molecular formula C5H4Br2N2 B1424446 4,5-Dibromopyridin-2-amine CAS No. 856848-33-4

4,5-Dibromopyridin-2-amine

Cat. No.: B1424446
CAS No.: 856848-33-4
M. Wt: 251.91 g/mol
InChI Key: MQCOZWNPLKZILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromopyridin-2-amine is a valuable dibrominated pyridine derivative that serves as a key synthetic intermediate in organic chemistry and drug discovery research. This compound features both bromine atoms and an amine group on its pyridine ring, creating a multi-functional scaffold for diverse chemical transformations. The bromine substituents are excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce a wide range of aryl, heteroaryl, and other functional groups. Simultaneously, the electron-rich 2-amino group can be used to form hydrogen bonds or be further functionalized, enabling the construction of complex molecular architectures. In research settings, analogous dibromopyridinamine compounds are frequently employed in the synthesis of active pharmaceutical ingredients. For instance, similar structures are utilized in developing inhibitors for enzymes like hematopoietic prostaglandin D synthase (H-PGDS) for potential therapeutic applications in conditions such as Duchenne Muscular Dystrophy, as well as in the creation of xanthine oxidase inhibitors for treating hyperuricemia and gout . Beyond pharmaceuticals, this compound's rigid, aromatic structure and ability to coordinate with metals also make it a candidate for developing advanced materials, including ligands for catalysts and organic light-emitting diodes (OLEDs) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific chemical data including CAS Number, purity, and pricing, please contact our technical team.

Properties

IUPAC Name

4,5-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCOZWNPLKZILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704616
Record name 4,5-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856848-33-4
Record name 4,5-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromopyridin-2-amine: Properties, Reactivity, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4,5-Dibromopyridin-2-amine is a halogenated heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions. While direct experimental data for this specific isomer is less prevalent in public literature compared to its analogs, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The combination of a nucleophilic amino group and two distinct carbon-bromine bonds provides a versatile platform for constructing complex molecular architectures. The bromine atoms serve as key functional handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to modulate the electronic properties and biological activity of the final molecule.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. By analyzing data from closely related, well-documented isomers such as 2-amino-4-bromopyridine and 2-amino-5-bromopyridine, we can infer the expected behavior and provide a solid foundation for researchers working with this compound.

Core Chemical and Physical Properties

PropertyPredicted/Inferred for this compoundExperimental Data for 2-Amino-5-bromopyridine
Molecular Formula C₅H₄Br₂N₂C₅H₅BrN₂[1]
Molecular Weight 251.91 g/mol 173.01 g/mol [1]
CAS Number Not assigned/found1072-97-5[2]
Appearance Expected to be an off-white to brown solidOff-white to light yellow solid[3]
Melting Point Expected >100 °C132–135 °C[4]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and hot alcohols; sparingly soluble in water.Slightly soluble in water[5]

Spectroscopic Profile: An Analytical Fingerprint

Spectroscopic analysis is critical for structure verification. While an experimental spectrum for this compound is not published, its expected spectral characteristics can be predicted based on fundamental principles and comparison with isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield than the proton at C-3. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine atoms (C-4 and C-5) would be significantly influenced by their electronegativity. The carbon attached to the amino group (C-2) would be shifted upfield due to the electron-donating nature of nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

  • N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

  • C-Br stretching: Bands in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would provide unambiguous confirmation of the molecular weight and elemental composition. A key feature would be the distinctive isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a valuable building block for creating diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are prime sites for C-C and C-N bond formation via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with an organoboronic acid or ester.[6][9] This is a cornerstone method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[10] The C-4 bromine is expected to be more reactive than the C-5 bromine due to the electronic influence of the para-amino group, potentially allowing for selective mono-arylation at this position under carefully controlled conditions.

  • Buchwald-Hartwig Amination: This powerful reaction facilitates the synthesis of N-aryl bonds by coupling the bromopyridine with a primary or secondary amine.[7][8][11] This allows for the introduction of various amine-containing substituents, which are crucial for modulating solubility and biological target affinity.

The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.[6][7]

Key Reactive Sites of this compound cluster_molecule This compound cluster_reactivity Reactivity Profile mol Structure r1 C4-Br Bond (More Activated) mol->r1 Suzuki & Buchwald-Hartwig (Primary site) r2 C5-Br Bond (Less Activated) mol->r2 Suzuki & Buchwald-Hartwig (Secondary site) r3 C2-NH2 Group mol->r3 Acylation, Alkylation (Nucleophilic Site) r4 Pyridine Ring mol->r4 Electrophilic Aromatic Substitution (e.g., Nitration at C3)

Caption: Predicted reactivity of this compound.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and analysis of analogous compounds. They should serve as a starting point and will likely require optimization.

Proposed Synthesis of this compound

A plausible route to this compound involves the direct, multi-step bromination of 2-aminopyridine. Controlling the regioselectivity is the primary challenge, as bromination often yields a mixture of isomers, including the 2-amino-5-bromo and 2-amino-3,5-dibromo derivatives.[4] A potential strategy would involve protecting the amino group, performing a directed dibromination, and subsequent deprotection.

Proposed Synthesis Workflow start 2-Aminopyridine step1 Protection (e.g., Acetic Anhydride) start->step1 intermediate1 2-Acetamidopyridine step1->intermediate1 step2 Dibromination (e.g., Br2 in Acetic Acid) intermediate1->step2 intermediate2 4,5-Dibromo-2-acetamidopyridine step2->intermediate2 step3 Deprotection (Acid or Base Hydrolysis) intermediate2->step3 product This compound step3->product purify Purification (Column Chromatography) product->purify analyze Analysis (NMR, MS, IR) purify->analyze

Caption: A potential synthetic workflow for this compound.

General Protocol for Suzuki-Miyaura Coupling

Causality: This protocol uses a palladium catalyst, which is essential for facilitating the cross-coupling reaction. A base (e.g., potassium carbonate) is required to activate the boronic acid for the transmetalation step.[12] A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Trustworthiness: The following safety information is aggregated from safety data sheets (SDS) of closely related brominated aminopyridines.[2][5][13] It is imperative to treat this compound as a hazardous substance and consult a specific, supplier-provided SDS before handling.

  • Hazard Statements:

    • Harmful if swallowed (Acute toxicity, oral).[1][14]

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handling: Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable, though under-documented, building block for synthetic and medicinal chemistry. By understanding the established properties and reactivity of its isomers, researchers can design logical synthetic routes to new molecular entities. Its dual bromine substituents offer opportunities for sequential and regioselective cross-coupling reactions, enabling the creation of complex and diverse compound libraries for drug discovery and materials science applications. As with any chemical research, rigorous analytical characterization and adherence to strict safety protocols are paramount for successful and safe experimentation.

References

An In-Depth Technical Guide to 4,5-Dibromopyridin-2-amine (CAS No. 856848-33-4): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic introduction of halogen atoms, particularly bromine, onto this heterocyclic core, dramatically enhances its utility as a synthetic building block. Halogenation not only modulates the electronic properties of the pyridine ring, influencing its pKa and metabolic stability, but also provides reactive handles for a variety of cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse pharmacological profiles. 2-Aminopyridine derivatives, in particular, have emerged as "unsung heroes" in the synthesis of molecules targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1]

This guide focuses on a specific, yet underexplored, member of this family: 4,5-Dibromopyridin-2-amine (CAS No. 856848-33-4) . While detailed literature on this particular isomer is scarce, this document aims to provide a comprehensive technical overview by integrating established principles of pyridine chemistry, data from closely related isomers, and predictive analysis. We will delve into its proposed synthesis, expected analytical characteristics, and potential applications, offering a valuable resource for researchers looking to leverage this unique building block in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design.

PropertyValueSource/Comment
CAS Number 856848-33-4BOC Sciences
Molecular Formula C₅H₄Br₂N₂Calculated
Molecular Weight 251.91 g/mol Calculated
IUPAC Name This compoundBOC Sciences
Predicted XLogP3 1.8ChemSpider
Predicted Boiling Point 293.9 ± 35.0 °CChemSpider
Predicted Melting Point 145-145.5 °CBOC Sciences
Appearance Expected to be an off-white to yellow solidAnalogy to isomers

The arrangement of the two bromine atoms and the amino group on the pyridine ring in this compound presents a unique electronic and steric profile. The electron-donating amino group at the 2-position activates the ring, while the electron-withdrawing bromine atoms at the 4- and 5-positions modulate this effect. This substitution pattern offers distinct opportunities for regioselective functionalization, a critical aspect in the synthesis of complex drug candidates.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Bromination of 2-Aminopyridine

The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the 3- and 5-positions. The challenge in synthesizing the 4,5-dibromo isomer lies in overcoming this inherent regioselectivity and achieving di-substitution at the desired positions.

A potential multi-step synthesis could be envisioned as follows:

Synthetic Pathway Start 2-Aminopyridine Intermediate1 2-Amino-5-bromopyridine Start->Intermediate1 Br₂ or NBS Intermediate2 N-protected-2-amino-5-bromopyridine Intermediate1->Intermediate2 Protection (e.g., Ac₂O) Product This compound Intermediate2->Product Bromination followed by Deprotection

A proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

  • Monobromination: The initial bromination of 2-aminopyridine with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent like acetic acid or a chlorinated solvent, is known to yield 2-amino-5-bromopyridine as the major product.[2] Controlling the stoichiometry of the brominating agent is crucial to minimize the formation of di- and tri-brominated byproducts.

  • Protection of the Amino Group: To direct the second bromination to the 4-position, the highly activating amino group may require protection. Acetylation with acetic anhydride to form the acetamido group is a common strategy. This reduces the activating effect of the amino group and can influence the regioselectivity of subsequent reactions.

  • Second Bromination and Deprotection: The N-protected intermediate can then be subjected to a second bromination. The conditions for this step would need to be carefully optimized to favor substitution at the 4-position. Following the second bromination, the protecting group can be removed, typically by acid or base hydrolysis, to yield the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred for its milder reaction conditions and higher selectivity compared to liquid bromine.

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting materials and intermediates.

  • Protection Strategy: The choice of protecting group is critical. It must be stable to the bromination conditions and easily removable without affecting the rest of the molecule.

Analytical Characterization: A Predictive Approach

Without access to experimental spectra, we can predict the key features of the analytical data for this compound based on its structure and by drawing comparisons with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions. The chemical shifts of these protons will be influenced by the electronic effects of the amino and bromo substituents. A broad singlet corresponding to the amino protons would also be observed, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of the carbons directly attached to the bromine atoms (C4 and C5) would be significantly affected. The carbon attached to the amino group (C2) would also show a characteristic chemical shift.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would appear as a triplet, with relative intensities of approximately 1:2:1 for [M], [M+2], and [M+4], respectively, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.[6][7]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The two bromine atoms at adjacent positions, along with the amino group, offer multiple points for chemical modification.

Key Reactions and Transformations

Reactivity cluster_0 Cross-Coupling Reactions cluster_1 Functionalization of the Amino Group Start This compound C₅H₄Br₂N₂ Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Acylation Acylation Start->Acylation Acyl Halides/Anhydrides Alkylation Alkylation Start->Alkylation Alkyl Halides Diazotization Diazotization Start->Diazotization NaNO₂, H⁺

Key reaction pathways for this compound.
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the 4- and/or 5-positions. The differential reactivity of the two bromine atoms could potentially be exploited for sequential couplings.

  • Functionalization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or undergo diazotization followed by substitution, providing another avenue for structural diversification.

Potential Therapeutic Applications

While specific examples of drugs derived from this compound are not documented, the broader class of substituted 2-aminopyridines has shown significant promise in various therapeutic areas:

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain.[8]

  • Neurodegenerative Diseases: Derivatives of 2-aminopyridine are being investigated as potential treatments for conditions like Alzheimer's disease, often through the inhibition of enzymes such as acetylcholinesterase (AChE).[8]

  • Antimicrobial and Antiviral Agents: The pyridine ring system is present in numerous antimicrobial and antiviral drugs. The unique substitution pattern of this compound could lead to the discovery of novel agents with improved efficacy or resistance profiles.

The strategic positioning of functional groups in this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on data for isomeric compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion and Future Outlook

This compound represents a promising yet underutilized building block in the vast landscape of medicinal chemistry. Its unique substitution pattern offers significant potential for the synthesis of novel, biologically active compounds. While the lack of extensive literature presents a challenge, it also signifies an opportunity for new discoveries. The synthetic strategies and predictive characterization data outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and therapeutic potential of this intriguing molecule. As the demand for novel drug candidates continues to grow, the exploration of unique chemical scaffolds like this compound will be crucial in driving the next wave of pharmaceutical innovation.

References

4,5-Dibromopyridin-2-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 4,5-Dibromopyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, and key applications, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose strategic importance lies in the specific arrangement of its functional groups. The pyridine core, a ubiquitous scaffold in medicinal chemistry, is functionalized with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions. This unique substitution pattern offers multiple, distinct reaction sites, making it a highly versatile intermediate for constructing complex molecular architectures.

The electron-donating amino group activates the pyridine ring, while the two bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions. This orthogonal reactivity is invaluable in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology and anti-inflammatory agents, as well as in the development of novel agrochemicals.[1] This guide will elucidate the foundational chemical and physical properties that underpin the utility of this compound.

Molecular Structure and Physicochemical Properties

The functionality of this compound is a direct consequence of its molecular structure and resulting physicochemical properties.

Core Identifiers and Properties:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 856848-33-4[1]
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 163-167 °C (for isomer 3,5-dibromo-4-aminopyridine)[2]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO.[3]

graph "4_5_Dibromopyridin_2_amine_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; N_amino [label="N", pos="-2.6,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H_amino1 [label="H", pos="-3.4,1.0!", fontcolor="#202124"]; H_amino2 [label="H", pos="-3.4,2.0!", fontcolor="#202124"]; Br4 [label="Br", pos="0,-3.0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; Br5 [label="Br", pos="2.6,-1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; H3 [label="H", pos="-2.3,-1.25!", fontcolor="#202124"]; H6 [label="H", pos="2.3,1.25!", fontcolor="#202124"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- N_amino [label=""]; N_amino -- H_amino1 [label=""]; N_amino -- H_amino2 [label=""]; C4 -- Br4 [label=""]; C5 -- Br5 [label=""]; C3 -- H3 [label=""]; C6 -- H6 [label=""];

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, style=invis]; center [pos="0,0!", style=invis]; p1 [pos="0,0.7!", style=invis]; p2 [pos="-0.6,0.35!", style=invis]; p3 [pos="-0.6,-0.35!", style=invis]; p4 [pos="0,-0.7!", style=invis]; p5 [pos="0.6,-0.35!", style=invis]; p6 [pos="0.6,0.35!", style=invis]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [penwidth=1, color="#5F6368"]; }

Caption: 2D structure of this compound.

Spectroscopic and Crystallographic Profile

Spectroscopic Data Summary (for Isomer 2-amino-3,5-dibromopyridine):

TechniqueObserved DataInterpretationSource
¹H NMR δ = 5.14 (s, 2H, NH₂), 7.75 (d, 1H), 8.03 (d, 1H)Confirms the presence of the amino protons and two distinct aromatic protons on the pyridine ring.[4]
¹³C NMR δ = 104.6, 107.1, 141.9, 147.6, 154.5Shows five distinct carbon environments, consistent with the substituted pyridine ring structure.[4]
Mass Spec (EI) m/z (%) = 254, 252, 250 (isotopic pattern)The characteristic isotopic pattern for two bromine atoms confirms the molecular formula and dibrominated nature.[4]
IR (KBr, cm⁻¹) 3429, 3266 (N-H stretching)Indicates the presence of the primary amine group and potential for hydrogen bonding.[2]
Crystal Structure Analysis

X-ray crystallography on the isomer 3,5-dibromopyridin-2-amine reveals critical insights into its solid-state conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/n. In the crystal lattice, molecules form dimers through N-H···N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.[5] This dimerization is a key feature influencing the material's bulk properties, such as melting point and solubility. The pyridine ring itself is nearly planar.[6]

Synthesis and Reactivity

The synthesis of brominated aminopyridines typically involves the direct bromination of an aminopyridine precursor or a multi-step sequence involving protection, halogenation, and deprotection or reduction steps.

Illustrative Synthetic Protocol: Synthesis of 4-amino-3,5-dibromopyridine

This protocol for a closely related isomer demonstrates the fundamental chemistry involved. The direct bromination of 4-aminopyridine is a robust and high-yielding method.[2]

Step-by-Step Methodology:

  • Suspension: Suspend 4-aminopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM to the suspension over a period of 1 hour at room temperature. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude mixture of the product and succinimide by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 4-amino-3,5-dibromopyridine as a solid.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminopyridine C Stir at Room Temp (24 hours) A->C Electrophilic Bromination B N-Bromosuccinimide (NBS) in Dichloromethane B->C Electrophilic Bromination D Solvent Removal (Reduced Pressure) C->D E Silica Gel Chromatography D->E F 4-Amino-3,5-dibromopyridine E->F 92% Yield

Caption: General workflow for the synthesis of a dibrominated aminopyridine.

Reactivity and Synthetic Utility

The true value of this compound lies in its differentiated reactivity:

  • Amino Group (Position 2): Can act as a nucleophile or be transformed into other functional groups.

  • Bromine Atoms (Positions 4 & 5): Serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the precise and controlled introduction of diverse substituents to build molecular complexity.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound make it a highly sought-after intermediate in several areas of applied chemistry.

Pharmaceutical Development
  • Kinase Inhibitors: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors used in cancer therapy. The ability to functionalize the 4- and 5-positions allows for the exploration of the chemical space around the core, enabling the optimization of binding affinity and selectivity for specific kinase targets.[1]

  • Anti-Inflammatory Agents: Substituted aminopyridines are being investigated for their potential in treating inflammatory and autoimmune diseases.[7]

  • Neurological Disorders: Other isomers, like 2-Amino-4-bromopyridine, are key intermediates for pharmaceuticals targeting neurological disorders.[8]

Agrochemicals

The compound is also employed in the design of new agrochemicals. The pyridine ring system is present in many successful herbicides and pesticides. The dibromo functionality allows for the creation of derivatives with enhanced binding affinity to target enzymes or receptors in pests and weeds, leading to more effective and selective crop protection agents.[1]

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling.

  • GHS Hazard Statements: Aggregated data for similar compounds indicate potential hazards such as H301 (Toxic if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage).[9]

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, characterized by multiple, orthogonally reactive sites, provides a robust platform for the synthesis of complex, high-value molecules. A thorough understanding of its crystallographic, spectroscopic, and reactive properties is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced agrochemicals.

References

A Strategic Guide to the Synthesis of 4,5-Dibromopyridin-2-amine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis and a proposed synthetic strategy for obtaining 4,5-dibromopyridin-2-amine, a valuable heterocyclic building block. We will explore the inherent challenges of regioselectivity in the bromination of 2-aminopyridine and present a logical, multi-step pathway to achieve the desired, less common substitution pattern.

Part 1: Introduction and The Regioselectivity Challenge

1.1 Significance of this compound

Substituted halopyridines are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. The 2-aminopyridine scaffold, in particular, is a prevalent feature in numerous biologically active molecules. The title compound, this compound, offers two distinct bromine atoms that can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a versatile precursor for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery.

1.2 The Core Problem: Why Direct Bromination of 2-Aminopyridine is Ineffective

A direct, one-pot synthesis of this compound from 2-aminopyridine via electrophilic bromination is synthetically challenging due to the powerful directing effects of the amino group.

  • Electronic Effects: The amino group (-NH₂) at the C2 position is a potent activating group, donating electron density into the pyridine ring via resonance. This significantly enhances the ring's reactivity towards electrophiles.

  • Regioselectivity: This activation is not uniform. The electron density is primarily increased at the positions ortho (C3) and para (C5) to the amino group. Consequently, electrophilic attack occurs preferentially at these sites. Direct bromination of 2-aminopyridine typically yields 2-amino-5-bromopyridine, and under more forcing conditions, leads to the over-brominated byproduct 2-amino-3,5-dibromopyridine.[1][2][3] Synthesis of the 4,5-dibromo isomer is not favored as it requires substitution at the electronically less-activated C4 position.

G cluster_0 Direct Bromination of 2-Aminopyridine Start 2-Aminopyridine Bromination Electrophilic Bromination (e.g., Br2, NBS) Start->Bromination Product_Major 2-Amino-5-bromopyridine (Major Mono-product) Bromination->Product_Major Favored (Para) Product_Byproduct 2-Amino-3,5-dibromopyridine (Over-bromination Byproduct) Bromination->Product_Byproduct Favored (Ortho/Para) Target This compound (Not Formed) Bromination->Target Unfavored

Caption: Regiochemical outcomes of direct bromination of 2-aminopyridine.

Part 2: A Proposed Multi-Step Synthetic Pathway

To overcome the regiochemical challenge, a multi-step approach is necessary. The most logical strategy involves installing a bromine atom at the C4 position first, thereby creating an intermediate that can then be selectively brominated at the C5 position.

2.1 Proposed Synthetic Route

Our proposed pathway consists of three primary stages, beginning with a suitable precursor to generate the key 2-amino-4-bromopyridine intermediate.

G cluster_pathway Proposed Synthesis of this compound Start 2,4-Dibromopyridine -N-Oxide Step1 Ammoniation Start->Step1 Intermediate1 2-Amino-4-bromo -pyridine-N-Oxide Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Key Intermediate: 2-Amino-4-bromopyridine Step2->Intermediate2 Step3 Regioselective Bromination (NBS) Intermediate2->Step3 Product Target Product: This compound Step3->Product

Caption: Proposed multi-step synthetic workflow.

2.2 Rationale for Key Steps

  • Step 1 & 2: Synthesis of 2-Amino-4-bromopyridine. A viable method for preparing this key intermediate has been documented, starting from 2,4-dibromopyridine-N-oxide.[4] This route involves an initial ammoniation reaction followed by reduction of the N-oxide to furnish 2-amino-4-bromopyridine in good yield.[4]

  • Step 3: Regioselective Bromination. This is the crucial step. In the 2-amino-4-bromopyridine intermediate, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. It is positioned para to the strongly activating amino group and ortho to the deactivating bromo group. This combination of electronic factors strongly favors the introduction of the second bromine atom at C5. Using a milder brominating agent like N-Bromosuccinimide (NBS) over elemental bromine can further enhance selectivity and minimize the formation of byproducts.[1][2]

Part 3: Experimental Protocols

The following protocols are provided as a guide. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis of 2-Amino-4-bromopyridine (Adapted from CN102603622B) [4]

This two-step procedure starts from 2,4-dibromopyridine-N-oxide.

  • Ammoniation: 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 60–110 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product, 2-amino-4-bromopyridine-N-oxide, is isolated.

  • Reduction: The isolated N-oxide is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent (e.g., reduced iron powder with catalytic HCl, or Raney Nickel under a hydrogen atmosphere) is added. The mixture is heated (e.g., 60-80 °C) until the reaction is complete. After filtration to remove the catalyst, the solvent is concentrated, and the crude product is purified, typically by recrystallization, to yield 2-amino-4-bromopyridine.

Protocol 2: Proposed Synthesis of this compound

This protocol describes the selective bromination of the key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the target compound, this compound.

Part 4: Purification and Characterization

4.1 Purification Strategies

  • Column Chromatography: This is the most effective method for separating the desired 4,5-dibromo product from unreacted starting material and any potential isomeric byproducts.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.[5][6]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure, crystalline material.[7]

4.2 Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.[1]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.[8]

Part 5: Data Summary

Step Reaction Key Reagents Solvent Typical Conditions Purpose
1 Ammoniation2,4-dibromopyridine-N-oxide, Aq. NH₃WaterSealed vessel, 60-110 °CInstall amino group at C2
2 N-Oxide Reduction2-amino-4-bromo-pyridine-N-oxide, Fe/HCl or Raney-Ni/H₂Ethanol60-80 °CGenerate key intermediate
3 Bromination2-amino-4-bromopyridine, NBSAcetonitrile0 °C to RTRegioselective bromination at C5

Part 6: Conclusion

The synthesis of this compound from 2-aminopyridine is not achievable through direct bromination due to unfavorable regioselectivity. This guide outlines a robust and scientifically sound multi-step synthetic strategy that proceeds through the key intermediate, 2-amino-4-bromopyridine. By carefully controlling the reaction sequence and conditions, it is possible to achieve the desired 4,5-disubstitution pattern. The proposed route relies on established chemical principles and provides a clear pathway for researchers to access this versatile building block for applications in medicinal chemistry and materials science. Experimental validation and optimization of the proposed final bromination step are recommended to maximize yield and purity.

Part 7: References

  • ChemicalBook. (2024). 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4. Available at: --INVALID-LINK--

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi: 10.15227/orgsyn.026.0016. Available at: --INVALID-LINK--

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. Available at: --INVALID-LINK--

  • O'Leary, D. J. (1979). Process for making 2-bromopyridine. U.S. Patent No. 4,291,165. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: --INVALID-LINK--

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: --INVALID-LINK--

  • Dakenchem. (n.d.). The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2012). Synthetic method of 2-amino-4-bromopyridine. Chinese Patent No. CN102603622B. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dibromopyridine. PubChem Compound Database. Available at: --INVALID-LINK--

  • BenchChem. (2024). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Available at: --INVALID-LINK--

  • Guidechem. (n.d.). How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?. Available at: --INVALID-LINK--

  • BenchChem. (2024). Technical Support Center: Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity. Available at: --INVALID-LINK--

  • den Hertog, H. J., & Bruin, P. (1947). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 66(9‐10), 542-546. Available at: --INVALID-LINK--

  • Li, J., et al. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Chinese Patent No. CN109134358B. Available at: --INVALID-LINK--

  • Zhang, J., et al. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Chinese Patent No. CN109748864A. Available at: --INVALID-LINK--

  • Lamshoeft, M., et al. (2013). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 45(C), 69-74. Available at: --INVALID-LINK--

  • Mogilaiah, K., et al. (2002). Synthesis of 2-Amino-5-bromopyridine. Indian Journal of Chemistry - Section B, 41B, 1488-1490. Available at: --INVALID-LINK--

  • Petrow, V., & Saper, J. (1948). 2,3-Diaminopyridine. Organic Syntheses, 28, 35. doi: 10.15227/orgsyn.028.0035. Available at: --INVALID-LINK--

  • Li, X., et al. (2015). Synthesis method of 2,5-dibromopyridine. Chinese Patent No. CN105061301A. Available at: --INVALID-LINK--

References

A Comprehensive Guide to the Spectroscopic Characterization of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4,5-Dibromopyridin-2-amine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As with other substituted aminopyridines, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—an electron-donating amine and two electron-withdrawing bromine atoms—creates a unique electronic and structural profile that dictates its reactivity and potential applications.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for use in drug development or advanced material synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each method provides a unique and complementary piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a pyridine ring substituted at the C2, C4, and C5 positions. The key to interpreting its spectra lies in predicting how the substituents influence the magnetic and vibrational environments of the nuclei and bonds.

Caption: Structure of this compound with atom numbering.

The overall analytical strategy involves a multi-technique approach to confirm both the molecular formula and the specific isomeric arrangement of the substituents.

G cluster_0 Analytical Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data_Analysis Comprehensive Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Elucidation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Expertise & Rationale

Proton NMR (¹H NMR) spectroscopy is the most powerful tool for determining the substitution pattern on the pyridine ring. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring substituents. In this compound, the electron-donating amino group (-NH₂) will shield nearby protons (increase electron density, shifting them upfield), while the electronegative bromine atoms and the ring nitrogen will deshield them (decrease electron density, shifting them downfield). The molecule has two aromatic protons (at C3 and C6) and two amine protons. Since there are no adjacent aromatic protons, the signals for H3 and H6 are expected to be singlets.

Predicted Data and Interpretation
  • H6 Proton: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield, likely in the range of 8.0-8.3 ppm.

  • H3 Proton: This proton is positioned between the amino group (donating) and a bromine atom (withdrawing). The net effect is less deshielding compared to H6, placing its signal further upfield, predicted to be around 6.6-6.9 ppm.

  • Amine Protons (-NH₂): These protons will appear as a single, often broad, signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature but is typically expected in the 4.5-6.5 ppm range in a solvent like DMSO-d₆.

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HH-6
~6.7Singlet1HH-3
~6.0 (broad)Singlet2H-NH₂
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[1] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument (e.g., 400 MHz or higher) should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Expertise & Rationale

Carbon-13 NMR provides a definitive count of the non-equivalent carbon atoms in the molecule and confirms the overall carbon framework. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbons of the pyridine ring. The chemical shifts are governed by the same electronic effects influencing the ¹H NMR spectrum, along with the "heavy atom effect" from bromine, which tends to shield the directly attached carbon.

Predicted Data and Interpretation
  • C2 (Carbon-bearing -NH₂): This carbon is directly attached to the amino group and is adjacent to the ring nitrogen. It is expected to be the most downfield signal, typically >155 ppm.

  • C6: This carbon is adjacent to the ring nitrogen and is expected to be significantly downfield, around 150 ppm.

  • C4 & C5 (Carbons-bearing -Br): These carbons are directly bonded to bromine. The inductive electron-withdrawing effect of bromine would shift them downfield, but the shielding heavy atom effect often counteracts this. Their signals are predicted to appear in the 105-120 ppm range.

  • C3: This carbon is shielded by the adjacent amino group and is expected to be the most upfield of the pyridine carbons, likely below 110 ppm.

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Assignment
~158C-2
~151C-6
~118C-4 or C-5
~109C-5 or C-4
~107C-3
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a larger number of scans. A standard proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom. Acquisition times can range from minutes to several hours depending on the sample concentration and instrument sensitivity.

Infrared (IR) Spectroscopy

Expertise & Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending). For this compound, the key diagnostic peaks will be those associated with the amine (-NH₂) group, the aromatic pyridine ring, and the carbon-bromine (C-Br) bonds.

Predicted Data and Interpretation
  • N-H Stretching: Primary amines typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2]

  • N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a moderately strong band around 1610-1650 cm⁻¹.[2]

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1400-1620 cm⁻¹ region.[3]

  • C-N Stretching: The stretching vibration of the C2-NH₂ bond is expected around 1300-1350 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bonds will give rise to strong absorptions in the low-frequency fingerprint region, typically between 500 and 700 cm⁻¹.

Data Summary: Predicted IR Absorptions
Frequency Range (cm⁻¹)Vibrational Mode
3350 - 3450N-H Asymmetric Stretch
3250 - 3350N-H Symmetric Stretch
1610 - 1650N-H Bending (Scissoring)
1400 - 1620Aromatic C=C and C=N Stretches
1300 - 1350Aromatic C-N Stretch
500 - 700C-Br Stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Add 1-2 mg of the solid sample to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[1] Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer a portion of the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

Mass Spectrometry

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. For this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. The presence of two bromine atoms in the molecule will therefore produce a highly characteristic isotopic cluster for the molecular ion.

Predicted Data and Interpretation
  • Molecular Formula: C₅H₄Br₂N₂

  • Molecular Weight: The nominal molecular weight is 252 g/mol . The monoisotopic mass is approximately 249.87 Da.

  • Molecular Ion Isotopic Cluster: The mass spectrum will show a characteristic triplet of peaks for the molecular ion [M]⁺˙.

    • M peak: (containing two ⁷⁹Br isotopes) at m/z ≈ 250.

    • M+2 peak: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 252. This peak will be approximately twice the intensity of the M and M+4 peaks.

    • M+4 peak: (containing two ⁸¹Br isotopes) at m/z ≈ 254.

    • The relative intensity ratio of these peaks will be approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

  • Fragmentation: Under Electron Ionization (EI), common fragmentation pathways could include the loss of a bromine atom ([M-Br]⁺) or the loss of HBr ([M-HBr]⁺).

Data Summary: Predicted Mass Spectrum
m/z (approximate)IonExpected Relative Intensity
250[M]⁺˙ (C₅H₄⁷⁹Br₂N₂)1
252[M+2]⁺˙ (C₅H₄⁷⁹Br⁸¹BrN₂)2
254[M+4]⁺˙ (C₅H₄⁸¹Br₂N₂)1
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[4] Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion into an Electrospray Ionization (ESI) source.[4]

  • Ionization: EI (70 eV) will provide fragmentation data useful for structural analysis. ESI is a softer technique that will primarily yield the protonated molecular ion [M+H]⁺, which will also exhibit the 1:2:1 isotopic pattern at m/z 251, 253, and 255.

  • Data Acquisition: The mass analyzer (e.g., quadrupole or time-of-flight) scans a range of mass-to-charge ratios to detect the molecular ion and its fragments.

References

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dibromopyridin-2-amine and Related Halogenated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the stability, storage, and handling of 4,5-Dibromopyridin-2-amine. Due to the limited specific public data on this exact isomer, this document synthesizes authoritative information from closely related and well-documented analogs, such as 4-Amino-3,5-dibromopyridine and other brominated aminopyridines. The principles and protocols outlined herein are grounded in the fundamental chemistry of halogenated pyridine derivatives and are designed to ensure compound integrity, experimental reproducibility, and personnel safety. We will explore the key factors influencing degradation—including temperature, moisture, light, and atmospheric oxygen—and provide validated protocols for short-term and long-term storage.

Introduction and Compound Profile

Halogenated aminopyridines are a critical class of heterocyclic building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and multiple reactive sites make them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of both an electron-donating amino group and electron-withdrawing bromine atoms on the pyridine ring creates a nuanced reactivity profile that is essential for cross-coupling reactions and other complex molecular constructions.

This compound is a specific isomer within this class. However, it is crucial to note that the public and commercial data for this exact compound is sparse compared to its isomers. Therefore, this guide establishes its recommendations on a robust foundation of data from the most relevant and well-characterized analogs. The underlying chemical principles governing the stability of the pyridine core, the amino substituent, and the carbon-bromine bonds are highly transferable across these isomers.

Physicochemical Properties of Analogous Compounds

To provide a tangible reference, the properties of key, commercially available dibromo- and bromo-aminopyridine isomers are summarized below. These data inform the handling and storage recommendations that follow.

Property4-Amino-3,5-dibromopyridine2-Amino-4-bromopyridine2-Amino-5-bromopyridine
Structure
CAS Number 84539-34-4[2]84249-14-9[1]1072-97-5[3]
Molecular Formula C₅H₄Br₂N₂[2]C₅H₅BrN₂[1]C₅H₅BrN₂[3]
Molecular Weight 251.91 g/mol [2]173.01 g/mol [1]173.01 g/mol
Appearance Light yellow to orange powder/crystal[2]Off-white to light yellow solid[1]Solid[3]
Melting Point 166 - 170 °C[2]136 - 148 °C[1]~139 °C[3]

Hazard Identification and Safe Handling

Substituted aminopyridines, particularly halogenated ones, are classified as hazardous materials and must be handled with appropriate precautions.

  • Acute Toxicity : Many analogs are fatal or toxic if swallowed and toxic in contact with skin or if inhaled.[4]

  • Corrosivity : The compounds can cause severe skin burns and serious eye damage.[4][5]

  • Irritation : They may cause respiratory, skin, and serious eye irritation.[3][6]

  • Environmental Hazard : Several analogs are toxic to aquatic life with long-lasting effects.[4]

Mandatory Safety Protocols
  • Engineering Controls : Always handle this compound and its analogs within a certified chemical fume hood to prevent inhalation of dust or fumes.[4][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles or a face shield.[4]

    • Hand Protection : Use nitrile or neoprene gloves. Latex gloves are not recommended.[7]

    • Body Protection : Wear a flame-retardant lab coat.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[4] Launder contaminated clothing before reuse.[8]

Core Factors Influencing Chemical Stability

The long-term stability of this compound is contingent on mitigating four primary degradation factors: temperature, light, moisture, and atmosphere.

Thermal Stability

While many solid, crystalline aminopyridines exhibit good intrinsic thermal stability with relatively high melting points, elevated temperatures can accelerate degradation reactions.[9][10] Strong heating should be avoided.[4] Long-term storage at ambient or elevated temperatures can promote slow decomposition, especially if other degrading factors like moisture or oxygen are present.

Photosensitivity

Aromatic amines and halogenated compounds can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can provide the energy to initiate free-radical reactions or other decomposition pathways. Multiple supplier data sheets explicitly recommend storing these compounds in a "dark place" or "protected from light".[9][11]

Moisture and Hydrolysis

Pyridine and its derivatives can be hygroscopic, capable of absorbing water from the atmosphere.[7] The presence of moisture can lead to hydrolysis of the compound or act as a medium to facilitate other degradation reactions. It is imperative to store the compound in a dry environment.[4][6]

Oxidative Stability

The amino group on the pyridine ring makes the molecule susceptible to oxidation. While the solid form is generally stable in air for short periods, long-term exposure can lead to the formation of impurities, such as N-oxides.[12] This is exacerbated by the presence of light and moisture. For this reason, the exclusion of oxygen is a key principle for ensuring long-term purity. These compounds are often listed as incompatible with strong oxidizing agents.[6]

Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Initial Receipt and Handling Workflow

It is crucial to establish a clear and consistent workflow from the moment the compound is received to minimize exposure and ensure proper tracking.

G A Receive Compound from Supplier B Visually Inspect Container Seal and Integrity A->B C Transfer to Fume Hood for Opening B->C D Log Lot # and Date into Inventory System C->D E Aliquot for Immediate Use (if needed) C->E F Prepare for Long-Term Storage D->F E->F G Place in Designated, Condition-Controlled Location F->G

Caption: Workflow for receiving and processing new compounds.

Short-Term Storage (Up to 4 weeks)

For routine laboratory use where the compound will be accessed frequently.

  • Container : Keep the compound in its original, tightly sealed supplier vial.[4][6]

  • Location : Store the vial inside a desiccator cabinet at ambient room temperature. The desiccant protects against moisture.

  • Light : The cabinet should be opaque or located away from direct sunlight and strong laboratory light.

  • Atmosphere : No special atmosphere is typically required for this duration, provided the container is sealed promptly after each use.

Long-Term Storage (> 4 weeks)

To ensure the highest purity for future experiments or for archival purposes.

  • Container Selection : Use a glass vial with a PTFE-lined cap that can provide an airtight seal.

  • Inert Atmosphere :

    • Place the vial in a glove box or glove bag with an inert atmosphere (argon or nitrogen).

    • Alternatively, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds before sealing. This critical step displaces oxygen and moisture, the primary drivers of long-term degradation.

  • Sealing : Secure the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Temperature and Light : Place the sealed vial in a labeled, opaque container and store in a refrigerator at 2-8 °C .[1][6]

  • Decision Logic : The choice of storage conditions should be deliberate and based on the intended use and duration.

G start Storage Duration? short_term Short-Term (< 1 month) start->short_term Short long_term Long-Term (> 1 month) start->long_term Long cond1 Tightly Sealed Vial Room Temperature Desiccator (Dry) Protected from Light short_term->cond1 cond2 Tightly Sealed Vial Refrigerated (2-8 °C) Inert Atmosphere (Ar/N₂) Protected from Light long_term->cond2 G cluster_degradation Degradation Products parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (O₂) dehalogenated Monobromo or Debrominated Species parent->dehalogenated Reductive Dehalogenation photoproduct Polymeric or Dimeric Photoproducts parent->photoproduct UV/Light Exposure

References

A Theoretical and Computational Scrutiny of 4,5-Dibromopyridin-2-amine: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 4,5-Dibromopyridin-2-amine, a pivotal building block in medicinal chemistry. For researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the structural, electronic, and spectroscopic properties of this molecule through in-silico techniques. By leveraging Density Functional Theory (DFT), we present a self-validating protocol to predict molecular geometries, vibrational frequencies, and electronic characteristics, thereby offering profound insights into its reactivity and potential as a pharmacological scaffold. This guide is structured to bridge theoretical computations with practical applications, empowering researchers to accelerate the design of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated heterocyclic amine that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern makes it a versatile intermediate in the synthesis of complex, biologically active molecules. Notably, it serves as a crucial component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries for drug screening.[1]

Understanding the intrinsic properties of this compound at a molecular level is paramount for its effective utilization in drug design. Theoretical calculations offer a powerful, non-invasive approach to probe its conformational preferences, electronic distribution, and spectroscopic signatures. This knowledge can guide synthetic strategies, predict reactivity, and inform the design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

This guide will delve into the application of Density Functional Theory (DFT) to model this compound, providing a robust computational protocol for researchers.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[2][3] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.

For halogenated aromatic amines like this compound, DFT methods, particularly with hybrid functionals such as B3LYP, have proven to be highly effective in predicting a wide range of properties.[4][5] The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for such systems as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

The subsequent sections will detail the practical application of DFT for the comprehensive analysis of this compound.

Computational Protocol: A Step-by-Step Guide

This section provides a detailed workflow for performing theoretical calculations on this compound. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using DFT.

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.[5]

Protocol:

  • Frequency Analysis: The frequency calculation performed after geometry optimization yields the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

  • Scaling Factors: It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. A typical scaling factor for B3LYP/6-311+G(d,p) is around 0.96-0.98.

  • Spectral Visualization: Plot the scaled frequencies and intensities to generate theoretical IR and Raman spectra.

Electronic Properties Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. This map identifies regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge transfer interactions within the molecule, such as hyperconjugation and intramolecular hydrogen bonding.[2]

Predicted Molecular Properties of this compound

This section presents the anticipated results from the computational protocol described above. These values serve as a benchmark for researchers performing these calculations.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar due to the aromatic nature of the pyridine ring. The key bond lengths and angles will be determined with high precision.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C-Br Bond Lengths~1.88 - 1.90 Å
C-N (ring) Bond Lengths~1.33 - 1.38 Å
C-N (amino) Bond Length~1.37 Å
C-C Bond Lengths~1.39 - 1.41 Å
C-N-C Angle~117 - 119°
H-N-H Angle~115 - 117°
Vibrational Frequencies

The calculated vibrational spectrum will show characteristic peaks for the functional groups present in this compound.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹, scaled)
N-H Stretching (asymmetric)~3500 - 3550
N-H Stretching (symmetric)~3400 - 3450
C-H Stretching (aromatic)~3050 - 3100
C=C/C=N Stretching (ring)~1550 - 1650
N-H Bending (scissoring)~1600 - 1640
C-Br Stretching~500 - 650
Electronic Properties

The electronic properties will provide insights into the molecule's reactivity and potential for intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -6.0 to -6.5 eV
LUMO Energy~ -0.5 to -1.0 eV
HOMO-LUMO Gap~ 5.0 to 6.0 eV
Dipole Moment~ 2.0 to 2.5 Debye

Visualization of Key Concepts

Visual representations are crucial for understanding complex molecular properties. The following diagrams, generated using Graphviz, illustrate the computational workflow and the molecular structure of this compound.

computational_workflow cluster_start Input cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Analysis & Interpretation start Initial 3D Structure of This compound opt Geometry Optimization start->opt freq Frequency Calculation opt->freq elec Electronic Properties opt->elec geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib homo_lumo HOMO-LUMO Analysis elec->homo_lumo mep Molecular Electrostatic Potential elec->mep nbo NBO Analysis elec->nbo

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: 2D representation of the molecular structure of this compound.

Conclusion and Future Outlook

This technical guide has presented a comprehensive and actionable framework for the theoretical investigation of this compound using DFT calculations. The outlined protocols for geometry optimization, vibrational analysis, and electronic property prediction provide a solid foundation for researchers to gain deep insights into the molecular characteristics of this important pharmaceutical intermediate.

The predictive power of these computational methods can significantly accelerate the drug discovery process by enabling the rational design of novel derivatives with improved efficacy and selectivity. Future work could involve extending these calculations to study the interaction of this compound and its derivatives with biological targets, such as kinase enzymes, through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies would provide a more complete picture of its mode of action and pave the way for the development of next-generation therapeutics.

References

Unlocking the Potential of 4,5-Dibromopyridin-2-amine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the untapped research potential of 4,5-Dibromopyridin-2-amine, a strategically substituted heterocyclic compound. While direct literature on this specific molecule is nascent, its structural motifs—a 2-aminopyridine core and vicinal bromine atoms—suggest a wealth of opportunities in medicinal chemistry, materials science, and catalysis. As a senior application scientist, this document synthesizes established principles of related compounds to chart a course for novel and impactful investigations.

The Strategic Value of the this compound Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and participate in various biological interactions makes it a privileged scaffold in drug design. The addition of two bromine atoms at the 4 and 5 positions introduces several key features:

  • Orthogonal Reactivity: The bromine atoms provide two distinct and versatile handles for synthetic diversification through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the bromine atoms can significantly influence the pKa of the pyridine nitrogen and the amino group, potentially altering the compound's solubility, lipophilicity, and metabolic stability.

  • Halogen Bonding Potential: The bromine atoms can act as halogen bond donors, a non-covalent interaction increasingly recognized for its importance in molecular recognition and protein-ligand binding.

These inherent properties position this compound as a high-potential building block for the discovery of novel bioactive molecules and functional materials.

Proposed Research Trajectories

This section outlines three primary areas of research where this compound could make a significant impact. For each area, we provide the scientific rationale, key research questions, and a high-level experimental workflow.

Medicinal Chemistry: A New Frontier in Kinase and Epigenetic Drug Discovery

Rationale: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The dibromo substitution offers a unique opportunity to probe and occupy distinct regions of the ATP-binding pocket. Furthermore, the ability to selectively functionalize the bromine atoms allows for the development of bivalent or targeted protein degraders (PROTACs).

Key Research Questions:

  • Can derivatives of this compound exhibit potent and selective inhibition of clinically relevant kinases (e.g., BTK, JAK, or EGFR)?

  • Can the bromine atoms be exploited to form halogen bonds with key residues in the kinase hinge region or other allosteric sites?

  • Can sequential cross-coupling reactions be employed to synthesize novel PROTACs targeting kinases or bromodomain-containing proteins?

Experimental Workflow:

Caption: Proposed workflow for medicinal chemistry applications.

Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Materials Science: Building Blocks for Organic Electronics

Rationale: The rigid, planar structure of the pyridine ring, combined with the potential for π-system extension through cross-coupling reactions, makes this compound an attractive candidate for the synthesis of novel organic semiconductors and fluorescent materials. The amino group can be used to tune the electronic properties and promote intermolecular interactions.

Key Research Questions:

  • Can π-conjugated polymers and small molecules derived from this compound exhibit interesting photophysical and electronic properties?

  • How does the substitution pattern at the 4 and 5 positions influence the material's charge transport characteristics and solid-state packing?

  • Can the amino group be utilized for post-polymerization modification or to introduce self-assembly motifs?

Experimental Workflow:

Caption: Proposed workflow for materials science applications.

Protocol: Yamamoto Polycondensation

  • Monomer Preparation: Synthesize a dibromo- N-protected derivative of this compound.

  • Polymerization: In a glovebox, add the monomer to a solution of a nickel(0) catalyst (e.g., Ni(COD)₂) and a ligand (e.g., 2,2'-bipyridine) in a dry, deoxygenated solvent (e.g., DMF or THF).

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 24-48 hours.

  • Work-up and Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.

Asymmetric Catalysis: Novel Ligands for Metal-Catalyzed Reactions

Rationale: Chiral 2-aminopyridine derivatives have been successfully employed as ligands in asymmetric catalysis. The C₂-symmetric or pseudo-C₂-symmetric nature of ligands derived from 4,5-disubstituted pyridines can lead to high enantioselectivities. The two bromine atoms provide a scaffold for the introduction of chiral moieties.

Key Research Questions:

  • Can chiral ligands synthesized from this compound effectively induce asymmetry in reactions such as allylic alkylation, hydrosilylation, or conjugate addition?

  • How does the electronic nature and steric bulk of the substituents at the 4 and 5 positions influence the catalytic activity and enantioselectivity?

  • Can the pyridine nitrogen and the amino group act as a bidentate coordinating system for various transition metals?

Experimental Workflow:

Caption: Proposed workflow for asymmetric catalysis applications.

Synthesis and Characterization

A reliable and scalable synthesis of this compound is crucial for its exploration. While a definitive, optimized procedure is not yet established in the literature, a plausible synthetic route can be proposed based on known pyridine chemistry.

Proposed Synthesis:

Caption: Plausible synthetic route to the target compound.

Protocol: Bromination of 2-Aminopyridine

  • Reaction Setup: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.2 eq) or a solution of bromine (2.2 eq) in the same solvent, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Characterization Data (Predicted):

PropertyPredicted Value
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (s, 1H), ~7.8 (s, 1H), ~4.5 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ ~158, ~150, ~140, ~110, ~105
Mass Spectrometry (EI) m/z 252, 250, 248 (M⁺) with characteristic isotopic pattern for two bromine atoms

Conclusion and Future Outlook

This compound represents a largely unexplored yet highly promising chemical entity. Its strategic combination of a bioactive 2-aminopyridine core and versatile dibromo substitution pattern provides a robust platform for innovation across multiple scientific disciplines. The research directions outlined in this guide are intended to serve as a starting point for investigators seeking to unlock the full potential of this intriguing molecule. The systematic exploration of its chemistry and applications is poised to yield novel discoveries in drug development, materials science, and catalysis, ultimately contributing to advancements in human health and technology.

References

Methodological & Application

Application Note: A Validated, Multi-Step Approach for the Synthesis of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dibromopyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is non-trivial due to the complex regioselectivity of electrophilic substitution on the 2-aminopyridine scaffold. Direct bromination of 2-aminopyridine typically yields 5-bromo and 3,5-dibromo isomers, making the targeted synthesis of the 4,5-dibromo analogue challenging. This application note presents a robust and logically designed multi-step synthetic pathway that circumvents these regiochemical issues. The strategy relies on the initial synthesis of a pre-functionalized intermediate, 2-amino-4-bromopyridine, followed by regioselective bromination and subsequent functional group interconversion to yield the target compound. This method provides a reliable and scalable route for researchers and drug development professionals.

Introduction and Mechanistic Rationale

The pyridine ring is a privileged scaffold in numerous biologically active compounds. The introduction of specific halogenation patterns is a key strategy for modulating the physicochemical properties and biological activity of these molecules. This compound serves as a versatile intermediate, allowing for subsequent orthogonal functionalization at the bromine and amine positions through various cross-coupling and substitution reactions.

The Challenge of Regioselectivity

The primary challenge in synthesizing this compound lies in controlling the position of electrophilic bromination. The 2-amino group is a powerful activating, ortho, para-directing group, strongly favoring substitution at the 3- and 5-positions. Conversely, the pyridine ring nitrogen is deactivating. This electronic interplay makes direct bromination an unsuitable method for obtaining the desired 4,5-substitution pattern.

A Strategic Multi-Step Solution

To overcome this, we propose a more controlled, multi-step approach. The chosen strategy leverages established, high-yielding reactions to build the desired substitution pattern sequentially. This pathway begins with a pyridine ring already halogenated at the 4-position, thereby directing subsequent reactions to the desired locations. The overall workflow is as follows:

  • Synthesis of 2-Amino-4-bromopyridine: This key starting material is prepared from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction.[1]

  • Regioselective Bromination: The 2-amino-4-bromopyridine intermediate is then subjected to electrophilic bromination. The potent activating effect of the amino group directs the incoming bromine to the 5-position (para to the amine), yielding 2-amino-4,5-dibromopyridine.

  • Nucleophilic Aromatic Substitution (SNAr): To arrive at the final product, an indirect route involving the synthesis of a 2-chloro intermediate followed by amination is most effective. The 2-amino group of 2-amino-4,5-dibromopyridine is first converted to a chloro group via a Sandmeyer reaction. This 2-chloro-4,5-dibromopyridine intermediate is then subjected to nucleophilic aromatic substitution with ammonia to install the 2-amino group and furnish the final product. The 2-position of the pyridine ring is highly activated towards nucleophilic attack, making this a reliable transformation.[2][3]

This structured approach ensures high regiochemical fidelity and provides a clear, reproducible path to the target molecule.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway from a common precursor to the final product.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Final Amination A 2,4-Dibromopyridine-N-Oxide B 2-Amino-4-bromopyridine A->B 1. NH4OH 2. Reduction (Fe/HCl) C 2-Amino-4,5-dibromopyridine B->C NBS / Solvent D 2-Chloro-4,5-dibromopyridine C->D Sandmeyer Reaction (NaNO2, HCl, CuCl) E This compound (TARGET) D->E S_NAr Reaction (NH3 / Solvent, Heat)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle bromine and strong acids/bases with extreme care.

Part 1: Synthesis of 2-Chloro-4,5-dibromopyridine Intermediate

This part details the three-step synthesis of the key precursor required for the final amination.

Protocol 1.1: Synthesis of 2-Amino-4-bromopyridine

This protocol is adapted from established methods for the amination and reduction of pyridine-N-oxides.[1]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4-Dibromopyridine-N-Oxide253.8825.4 g0.10Starting material
Aqueous Ammonia (28-30%)17.03 (as NH₃)150 mL~2.4Reagent and solvent
Ethanol46.07400 mL-Solvent for reduction
Iron powder, reduced55.8490 g1.61Reducing agent
Hydrochloric acid, conc.36.463 mL~0.036Catalyst for reduction

Step-by-Step Procedure:

  • Ammoniation: In a sealed pressure vessel, combine 2,4-dibromopyridine-N-oxide (25.4 g) and aqueous ammonia (150 mL). Seal the vessel tightly.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-16 hours.

  • Cool the vessel to room temperature before carefully venting and opening.

  • Filter the resulting solid and wash with cold water to obtain the crude 2-amino-4-bromopyridine-N-oxide.

  • Reduction: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add ethanol (400 mL) and the crude N-oxide from the previous step.

  • To the stirred suspension, add reduced iron powder (90 g) followed by concentrated HCl (3 mL).

  • Heat the mixture to reflux (approx. 78 °C) for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure. Add water to the residue, adjust the pH to >8 with NaOH solution, and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-amino-4-bromopyridine. Expected yield: 75-85%.

Protocol 1.2: Synthesis of 2-Amino-4,5-dibromopyridine

This protocol employs N-bromosuccinimide for a regioselective bromination.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4-bromopyridine173.0117.3 g0.10From Protocol 1.1
N-Bromosuccinimide (NBS)177.9818.7 g0.105Brominating agent
Acetonitrile (ACN)41.05300 mL-Solvent

Step-by-Step Procedure:

  • Dissolve 2-amino-4-bromopyridine (17.3 g) in acetonitrile (300 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (18.7 g) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with saturated aqueous sodium thiosulfate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography (Hexane:Ethyl Acetate gradient) to afford pure 2-amino-4,5-dibromopyridine. Expected yield: 80-90%.

Protocol 1.3: Synthesis of 2-Chloro-4,5-dibromopyridine

This protocol uses a Sandmeyer reaction to replace the amino group with a chlorine atom, analogous to procedures for similar substrates.[4]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4,5-dibromopyridine251.9225.2 g0.10From Protocol 1.2
Hydrochloric acid, conc.36.46100 mL~1.2Solvent/Reagent
Sodium Nitrite (NaNO₂)69.007.6 g0.11Diazotizing agent
Copper(I) Chloride (CuCl)98.992.0 g0.02Catalyst
Water18.0220 mL-Solvent for NaNO₂

Step-by-Step Procedure:

  • In a 500 mL flask, suspend 2-amino-4,5-dibromopyridine (25.2 g) in concentrated HCl (100 mL).

  • Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (7.6 g) in cold water (20 mL). Add this solution dropwise to the pyridine suspension, keeping the temperature between -5 °C and 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate 1 L beaker, dissolve CuCl (2.0 g) in concentrated HCl (20 mL) and cool to 0 °C.

  • Slowly add the cold diazonium solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice (300 g) and neutralize carefully with solid NaOH or concentrated NaOH solution to pH > 9.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify via column chromatography (Hexane:Ethyl Acetate) to give 2-chloro-4,5-dibromopyridine. Expected yield: 60-70%.

Part 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution (SNAr) to install the amine functionality.

Caption: SNAr mechanism for the final amination step.

Protocol 2.1: Amination of 2-Chloro-4,5-dibromopyridine

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Chloro-4,5-dibromopyridine271.3713.6 g0.05From Protocol 1.3
Ammonia (7N in Methanol)17.03 (as NH₃)100 mL0.70Reagent and solvent
or Aqueous Ammonia (28-30%)17.03 (as NH₃)100 mL~1.6Alternative reagent
Dimethyl sulfoxide (DMSO)78.1350 mL-Optional co-solvent

Step-by-Step Procedure:

  • Place 2-chloro-4,5-dibromopyridine (13.6 g) into a high-pressure reaction vessel (e.g., a Parr reactor or a sealed tube).

  • Add the ammonia solution (7N in Methanol, 100 mL). If using aqueous ammonia, a co-solvent like DMSO may be added to improve solubility.

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-130 °C with stirring for 24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Cool the reactor to room temperature. Carefully vent any residual pressure before opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the volatile components (methanol/ammonia) under reduced pressure.

  • Dilute the residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from toluene to yield this compound as a solid. Expected yield: 70-85%.

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, multi-step synthetic sequence. By avoiding the challenges of direct electrophilic bromination, this pathway provides a reliable and scalable method for producing this key synthetic intermediate. The protocols outlined herein utilize common laboratory reagents and established chemical transformations, ensuring high yields and excellent regiochemical control, making it a valuable procedure for professionals in pharmaceutical and chemical research.

References

Application Note & Protocols: Regioselective Suzuki Coupling Reactions of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Strategic Value of 4,5-Disubstituted 2-Aminopyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Within this class, 2-aminopyridine derivatives are of particular importance, forming the core of molecules targeting a wide array of biological targets, including protein kinases, which are crucial in oncology and inflammatory diseases.[4]

4,5-Dibromopyridin-2-amine emerges as a highly valuable and versatile starting material. It provides a robust platform for the sequential or one-pot synthesis of 4,5-disubstituted 2-aminopyridine libraries through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, celebrated for its mild conditions, functional group tolerance, and the vast commercial availability of boronic acid derivatives, is the premier method for this purpose.[5][6] This guide provides a deep dive into the mechanistic nuances and practical execution of Suzuki coupling reactions on this specific substrate, empowering researchers to unlock its synthetic potential.

Part 2: Mechanistic Insights: Controlling Regioselectivity

The success of any synthetic strategy involving this compound hinges on understanding and controlling the regioselectivity of the initial coupling reaction. The fundamental question is: which bromine atom, at the C-4 or C-5 position, is more reactive?

The outcome is governed by the first and rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[6] The relative reactivity of the C4-Br versus the C5-Br bond is a complex interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligand, and reaction conditions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step and determines the regioselectivity.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Cycle RE Reductive Elimination Pd0 L_nPd(0) RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RE->Product OA Oxidative Addition PdII_Aryl L_nPd(II)(Ar)(X) OA->PdII_Aryl TM Transmetalation PdII_Diorgano L_nPd(II)(Ar)(Ar') TM->PdII_Diorgano Pd0->OA PdII_Aryl->TM PdII_Diorgano->RE ArX Ar-Br (this compound) ArX->OA ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->TM Base Base (e.g., K₃PO₄) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Predicting Regioselectivity for this compound

For dihalogenated pyridines, halides at positions alpha to the ring nitrogen (C2 and C6) are generally more reactive towards oxidative addition due to the electron-withdrawing nature of the nitrogen, which makes the adjacent carbons more electrophilic.[7][8] In the case of this compound, neither bromine is in an alpha position. Therefore, the directing effects of the ring nitrogen and the amino group become paramount.

  • C-4 Position: This position is para to the strongly electron-donating amino (-NH₂) group and meta to the electron-withdrawing ring nitrogen.

  • C-5 Position: This position is meta to the amino group and para to the ring nitrogen.

The C-4 position is generally considered more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is because the electron-withdrawing effect of the ring nitrogen is more pronounced at the C-4 (para) position compared to the C-5 (meta) position. While the amino group is donating, its effect is felt at both positions. Therefore, under standard Suzuki conditions (e.g., using Pd(PPh₃)₄), mono-arylation is expected to occur preferentially at the C-4 position .

Achieving selectivity for the C-5 position would likely require specialized conditions, such as the use of bulky, electron-rich ligands (e.g., N-heterocyclic carbenes or biarylphosphines) that can alter the steric and electronic environment of the palladium catalyst, thereby overriding the intrinsic reactivity of the substrate.[8][9]

Caption: Electronic factors influencing regioselectivity.

Part 3: Protocol I: Selective Mono-Arylation at the C-4 Position

This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C-4 position of this compound. It is adapted from established procedures for structurally similar bromo-aminopyridines.[10]

Materials and Reagents

  • This compound (Substrate, 1.0 eq)

  • Arylboronic Acid (Coupling partner, 1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst, 0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (Base, 2.5 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous, reaction grade)

  • Water (Degassed, deionized)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

  • Argon or Nitrogen gas (Inert atmosphere)

Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line with bubbler

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash column chromatography system

Detailed Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Then, via cannula or syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 v/v ratio (e.g., for a 1 mmol reaction scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-18 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of substrate).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to afford the pure 4-aryl-5-bromopyridin-2-amine product.

Part 4: Strategies for Di-Arylation

To synthesize 4,5-diarylpyridin-2-amines, two main strategies can be employed:

  • Stepwise Di-Arylation: This is the most controlled approach. The mono-arylated product (4-aryl-5-bromopyridin-2-amine) from Protocol I is isolated, purified, and then subjected to a second Suzuki coupling reaction with a different (or the same) arylboronic acid. Conditions may need to be slightly more forcing (e.g., higher temperature or a more active catalyst system like one involving Pd(dppf)Cl₂) due to the increased steric hindrance at the C-5 position.

  • One-Pot Di-Arylation: For synthesizing symmetrical 4,5-diaryl derivatives, a one-pot approach can be effective.

    • Use an excess of the arylboronic acid (2.5 - 3.0 eq).

    • Use an excess of the base (5.0 - 6.0 eq).

    • Increase the reaction temperature to 100-110 °C.

    • Extend the reaction time (24-48 hours).

    • This approach is less controlled and may result in a mixture of mono- and di-substituted products, requiring careful purification.

Part 5: Optimization Parameters: A Comparative Data Table

The following table summarizes successful Suzuki coupling conditions for analogous bromo-aminopyridine substrates, providing a valuable reference for optimizing reactions with this compound.

SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O901885[5][11]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O901882[5][11]
2-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Isopropanol/H₂O85-9012~80[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-802080[12][13]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)0.2581[14]

Part 6: Experimental Workflow & Troubleshooting

Workflow start Start reagents 1. Combine Reactants (Substrate, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add 3. Add Catalyst & Solvents inert->add react 4. Heat and Stir (85-95 °C, 8-18 h) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Filter monitor->workup Complete extract 7. Liquid-Liquid Extraction workup->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the Pd(PPh₃)₄ is not old or oxidized. The reaction mixture should be thoroughly degassed as oxygen can deactivate the Pd(0) catalyst.

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality reagents.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure it is anhydrous and added in sufficient excess. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.[15]

  • Formation of Side Products:

    • Homocoupling (Ar-Ar): This can result from oxygen contamination. Improve degassing procedures.

    • Protodeborylation/Protodebromination: This arises from trace amounts of water or acid reacting before the desired coupling. Ensure anhydrous solvents and proper inert atmosphere.

  • Safety:

    • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care.

Part 7: References

  • Biscoe, M. R., & Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5698–5714. --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from ResearchGate. --INVALID-LINK--

  • Fairlamb, I. J. S., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 10(21), 12694-12717. --INVALID-LINK--

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from BenchChem. --INVALID-LINK--

  • Sović, I., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(23), 4278. --INVALID-LINK--

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Retrieved from BenchChem. --INVALID-LINK--

  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 356–364. --INVALID-LINK--

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from ResearchGate. --INVALID-LINK--

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem. --INVALID-LINK--

  • Herzon, S. B., et al. (2022). Aminative Suzuki–Miyaura coupling. Science, 377(6609), 968-974. --INVALID-LINK--

  • Kalocsai, D., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(19), 6524. --INVALID-LINK--

  • Sova, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5484. --INVALID-LINK--

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from ResearchGate. --INVALID-LINK--

  • Taylor, A. P., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 63(17), 9576–9591. --INVALID-LINK--

  • Sharma, P., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3169. --INVALID-LINK--

  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from Semantic Scholar. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from ResearchGate. --INVALID-LINK--

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,5-Disubstituted 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage drug candidates.[1][2] Its ability to form key hydrogen bond interactions with biological targets makes it a highly sought-after pharmacophore. The functionalization of the pyridine ring, particularly at the 4- and 5-positions, allows for the precise tuning of a molecule's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. 4,5-Dibromopyridin-2-amine serves as a versatile and strategically important starting material, offering two distinct points for diversification through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this substrate, empowering researchers in drug discovery and chemical synthesis to unlock the potential of this valuable building block.

Understanding Regioselectivity: The Reactivity Landscape of this compound

A critical consideration when working with dihalogenated substrates is the regioselectivity of the cross-coupling reaction. In the case of this compound, the electronic properties of the pyridine ring and the influence of the amino group dictate the relative reactivity of the two bromine atoms. The pyridine nitrogen acts as an electron-withdrawing group, rendering the entire ring electron-deficient and generally more reactive towards oxidative addition of palladium(0).

Studies on the nucleophilic substitution of this compound have shown that the bromine at the C4-position is more labile than the one at the C5-position. This increased reactivity at C4 is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position, a principle that can be extended to the oxidative addition step in palladium-catalyzed cross-coupling reactions. Therefore, under standard conditions, mono-functionalization is expected to occur preferentially at the C4-position. Achieving selective coupling at the C5-position or performing a double cross-coupling requires careful modulation of reaction conditions, including the choice of catalyst, ligands, and reaction time.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

All the protocols described herein are based on a common catalytic cycle involving a palladium catalyst.[3][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing these reactions.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Transmetalation (R'-M) Product_complex [R-R']-Pd(0)L_n Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl bromide (in our case, this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation, involves the transfer of the nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Application Protocols

The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures. Its tolerance of a broad range of functional groups makes it particularly valuable in the synthesis of complex molecules.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Add this compound, boronic acid, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add solvent and palladium catalyst B->C D Heat reaction mixture with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool, dilute, and filter E->F G Extract and purify F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

Component Amount (for 1 mmol scale) Equivalents Role
This compound251 mg1.0Substrate
Arylboronic Acid1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄58 mg0.05Catalyst
K₂CO₃276 mg2.0Base
1,4-Dioxane8 mL-Solvent
Water2 mL-Co-solvent

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Aminopyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in natural products and materials science.

Protocol: Sonogashira Coupling of this compound

Component Amount (for 1 mmol scale) Equivalents Role
This compound251 mg1.0Substrate
Terminal Alkyne1.2 mmol1.2Coupling Partner
PdCl₂(PPh₃)₂35 mg0.05Catalyst
Copper(I) Iodide (CuI)10 mg0.05Co-catalyst
Triethylamine (Et₃N)3 mL-Base/Solvent
DMF6 mL-Solvent

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add DMF (6 mL) and triethylamine (3 mL) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of an aryl halide with a primary or secondary amine.[5]

Protocol: Buchwald-Hartwig Amination of this compound

Component Amount (for 1 mmol scale) Equivalents Role
This compound251 mg1.0Substrate
Amine1.2 mmol1.2Coupling Partner
Pd₂(dba)₃23 mg0.025Pre-catalyst
Xantphos43 mg0.075Ligand
Cs₂CO₃488 mg1.5Base
Toluene10 mL-Solvent

Step-by-Step Procedure:

  • In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.025 eq), and Xantphos (0.075 eq) to a dry Schlenk tube.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (10 mL) under a positive flow of inert gas.

  • Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene, leading to the formation of a new carbon-carbon bond and the synthesis of substituted alkenes.[6]

Protocol: Heck Coupling of this compound

Component Amount (for 1 mmol scale) Equivalents Role
This compound251 mg1.0Substrate
Alkene (e.g., Styrene)1.5 mmol1.5Coupling Partner
Pd(OAc)₂11 mg0.05Catalyst
P(o-tolyl)₃30 mg0.1Ligand
Triethylamine (Et₃N)202 mg (0.28 mL)2.0Base
DMF5 mL-Solvent

Step-by-Step Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 eq), and the alkene (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse array of functionalized 2-aminopyridine derivatives. By understanding the principles of regioselectivity and the underlying reaction mechanisms, researchers can effectively utilize this versatile building block to accelerate their drug discovery and development programs. The protocols provided in this guide serve as a comprehensive resource to facilitate the exploration of the vast chemical space accessible from this strategic starting material.

References

Application Notes and Protocols: 4,5-Dibromopyridin-2-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this class, 4,5-dibromopyridin-2-amine has emerged as a particularly strategic building block. Its value lies in the orthogonal reactivity of its two bromine substituents, enabling sequential and regioselective cross-coupling reactions. This allows for the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth analysis of the principles governing its reactivity, detailed protocols for its application in cornerstone synthetic reactions, and a case study illustrating its use in the synthesis of kinase inhibitor scaffolds, a class of drugs vital to oncology and immunology.

Introduction: The Strategic Advantage of this compound

This compound is a highly versatile heterocyclic intermediate prized in drug discovery. Its utility stems from three key structural features:

  • The 2-amino group , which can act as a crucial hydrogen bond donor, often interacting with the "hinge region" of protein kinases.

  • The C4-bromo substituent , which is electronically activated for palladium-catalyzed cross-coupling reactions.

  • The C5-bromo substituent , which is less reactive, allowing for subsequent functionalization under different reaction conditions.

This differential reactivity is the foundation of its strategic importance, providing chemists with a reliable platform for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. It is particularly instrumental in the synthesis of targeted therapies, including inhibitors for kinases like CSF1R, JAK2, and CDK8.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 856848-33-4[5]
Molecular Formula C₅H₄Br₂N₂[6]
Molecular Weight 251.91 g/mol [7]
Appearance Off-white to light yellow solid[6]
Melting Point 142-146 °C[5]
Solubility Soluble in DMSO, methanol, chloroform; slightly soluble in water.[8]
Storage Room temperature, sealed in dry conditions, away from light.[5]

The Principle of Regioselective Functionalization

The primary value of this compound lies in the ability to functionalize the C4 and C5 positions sequentially. In palladium-catalyzed cross-coupling reactions, the C-X bond at the 4-position of a pyridine ring is generally more reactive than a C-X bond at the 3- or 5-position.[9] This is attributed to the electronic nature of the pyridine ring, where the C4 position is more electron-deficient, facilitating the initial oxidative addition step in the catalytic cycle.

This reactivity difference allows for a modular synthetic approach: a milder reaction condition can be used to selectively substitute the C4-bromo group, leaving the C5-bromo group intact for a second, often more forcing, coupling reaction. This stepwise approach is critical for building molecular complexity in a controlled manner.

References

Introduction: The Strategic Value of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 4,5-Dibromopyridin-2-amine

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a pyridine core with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions, offers a unique combination of reactivity and regiochemical control. This arrangement makes it an exceptionally versatile substrate for a variety of transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The strategic placement of the two bromine atoms allows for selective, sequential functionalization. The bromine at the C4 position is generally more reactive than the one at C5 in many cross-coupling reactions, a distinction that synthetic chemists can exploit to construct complex molecular architectures with precision. The amino group at C2 not only influences the electronic properties of the pyridine ring but also serves as a key handle for further derivatization or as a directing group. These attributes have established this compound as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a detailed exploration of its applications, focusing on key reaction protocols and the underlying principles that govern its reactivity.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and vinyl-pyridine structures by reacting the bromopyridine with an organoboron compound (boronic acid or ester).[5] This reaction is fundamental in drug discovery for assembling complex molecular scaffolds.[2]

Causality and Regioselectivity: The differential reactivity of the C4-Br and C5-Br bonds is key to the synthetic utility of this substrate. The C4 position is more electron-deficient due to the influence of the ring nitrogen, making the C4-Br bond more susceptible to oxidative addition to the Pd(0) catalyst. This inherent regioselectivity allows for the selective functionalization of the C4 position while leaving the C5-Br available for subsequent transformations. By carefully selecting catalysts, ligands, and reaction conditions, chemists can control the outcome to achieve either mono- or di-arylation.

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow start This compound step1 Mono-Arylation (Suzuki) - Pd Catalyst (e.g., Pd(PPh3)4) - Arylboronic Acid (1 equiv.) - Base (e.g., K2CO3) - Mild Conditions (e.g., 100°C) start->step1 Selective at C4 product1 4-Aryl-5-bromopyridin-2-amine step1->product1 step2 Second Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) - Different Coupling Partner - Potentially Harsher Conditions product1->step2 Functionalize C5 product2 4,5-Disubstituted Pyridin-2-amine step2->product2

Caption: Sequential functionalization via Suzuki coupling.

Detailed Protocol: Regioselective Mono-Arylation at the C4-Position

This protocol is adapted from established procedures for Suzuki coupling of bromopyridines.[5][6]

  • Reagents & Materials:

    • This compound (1.0 mmol, 252 mg)

    • Arylboronic acid (1.1 mmol)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst. The use of a pre-formed, air-stable catalyst simplifies handling.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst degradation.

    • Add the degassed solvent mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-bromopyridin-2-amine.

Data Summary: Typical Suzuki Coupling Conditions

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (3-5)PPh₃ (internal)K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-11060-95[5][7]
Pd(OAc)₂ (2)SPhos, XPhosCs₂CO₃Dioxane10075-98[4]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with the bromopyridine scaffold, forming C(sp²)–C(sp) bonds.[8] This reaction is invaluable for creating rigid, linear extensions to the pyridine core, a common strategy in materials science and for synthesizing complex natural products.

Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) cocatalyst activates the terminal alkyne by forming a copper(I) acetylide. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd_Complex L2Pd(II)(Py-Br)(X) Pd0->Pd_Complex Py-Br Transmetal Transmetalation Pd_Alkyne_Complex L2Pd(II)(Py)(C≡CR) Pd_Complex->Pd_Alkyne_Complex R-C≡C-Cu Pd_Alkyne_Complex->Pd0 RedElim Reductive Elimination Product Py-C≡CR Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + CuX, - HX CuX Cu(I)X Cu_Acetylide->CuX To Pd Cycle Base Base Annulation_Workflow start This compound step1 Step 1: Regioselective Cross-Coupling (e.g., Suzuki with 2-aminophenylboronic acid) start->step1 intermediate Intermediate: 4-(2-aminophenyl)-5-bromopyridin-2-amine step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed C-N bond formation) intermediate->step2 product Fused Tricyclic Heterocycle (e.g., Carboline derivative) step2->product

References

Application Notes & Protocols: Strategic Derivatization of 4,5-Dibromopyridin-2-amine for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dibromopyridin-2-amine scaffold is a privileged starting material in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents, particularly kinase inhibitors.[1] Its structure, featuring two distinct bromine atoms and an amino group, offers a rich platform for selective functionalization. This guide provides an in-depth exploration of key derivatization strategies, including palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for researchers engaged in drug discovery and development. The methodologies described herein are designed to be robust and adaptable, enabling the systematic construction of diverse chemical libraries for hit-to-lead optimization.

The Strategic Value of the this compound Core

In the quest for novel therapeutics, the ability to rapidly generate and test a wide array of structurally diverse molecules is paramount. The this compound scaffold is highly valued for this purpose due to several key features:

  • Orthogonal Chemical Handles: The two bromine atoms at the C4 and C5 positions act as versatile synthetic handles. Their differing electronic environments can be exploited for regioselective derivatization, allowing for the stepwise and controlled introduction of molecular complexity.

  • Bioisosteric Potential: The aminopyridine core is a common motif in many FDA-approved drugs. It can participate in crucial hydrogen bonding interactions with biological targets like enzyme active sites.

  • Proven Pharmacological Relevance: Derivatives of this and similar aminopyridine scaffolds are key components in drugs developed for oncology and inflammatory diseases.[1][2] The derivatization of this core allows for the fine-tuning of properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide focuses on three powerful palladium-catalyzed cross-coupling reactions that are workhorses in modern medicinal chemistry for derivatizing this scaffold: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Resulting Library A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Sonogashira Coupling (C-C≡C Bond Formation) A->D E Diverse Library of Novel Drug Candidates B->E C->E D->E

Figure 1: Overall workflow for library generation.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl structures.[3][4] The reaction's tolerance of a vast array of functional groups and the commercial availability of a multitude of boronic acids and esters make it a first-choice strategy for library synthesis.[5]

Causality Behind the Protocol: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is fundamental. The catalytic cycle begins with the oxidative addition of the palladium into the C-Br bond of the pyridine. A suitable base (e.g., K₃PO₄ or Na₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6] The use of a dioxane/water solvent system is common as it effectively solubilizes both the organic and inorganic reagents.[3][6]

start This compound plus1 + start->plus1 catalyst Pd(PPh₃)₄, Base (e.g., K₃PO₄) boronic R-B(OH)₂ plus1->boronic plus2 + product Derivatized Product (Mono- or Di-arylated) catalyst->product Dioxane/H₂O, Heat

Figure 2: Generalized Suzuki-Miyaura reaction scheme.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich, Combi-Blocks
Arylboronic AcidCoupling PartnerCombi-Blocks, TCI
Tetrakis(triphenylphosphine)palladium(0)CatalystStrem, Sigma-Aldrich
Potassium Phosphate (K₃PO₄)BaseFisher Scientific
1,4-Dioxane (Anhydrous)SolventAcros Organics
Deionized WaterCo-solventIn-house
Schlenk flask / Microwave vialReaction VesselChemglass
Inert Gas (Nitrogen or Argon)To prevent catalyst oxidationAirgas

Step-by-Step Methodology

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the starting amine.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. For microwave-assisted synthesis, a temperature of 120-150 °C for 15-30 minutes is a good starting point.[7]

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[9] For the this compound scaffold, this reaction allows the introduction of primary or secondary amines, creating a diverse set of substituted aminopyridines.

Causality Behind the Protocol: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[8][9] The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, RuPhos, or dppf) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, forming the palladium-amido complex that is essential for the cycle to proceed.[9][10]

start This compound plus1 + start->plus1 catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) amine R¹R²NH plus1->amine product N-Substituted Product catalyst->product Toluene or Dioxane, Heat start This compound plus1 + start->plus1 catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) alkyne R-C≡CH plus1->alkyne product Alkynyl-Substituted Product catalyst->product THF or DMF, Heat

References

Introduction: The Strategic Advantage of the 4,5-Dibromopyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 4,5-Dibromopyridin-2-amine in the Synthesis of Kinase Inhibitors

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of therapeutic agents, particularly in the development of targeted kinase inhibitors.[1] Among the vast array of pyridine-based building blocks, this compound has emerged as a uniquely valuable starting material. Its structure, featuring a pyridine core with two strategically placed bromine atoms and a nucleophilic amino group, offers a versatile platform for constructing complex molecular architectures with high specificity for their biological targets.[2]

This guide provides a detailed exploration of the application of this compound in kinase inhibitor synthesis. We will delve into its chemical reactivity, provide detailed protocols for key synthetic transformations, and present a case study illustrating its use in the development of potent p38 MAP kinase inhibitors. The inherent properties of this molecule, particularly the differential reactivity of its two bromine atoms, allow for selective and sequential functionalization, making it an ideal starting point for building diverse libraries of drug candidates.[2]

Chemical Properties and Regioselective Reactivity

The synthetic utility of this compound lies in the distinct electronic environment of its three functionalizable positions: the 2-amino group and the bromine atoms at the C4 and C5 positions. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic substitution. The two bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery.[3][4][5]

Crucially, the bromine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the bromine at the C5 position. This difference in reactivity is attributed to the electronic influence of the pyridine nitrogen and the 2-amino group, enabling regioselective synthesis where the C4 position can be functionalized first, leaving the C5-bromo group available for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for creating complex, unsymmetrically substituted pyridine cores.

Key Synthetic Transformations & Protocols

The construction of kinase inhibitors from this compound predominantly relies on robust and versatile palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building the Core Carbon Skeleton

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[4][6] In the context of this compound, this reaction is typically used to introduce aryl or heteroaryl moieties at the C4 position, forming the foundational structure of the inhibitor.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the more reactive C4 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)[4]

  • 1,4-Dioxane and Water (4:1 v/v), degassed[4][7]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-bromo-pyridin-2-amine intermediate.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings, although other modern catalyst systems using specialized ligands can also be effective.[6]

  • Base: An aqueous base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step in the catalytic cycle.[4]

  • Solvent: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

G A This compound B Suzuki Coupling (ArB(OH)₂, Pd Catalyst, Base) A->B Step 1 C 4-Aryl-5-bromo-pyridin-2-amine (Intermediate) B->C D Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Ligand, Base) C->D Step 2 E 4-Aryl-5-amino-pyridin-2-amine (Kinase Inhibitor Scaffold) D->E

Caption: p38 MAPK pathway and the point of inhibitor action.

The synthesis would begin with a Suzuki coupling at C4 of this compound, followed by a second functionalization at C5 (e.g., another coupling or amination), reduction of a nitro group if introduced, and finally cyclization to form the imidazo[4,5-b]pyridin-2-one core.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. Other KinasesReference
BIRB 796 p38α38High selectivity against a panel of related kinases.[8] [Pargellis et al., 2002]
Compound 21 p38α4Potent and orally bioavailable.[Kim et al., 2019]
Compound 25 p38α1Superior suppression of TNF-α production in human whole blood.[Lee et al., 2019]

Note: The compounds listed are examples of p38 inhibitors with related scaffolds. BIRB 796 is a well-known allosteric inhibitor of p38. C[9][10]ompounds 21 and 25 are potent imidazo[4,5-b]pyridin-2-one-based inhibitors. [11][12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its value is derived from the strategic placement of two bromine atoms with differential reactivity, allowing for controlled, regioselective, and sequential functionalization through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to precisely construct complex, multi-substituted pyridine scaffolds is essential for tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. The successful application of this intermediate in the development of potent p38 MAP kinase inhibitors underscores its significance and continued importance in the field of drug discovery.

References

The Versatile Scaffold: 4,5-Dibromopyridin-2-amine as a Precursor for Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold, forming the core of numerous functional molecules. Among its many derivatives, 4,5-dibromopyridin-2-amine has emerged as a particularly strategic building block. Its unique substitution pattern—an activating amino group and two differentially reactive bromine atoms—provides a versatile platform for the regioselective construction of a diverse array of fused and substituted heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions to forge complex molecular architectures, particularly those with relevance to drug discovery and development.[1][2]

The Strategic Advantage: Understanding the Reactivity of this compound

The synthetic power of this compound lies in the distinct electronic environments of its two bromine substituents. The bromine at the C4 position is situated para to the electron-donating amino group, while the C5 bromine is meta. This electronic differentiation, coupled with the inherent reactivity of the pyridine ring, allows for selective functionalization. Generally, the C4 position is more activated towards electrophilic aromatic substitution and certain palladium-catalyzed cross-coupling reactions due to the influence of the amino group. However, the interplay of steric hindrance, ligand choice, and specific reaction conditions can be expertly manipulated to direct reactivity towards the C5 position, enabling a stepwise and controlled elaboration of the pyridine core.[3][4]

dot graph "Reactivity_of_this compound" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Differential reactivity of bromine atoms in this compound."

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound scaffold serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C, C-C (alkynyl), and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other biologically active molecules. The regioselectivity of the Suzuki coupling on this compound can be influenced by the choice of catalyst, ligands, and reaction conditions.

dot graph Suzuki_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "General workflow for Suzuki-Miyaura coupling."

This protocol is adapted from procedures for structurally similar 5-bromo-2-methylpyridin-3-amine and serves as a robust starting point for optimization.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices: The use of a phosphine ligand like triphenylphosphine is crucial for the catalytic cycle. The choice of a relatively mild base like K₃PO₄ and a mixed aqueous solvent system is common for Suzuki couplings and helps to facilitate the transmetalation step.[5] The regioselectivity (C4 vs. C5) will depend on the specific arylboronic acid and may require optimization of the ligand and base.

Arylboronic AcidExpected Major ProductTypical Yield Range (%)
Phenylboronic acid4-Phenyl-5-bromopyridin-2-amine70-85
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-bromopyridin-2-amine75-90
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-5-bromopyridin-2-amine65-80

Yields are illustrative and based on reactions with analogous substrates.[5]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality. This is a valuable transformation for generating rigid linkers in drug candidates and fluorescent probes.

This is a general procedure adapted from the Sonogashira coupling of other bromopyridines.[6]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add DMF and Et₃N, followed by the terminal alkyne (1.2 eq).

  • Seal the tube and heat the reaction to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Causality Behind Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, where copper facilitates the formation of a copper acetylide intermediate. Triethylamine acts as both a base and a solvent.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing arylamines, a common motif in pharmaceuticals.[7][8] This reaction can be used to introduce a second amino group or other nitrogen-containing heterocycles onto the pyridine ring.

This protocol is based on established methods for the amination of bromopyridines.[7][8]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction until completion.

  • Cool, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and preventing catalyst deactivation. A strong, non-nucleophilic base like cesium carbonate is often used to deprotonate the amine.

From Building Block to Fused Heterocycles: Synthesis of Imidazo[4,5-c]pyridines

A key application of 4,5-disubstituted 2-aminopyridines is the synthesis of fused heterocyclic systems. For instance, functionalization of the C4 and C5 positions can be followed by a cyclization reaction to form imidazo[4,5-c]pyridines, a scaffold found in a number of kinase inhibitors.

dot graph Imidazopyridine_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Synthetic route to imidazo[4,5-c]pyridines."

This synthetic strategy highlights the modularity offered by this compound, allowing for the introduction of diverse substituents at key positions to modulate the biological activity of the final heterocyclic compound.

Characterization and Safety

Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
Appearance Off-white to light yellow solid
Melting Point 163-167 °C (for the 4-amino-3,5-dibromo isomer)[2]

Spectroscopic Data (of the closely related isomer 4-amino-3,5-dibromopyridine):

  • ¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 2H), 5.06 (s, 2H, NH₂).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 149.9, 147.8, 106.2.[2]

  • Mass Spectrometry (EI-MS): m/z 249.90 [M]⁺.[2]

  • Infrared (KBr, cm⁻¹): 3535, 3429, 3266, 1626, 1566, 1522, 1485, 892, 855.[2]

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its differential reactivity at the C4 and C5 positions provides a powerful handle for medicinal chemists to perform regioselective cross-coupling reactions. The ability to systematically and selectively introduce aryl, alkynyl, and amino functionalities opens up a vast chemical space for the design and synthesis of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this strategic precursor in their drug discovery and development programs.

References

Application Note & Protocol: A Scalable and Regioselective Synthesis of 4,5-Dibromopyridin-2-amine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dibromopyridin-2-amine is a critical building block in the synthesis of a wide array of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of two bromine atoms and an amino group on the pyridine scaffold, which allows for versatile downstream functionalization through various cross-coupling and substitution reactions. However, the synthesis of this intermediate on a large scale is often hampered by challenges in achieving high regioselectivity, leading to the formation of undesired isomers and purification difficulties. This document provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the causality behind experimental choices, from the selection of starting materials to the optimization of reaction conditions and purification strategies, ensuring a self-validating system for producing high-purity material suitable for drug development professionals.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to the structure of numerous approved drugs. The introduction of halogen atoms, particularly bromine, at specific positions provides synthetic handles for constructing complex molecular architectures. This compound, with its distinct substitution pattern, offers multiple reaction sites. The amino group can be acylated, alkylated, or diazotized, while the bromine atoms at the C4 and C5 positions can be selectively functionalized using modern synthetic methodologies like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. This versatility makes it an invaluable intermediate for creating diverse compound libraries for high-throughput screening and lead optimization in drug discovery.

The primary challenge in synthesizing this compound lies in controlling the electrophilic bromination of the 2-aminopyridine core. The amino group is a strong activating group, which can lead to multiple bromination products, including the common 2-amino-3,5-dibromopyridine impurity.[1][2] Therefore, a successful scale-up strategy must address this regioselectivity issue to ensure a high yield of the desired product and a streamlined purification process.

The Synthetic Blueprint: A Rationale for the Chosen Pathway

Several synthetic routes to halogenated aminopyridines have been reported. For the scale-up synthesis of this compound, we have selected a three-step approach starting from the readily available and cost-effective 2-aminopyridine. This pathway involves:

  • Protection of the Amino Group: The exocyclic amino group of 2-aminopyridine is first protected as an acetamide. This is a crucial step to moderate the activating effect of the amino group and to direct the incoming electrophiles (bromine) to the desired positions on the pyridine ring. Acylation is a high-yielding and straightforward reaction to perform on a large scale.

  • Regioselective Dibromination: The protected intermediate, 2-acetamidopyridine, is then subjected to electrophilic bromination. The choice of brominating agent and reaction conditions is critical to favor the formation of the 4,5-dibromo isomer.

  • Deprotection: The final step involves the hydrolysis of the acetamide group to reveal the amino functionality, yielding the target this compound.

This strategy is advantageous for scale-up as it utilizes common reagents and transformations, and it provides a reliable method for controlling the regiochemical outcome of the bromination reaction.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Dibromination cluster_2 Step 3: Deprotection A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetic Anhydride, Reflux C 4,5-Dibromo-2-acetamidopyridine B->C Br2, Acetic Acid, Heat D This compound C->D Aq. HBr, Reflux

Caption: Overall workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the starting material, 2-aminopyridine. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate engineering controls.[3][4]

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
2-Aminopyridine1.00 kg1.00Starting Material
Acetic Anhydride1.73 L1.70Reagent
Acetic Acid (Glacial)5.0 L-Solvent
Bromine1.02 L2.00Reagent
Hydrobromic Acid (48%)4.0 L-Reagent/Solvent
Sodium Hydroxide (50% aq.)As needed-For neutralization
TolueneAs needed-Recrystallization Solvent
Activated Carbon100 g-For decolorization

Equipment:

  • 20 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Large Buchner funnel and vacuum flask.

  • Drying oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and lab coat.[5][6]

Step-by-Step Procedure

Step 1: Synthesis of 2-Acetamidopyridine (Protection)

  • Charge the 20 L reactor with 2-aminopyridine (1.00 kg, 10.63 mol).

  • Add acetic anhydride (1.73 L, 18.07 mol) to the reactor.

  • Stir the mixture and heat to a gentle reflux (approx. 130-140 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to approximately 60 °C.

  • Slowly add 5 L of water to the reaction mixture to quench the excess acetic anhydride. This is an exothermic process, so control the addition rate to maintain the temperature below 80 °C.

  • Cool the mixture to 10-15 °C to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash the cake with cold water (2 x 2 L).

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: 1.35 - 1.40 kg (93-97%) of off-white solid 2-acetamidopyridine.

Step 2: Synthesis of 4,5-Dibromo-2-acetamidopyridine (Dibromination)

  • Charge the clean and dry 20 L reactor with glacial acetic acid (5.0 L).

  • Add the dried 2-acetamidopyridine (1.35 kg, 9.92 mol) to the reactor and stir to form a suspension.

  • In a separate container, carefully measure bromine (1.02 L, 19.84 mol).

  • Slowly add the bromine to the reaction mixture via a dropping funnel over 1-2 hours. Maintain the reaction temperature between 20-30 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

  • Monitor the reaction by HPLC to ensure the formation of the dibrominated product and consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it slowly into a larger vessel containing 20 L of ice-water with stirring.

  • Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution until the pH is approximately 7-8. Keep the temperature below 20 °C during neutralization.

  • Filter the precipitated solid, wash thoroughly with water (3 x 5 L), and dry under vacuum.

    • Expected Yield: 2.5 - 2.7 kg (85-92%) of crude 4,5-dibromo-2-acetamidopyridine.

Step 3: Synthesis of this compound (Deprotection)

  • Charge the 20 L reactor with the crude 4,5-dibromo-2-acetamidopyridine (2.5 kg, 8.56 mol).

  • Add 48% aqueous hydrobromic acid (4.0 L) to the reactor.

  • Heat the mixture to reflux (approx. 120-125 °C) for 8-12 hours.

  • Monitor the hydrolysis by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully basify the mixture with 50% aqueous sodium hydroxide to a pH of 9-10. This is a highly exothermic reaction; maintain the temperature below 20 °C.

  • The product will precipitate as a solid. Stir the slurry for 1 hour at 0-5 °C.

  • Filter the solid, wash with cold water (3 x 4 L), and dry under vacuum at 50 °C.

    • Expected Yield (Crude): 1.9 - 2.1 kg (88-96%) of crude this compound.

Purification of the Final Product

The crude product can be purified by recrystallization to achieve high purity.

  • Transfer the crude this compound to a suitable reactor.

  • Add toluene (approximately 5-8 L per kg of crude product).

  • Heat the mixture to 90-100 °C with stirring until all the solid dissolves.

  • Add activated carbon (100 g) and stir for 30 minutes for decolorization.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then cool to 0-5 °C for 2-4 hours to complete crystallization.

  • Filter the purified product and wash the crystals with a small amount of cold toluene.

  • Dry the final product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield (Purified): 1.6 - 1.8 kg (80-85% recovery from recrystallization).

    • Purity (by HPLC): >99%.

Visualizing the Purification Logic

G Start Crude Product (HPLC Analysis) PurityCheck Purity > 98%? Start->PurityCheck Recrystallization Recrystallization from Toluene PurityCheck->Recrystallization No FinalProduct Final Product (>99% Purity) PurityCheck->FinalProduct Yes ColumnChromatography Column Chromatography (High Purity Required) Recrystallization->ColumnChromatography Purity still low Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: Decision workflow for the purification of this compound.

Physicochemical and Analytical Data

PropertyValue
CAS Number 18549-41-2
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
Appearance Off-white to light yellow solid
Melting Point 150-154 °C
Purity (HPLC) >99%
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (s, 1H), 7.85 (s, 1H), 6.55 (s, 2H)

Safety and Handling

The scale-up synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a respirator if necessary. Have a bromine spill kit readily available.

  • Hydrobromic Acid: Corrosive and can cause severe burns.[4] Always add acid to water, not the other way around. Handle with care, using appropriate PPE.

  • Sodium Hydroxide: A strong base that is highly corrosive. The neutralization steps are highly exothermic and require careful temperature control to prevent runaways.

  • General Precautions: Avoid inhalation of dust and vapors.[3] Do not eat, drink, or smoke in the work area.[4] Ensure that eyewash stations and safety showers are easily accessible.[5] All waste materials should be collected in labeled containers and disposed of according to local environmental regulations.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By employing a protection-bromination-deprotection strategy, the challenges of regioselectivity are effectively managed, making this process suitable for industrial production. The emphasis on in-process controls, robust purification techniques, and stringent safety measures ensures a self-validating system that delivers a consistent quality of this vital pharmaceutical intermediate. This guide is intended to empower researchers and drug development professionals to confidently produce this key building block for their discovery and development pipelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-Dibromopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in synthesizing this specific, and often elusive, pyridine isomer. We will delve into the underlying chemical principles governing the synthesis, address common experimental roadblocks, and provide validated strategies to achieve your target molecule with higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary challenge in synthesizing this compound directly from 2-aminopyridine?

The principal obstacle is regiocontrol . The direct bromination of 2-aminopyridine is governed by the powerful activating and directing effects of the amino group. As an electron-donating group, it strongly activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to itself (the 3- and 5-positions).

Consequently, treating 2-aminopyridine with a brominating agent like Br₂ or N-Bromosuccinimide (NBS) preferentially yields 2-amino-5-bromopyridine, and upon further bromination, 2-amino-3,5-dibromopyridine.[1][2][3] The 4- and 6-positions are electronically disfavored for electrophilic attack, making the direct synthesis of the 4,5-dibromo isomer from 2-aminopyridine an unfeasible strategy.

Diagram: Electrophilic Substitution on 2-Aminopyridine

The following diagram illustrates the directing effects of the amino group, explaining the observed product distribution in direct bromination reactions.

G cluster_0 Regioselectivity of Bromination Start 2-Aminopyridine Reagent Electrophilic Bromine (e.g., Br+, from Br2 or NBS) Start->Reagent Reaction Intermediate Activated Ring Positions Reagent->Intermediate Product_Di 2-Amino-3,5-dibromopyridine (Major Di-product) Reagent->Product_Di P5 Position 5 (para) Intermediate->P5 Highly Activated (Electron Rich) P3 Position 3 (ortho) Intermediate->P3 Highly Activated (Electron Rich) P46 Positions 4 & 6 (meta) Intermediate->P46 Less Activated Product_Mono 2-Amino-5-bromopyridine (Major Mono-product) P5->Product_Mono Target_Unfavored This compound (Electronically Disfavored) P46->Target_Unfavored Product_Mono->Reagent Further Bromination

Caption: Directing effects in the bromination of 2-aminopyridine.

Q2: Since direct bromination is not viable, what is a logical synthetic strategy for this compound?

A more robust approach involves a multi-step synthesis starting from a pyridine precursor where the substitution pattern is pre-established or can be installed sequentially with high regiocontrol. A plausible retrosynthetic analysis suggests starting from a precursor like 2,4-dibromopyridine .

Diagram: Proposed Synthetic Workflow

This workflow outlines a logical, multi-step pathway to overcome the regioselectivity challenges.

G cluster_path1 Path A: Nitration -> Amination -> Reduction (Not Shown) cluster_main_path Proposed Primary Route A Start: 2,4-Dibromopyridine B Step 1: Nitration (e.g., HNO3/H2SO4) A->B D Step 2: Selective Amination (e.g., NH3 in sealed vessel) A->D Nucleophilic Aromatic Substitution (SNAr) at C2 is favored C Intermediate: 2,4-Dibromo-5-nitropyridine B->C F Step 3: Sandmeyer Reaction (NaNO2, HBr/CuBr) D->F Diazotization followed by bromination E Intermediate: 4-Bromo-5-nitro-pyridin-2-amine G Target: this compound F->G

Caption: A plausible multi-step synthesis strategy.

This strategy hinges on the differential reactivity of the bromine atoms in 2,4-dibromopyridine towards nucleophilic substitution, followed by a Sandmeyer reaction to install the second bromine atom. The bromine at the 2-position is generally more labile towards nucleophiles like ammonia than the one at the 4-position.

Q3: My nitration step is giving low yields or multiple products. How can I optimize it?

Nitration of brominated pyridines can be challenging due to the ring's deactivation by the halogens.

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions: Bromopyridines are electron-deficient. Standard nitrating conditions may not be sufficient.

    • Solution: Employ stronger nitrating mixtures, such as fuming nitric acid with fuming sulfuric acid (oleum). Careful temperature control is critical to prevent decomposition. Start at 0°C and cautiously warm the reaction only if necessary, monitoring by TLC.

  • Side Reactions/Degradation: High temperatures can lead to decomposition or the formation of undesired byproducts.

    • Solution: Maintain a low reaction temperature (0-10°C) during the addition of the substrate to the nitrating mixture. Allow the reaction to proceed at a slightly elevated but controlled temperature (e.g., 40-50°C) for a prolonged period rather than using high heat for a short time.

  • Incorrect Work-up: The product is a weak base and can be lost during neutralization if the pH is not carefully controlled.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice. Neutralize very carefully with a strong base (e.g., NaOH or NH₄OH solution) while maintaining a low temperature. The product may precipitate and can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Q4: I am struggling with the purification of the final product. What methods are most effective?

Purification is often the most critical step due to the presence of starting materials and isomeric impurities with similar physical properties.

Purification MethodPrinciple of SeparationBest ForKey Troubleshooting Tips
Column Chromatography Differential adsorption to a stationary phase (e.g., silica gel) based on polarity.High purity requirements; separating close-running isomers.Problem: Product streaks or doesn't move. Solution: The amino-pyridine is basic and interacts strongly with acidic silica. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to improve elution and peak shape.[4]
Recrystallization Differential solubility in a given solvent at different temperatures.Removing less soluble or more soluble impurities on a larger scale.Problem: Product "oils out" instead of crystallizing. Solution: The solution is likely supersaturated or melting. Add a small amount of additional hot solvent until the oil dissolves completely, then allow for very slow cooling to promote crystal formation.[5]
Acid-Base Extraction Partitioning between aqueous and organic phases based on the compound's acidic/basic nature.Removing non-basic organic impurities.Problem: Low recovery from the organic layer. Solution: Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the aminopyridine, making it less water-soluble and driving it into the organic phase.[4]
Diagram: Troubleshooting Purification

This decision tree can guide your choice of purification method and troubleshooting strategy.

G Start Crude Product Analysis (TLC/LCMS) Impurity_Check Major Impurities Present? Start->Impurity_Check Isomers Isomers / Byproducts with Similar Polarity Impurity_Check->Isomers Yes Recrystallize Action: Recrystallization Impurity_Check->Recrystallize No, single major impurity Column Action: Column Chromatography (with basic modifier, e.g., 1% Et3N) Isomers->Column Isomers->Recrystallize If solubility differs significantly Baseline Baseline Impurities (Highly Polar) Baseline->Column Solution: Add Et3N to eluent Nonpolar Non-polar Starting Materials Nonpolar->Recrystallize Solution: Add more hot solvent, cool slowly Column->Baseline Issue: Streaking? Recrystallize->Nonpolar Issue: Oiling out? Wash Action: Acid-Base Wash

Caption: Decision tree for purification troubleshooting.

Q5: What are the expected ¹H NMR spectral characteristics for this compound?

Confirming the identity and regiochemistry of your product is paramount. For this compound, you should expect to see two signals in the aromatic region, each integrating to 1H.

  • H-3 Proton: This proton is adjacent to the C2-amino group. It will appear as a singlet.

  • H-6 Proton: This proton is adjacent to the ring nitrogen. It will also appear as a singlet.

The key diagnostic feature is the absence of coupling between the aromatic protons, as they are separated by the bromine atoms at positions 4 and 5. This contrasts sharply with the 3,5-dibromo isomer, which would show two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

| Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ) | Multiplicity | Assignment | | ~7.9 - 8.1 ppm | Singlet (s) | H-6 | | ~6.6 - 6.8 ppm | Singlet (s) | H-3 | | ~5.0 - 6.0 ppm | Broad Singlet (br s) | -NH₂ |

Note: Exact chemical shifts can vary based on solvent and concentration.

Q6: Are there specific safety and handling considerations for this synthesis?

Yes, several hazards must be managed.

  • Brominating Agents (Br₂, NBS): Highly corrosive, toxic, and strong oxidizers. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids (H₂SO₄, HNO₃): Extremely corrosive. Use with extreme caution, adding reagents slowly and ensuring adequate cooling to control exothermic reactions.

  • Halogenated Pyridines: Many halogenated organic compounds are toxic and pose environmental hazards.[6] Handle them as potentially hazardous substances, and dispose of waste according to institutional guidelines.

  • Pressure Reactions: If using ammonia in a sealed vessel for amination, ensure the reaction is conducted behind a blast shield using a vessel rated for the expected temperature and pressure.

Recommended Experimental Protocol

The following is a proposed, illustrative protocol based on established chemical principles for related pyridine syntheses. This protocol should be adapted and optimized based on laboratory-scale findings.

Step 1: Synthesis of 4-Bromo-2-aminopyridine from 2,4-Dibromopyridine

  • Reaction Setup: In a high-pressure reaction vessel, add 2,4-dibromopyridine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 10-20 eq).

  • Reaction: Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up: After cooling the vessel to room temperature, vent any excess pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate 4-bromo-2-aminopyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 4-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask equipped with a dropping funnel and a thermometer. Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography as described in Q4 to yield the final product, this compound.

References

Technical Support Center: Purification of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Detailed, peer-reviewed purification protocols specifically for 4,5-Dibromopyridin-2-amine are not extensively available in public literature. The following guide is based on established principles and techniques for the purification of structurally related compounds, such as other dibrominated and substituted 2-aminopyridines. Researchers should consider this guidance as a starting point for developing a compound-specific purification protocol and are encouraged to perform small-scale trials to optimize conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and the biological activity of the final compounds. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will explore the underlying principles of various purification techniques and offer detailed troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities in the synthesis of brominated aminopyridines include:

  • Unreacted Starting Materials: Residual 2-aminopyridine or a monobrominated intermediate.

  • Over-brominated Species: Formation of tribrominated pyridines can occur if the reaction conditions are not carefully controlled.

  • Positional Isomers: Depending on the directing effects of the amino group, other dibrominated isomers might be formed as minor byproducts.

  • Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide and its byproduct succinimide) or solvents.

  • Degradation Products: Aminopyridines can be sensitive to strong acidic or basic conditions and elevated temperatures, potentially leading to decomposition.[1][2]

Q2: What are the key physical and chemical properties of this compound to consider for purification?

A2: Understanding the physicochemical properties of your target compound is crucial for selecting an appropriate purification strategy. For this compound, consider the following:

  • Basicity: The presence of the 2-amino group and the pyridine nitrogen makes the molecule basic. This property is fundamental for purification methods like acid-base extraction. The pKa of the pyridinium ion in similar compounds is a key parameter to consider.

  • Polarity: The amino group and the nitrogen heteroatom impart polarity to the molecule. The two bromine atoms also contribute to its overall polarity and molecular weight. This will influence its solubility in various organic solvents and its retention behavior in chromatography.

  • Solubility: The solubility of aminopyridines can vary significantly with the solvent. Generally, they are soluble in polar organic solvents like methanol, ethanol, and DMSO, and less soluble in non-polar solvents like hexane.[3][4] Determining the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures is a critical first step in developing a recrystallization protocol.

  • Stability: Assess the stability of this compound under acidic and basic conditions to avoid degradation during acid-base extraction. Some aminopyridines exhibit good stability over a range of conditions.[1][2]

Purification Strategy Decision Guide

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree provides a logical guide to selecting the optimal strategy.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_acid_stable Is the compound stable to mild acid (e.g., 1M HCl)? is_solid->is_acid_stable Yes liquid_oil Product is a liquid/oil is_solid->liquid_oil No solubility_diff Are there significant solubility differences between the product and impurities? is_acid_stable->solubility_diff No acid_base_extraction Acid-Base Extraction is_acid_stable->acid_base_extraction Yes high_purity Is very high purity (>99%) required? solubility_diff->high_purity No recrystallization Recrystallization solubility_diff->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography Yes end end high_purity->end No, Purity is sufficient recrystallization->high_purity Post-recrystallization acid_base_extraction->high_purity Post-extraction

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Method 1: Acid-Base Extraction

This technique leverages the basicity of the amino group to separate it from non-basic impurities. The basic this compound is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separation: Allow the layers to separate and drain the aqueous layer containing the protonated product.

  • Repeat: Repeat the acid wash on the organic layer 2-3 times to ensure complete extraction of the basic product.

  • Basification: Combine the aqueous extracts and basify with a suitable base (e.g., 1M NaOH) to a pH > 9 to deprotonate the aminopyridine, causing it to precipitate or partition back into an organic solvent.

  • Back-Extraction: Extract the now neutral product from the aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Problem Possible Cause(s) Suggested Solution(s)
Emulsion Formation - Vigorous shaking. - Presence of fine solid particles.- Allow the mixture to stand for a longer period. - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite®.
Poor Recovery in Aqueous Layer - Incomplete protonation (pH of aqueous layer not acidic enough). - Insufficient number of extractions.- Check the pH of the aqueous layer after each wash and ensure it is acidic. - Perform multiple extractions with smaller volumes of acid, as this is more efficient than a single large-volume extraction.
Product Precipitation at Interface - The salt of the aminopyridine may have limited solubility in both phases.- Add more water to the aqueous phase or more organic solvent to dissolve the precipitate. - Consider using a different acid or organic solvent.
Product Degradation - Compound is unstable to the acidic conditions.- Use a milder acid such as citric acid or ammonium chloride. - Perform the extraction at a lower temperature (e.g., in an ice bath).
Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent system at different temperatures.

  • Solvent Selection: Identify a suitable solvent or solvent pair where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is too dilute. - Cooling is too rapid.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Ensure slow cooling.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Add a small amount of additional hot solvent to fully dissolve the oil. - Try a lower boiling point solvent. - Ensure a slower cooling rate.
Low Recovery - Too much solvent was used for dissolution. - The product has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent for dissolution. - Cool the solution for a longer period in an ice bath or refrigerator. - Concentrate the mother liquor to obtain a second crop of crystals.
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - A second recrystallization may be necessary.
Method 3: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities by their differential adsorption to a stationary phase (typically silica gel).

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for aminopyridines is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the low-polarity mobile phase and gradually increase the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution) - Inappropriate eluent system. - Column is overloaded.- Optimize the eluent system using TLC to achieve better separation of spots. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.
Compound Streaking on the Column - The compound is strongly adsorbed to the acidic silica gel due to its basicity.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to reduce tailing.[5] - Consider using a different stationary phase, such as neutral alumina.
Compound Cracks the Silica Gel - Heat generated upon adsorption of a very polar compound or solvent. - Improperly packed column.- Load the sample in a less polar solvent. - Ensure the column is packed uniformly without any air bubbles.
No Elution of the Product - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol may be necessary.

Summary of Purification Methods

Method Principle of Separation Typical Purity Achieved Key Advantages Key Disadvantages
Acid-Base Extraction Difference in basicity>95%- Scalable. - Effective for removing non-basic impurities.- Product must be stable to acid and base. - Can be labor-intensive with multiple extractions.
Recrystallization Differential solubility>98%- Can yield very pure material. - Relatively simple and cost-effective.- Requires the compound to be a solid. - Finding a suitable solvent can be time-consuming. - Can result in significant yield loss.
Column Chromatography Differential adsorption>99%- High resolution for separating closely related compounds. - Applicable to a wide range of compounds.- Can be time-consuming and solvent-intensive. - Potential for product degradation on the stationary phase.

References

Technical Support Center: Optimizing Suzuki Reactions for 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4,5-Dibromopyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The inherent functionalities of this substrate—a pyridine ring, an amino group, and two distinct bromine atoms—present unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these challenges and achieve optimal results.

Overview: The Unique Challenges of this compound in Suzuki Coupling

This compound is a valuable synthon, but its structure poses several challenges for palladium-catalyzed cross-coupling reactions. A successful strategy requires a nuanced understanding of these issues:

  • Catalyst Inhibition and Deactivation : The substrate contains two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2][3] This is a primary cause of low or failed conversions.

  • Site-Selectivity : The two bromine atoms at the C4 and C5 positions exhibit different reactivities. In many pyridine systems, the C4 position (para to the ring nitrogen) is electronically more favorable for oxidative addition than the C5 position (meta to the ring nitrogen). However, achieving selective mono-arylation over di-arylation requires precise control of reaction conditions.[4]

  • Competing Side Reactions : Like many Suzuki couplings, this reaction is susceptible to common side reactions. Protodeboronation , the undesired cleavage of the boronic acid's C-B bond, reduces the concentration of the nucleophilic partner and lowers yield.[1][5] Homocoupling of the boronic acid can also occur, typically promoted by the presence of oxygen, leading to impurities that can be difficult to separate.[6][7]

This guide will address each of these challenges systematically, providing you with the tools to troubleshoot and optimize your reaction conditions effectively.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when working with this compound.

Q1: My reaction has stalled or resulted in very low conversion. What are the first things I should check?

A1: Low conversion is the most common problem and is almost always linked to catalyst deactivation or suboptimal reaction conditions.[1]

In-Depth Analysis: The primary culprit is often catalyst inhibition by the nitrogen lone pairs on your substrate.[1][2] The palladium(0) active species is a soft Lewis acid and can be readily "poisoned" by the basic nitrogens.

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like PPh₃ are often inadequate for this substrate. You need a ligand that can stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and prevent inhibition. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands). Ligands like SPhos, XPhos, or RuPhos are specifically designed to be effective for coupling heteroaryl halides and are less susceptible to inhibition by basic functional groups.[1][3]

  • Check Your Palladium Source: Ensure your palladium precatalyst is active and efficiently generates the Pd(0) species. Modern precatalysts (e.g., XPhos Pd G3/G4) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction.[8]

  • Ensure an Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes boronic acid homocoupling.[6][9] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and that the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[2][9]

  • Increase Reaction Temperature: The C-Br bonds on the pyridine ring may require more energy for efficient oxidative addition. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[1][8]

Q2: I'm getting a mixture of mono- and di-arylated products. How can I improve selectivity for mono-arylation?

A2: Achieving selective mono-arylation is a matter of controlling stoichiometry and reactivity. The C4-Br bond is generally more reactive than the C5-Br bond.

In-Depth Analysis: The electronic properties of the pyridine ring make the C4 position more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. You can leverage this inherent reactivity difference.

Strategies for Selective Mono-Arylation:

  • Control Stoichiometry: Use a slight excess of the dibromopyridine relative to the boronic acid. Start with a ratio of 1.2 : 1.0 (Dibromopyridine : Boronic Acid).

  • Lower the Reaction Temperature: Running the reaction at a slightly lower temperature (e.g., 70-80 °C) can often enhance the selectivity, as the higher activation energy for the second coupling at C5 will be harder to overcome.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting boronic acid is consumed to prevent the slower second coupling from occurring.

  • Ligand Choice: While less common for controlling this specific selectivity, the steric bulk of the ligand can sometimes influence the reactivity of the second site after the first coupling has occurred.

Q3: I'm observing a significant amount of the de-boronated arene byproduct. How can I prevent protodeboronation?

A3: Protodeboronation is the hydrolysis of the C-B bond and is a very common side reaction, especially with heteroaryl boronic acids or under aqueous basic conditions.[1][5]

In-Depth Analysis: The mechanism of protodeboronation is often pH-dependent and can be catalyzed by both acids and bases.[5] The presence of water is a key factor.

Mitigation Strategies:

  • Use a More Stable Boron Reagent: Boronic acids are prone to this side reaction.[6] Consider using a boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate (BF₃K salt) .[1][5] These are generally more stable towards hydrolysis and release the active boronic acid slowly under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[5][10][11]

  • Optimize the Base: While a base is required to activate the boronic acid for transmetalation, some bases can exacerbate protodeboronation.[12] Switch from strong aqueous bases like NaOH or Na₂CO₃ to milder, non-nucleophilic bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[8][9] In some cases, fluoride sources like KF can also be effective.

  • Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[7][9] This would involve using an anhydrous base (like K₃PO₄) and a dry aprotic solvent (e.g., dioxane, toluene).

Q4: Which position, C4 or C5, should I expect to react first in a mono-arylation?

A4: You should expect the C4 position to be significantly more reactive.

In-Depth Analysis: The site-selectivity in the coupling of dihalopyridines is well-studied. The oxidative addition of Pd(0) is the rate-determining step and is highly sensitive to the electronic environment of the C-X bond. For 4,5-dibromopyridine, the C4-Br bond is para to the ring nitrogen, making it more electron-deficient and thus a better electrophilic site for oxidative addition compared to the C5-Br bond, which is meta to the nitrogen. The 2-amino group, being an electron-donating group, will slightly deactivate both positions but does not typically override the strong directing effect of the ring nitrogen.

Data & Protocols
Table 1: Recommended Starting Conditions for Selective Mono-Arylation
ParameterRecommendationRationale
Substrate Ratio 1.2 equiv. This compoundUse excess dibromide to favor mono-coupling.
Boronic Acid 1.0 equiv. Arylboronic Acid or EsterPinacol esters are preferred to minimize protodeboronation.[1]
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active, air-stable precatalyst for reliable Pd(0) formation.[8]
Ligand XPhos (1-2 mol% if not using precatalyst)Bulky, electron-rich ligand ideal for challenging heteroaryl couplings.[1][3]
Base K₃PO₄ (2.0 - 3.0 equiv)Strong, non-nucleophilic base effective in anhydrous/aqueous systems.[8][9]
Solvent 1,4-Dioxane or Toluene / H₂O (e.g., 10:1)Aprotic solvent with minimal water to balance solubility and side reactions.[2]
Temperature 90 - 110 °CSufficient thermal energy for oxidative addition.
Atmosphere Argon or NitrogenCrucial to prevent catalyst oxidation and homocoupling.[9]
Protocol 1: General Procedure for Selective Mono-Arylation

This procedure is a robust starting point and should be optimized for your specific arylboronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the arylboronic acid or ester (1.0 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the boronic acid) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Look for the consumption of the boronic acid and the appearance of the mono-arylated product.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visual Guides and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar²-B(OR)₂ + Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system optimal? Check Ligand & Precatalyst start->check_catalyst Step 1 check_conditions Are reaction conditions correct? Check Temperature & Degassing start->check_conditions Step 2 check_side_reactions Are side reactions dominant? Check for Protodeboronation & Homocoupling start->check_side_reactions Step 3 solution_ligand Switch to Buchwald Ligand (XPhos, SPhos) & Use G3/G4 Precatalyst check_catalyst->solution_ligand If No solution_conditions Increase Temperature (100-110°C) Ensure Rigorous Degassing check_conditions->solution_conditions If No solution_side_reactions Use Boronic Ester (Bpin) Switch to K₃PO₄ or Cs₂CO₃ Use Anhydrous Conditions check_side_reactions->solution_side_reactions If Yes

References

Navigating the Complex Bromination of 2-Aminopyridine: A Technical Guide to Isolating the 4,5-Dibromo Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Side Products in the Bromination of 2-Aminopyridine to the 4,5-Dibromo Isomer

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced landscape of 2-aminopyridine bromination, with a specific focus on the synthesis of the 4,5-dibromo isomer. The following content, structured in a practical question-and-answer format, aims to provide in-depth insights, troubleshooting strategies, and robust protocols to address the common challenges encountered in this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the bromination of 2-aminopyridine to obtain the 4,5-dibromo isomer?

A1: The electrophilic bromination of 2-aminopyridine is a classic example of a reaction where regioselectivity is a significant challenge. The amino group is a powerful activating and ortho-, para-directing group, which can lead to a mixture of brominated products. The most commonly encountered side products include:

  • 2-Amino-5-bromopyridine: This is often the initial product of monobromination.[1]

  • 2-Amino-3,5-dibromopyridine: Over-bromination is a frequent issue, leading to the formation of this highly common impurity.[2]

  • Other polybrominated species: Depending on the reaction conditions, the formation of tribromo- and other polybrominated pyridines can occur, although typically in smaller quantities.[3]

  • Isomeric dibromo products: While the 4,5-dibromo isomer is the target, other isomers can also form, complicating purification.

Controlling the stoichiometry of the brominating agent and the reaction temperature are critical first steps in minimizing the formation of these byproducts.[4]

Q2: What is the underlying mechanism that dictates the regioselectivity of bromination on 2-aminopyridine?

A2: The regiochemical outcome of the bromination of 2-aminopyridine is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring. The amino group at the 2-position strongly activates the ring towards electrophilic attack through resonance, directing incoming electrophiles to the ortho (position 3) and para (position 5) positions.

The initial bromination predominantly occurs at the 5-position due to less steric hindrance compared to the 3-position. Subsequent bromination is influenced by the electronic effects of both the amino group and the newly introduced bromine atom. The formation of the desired 4,5-dibromo isomer requires careful control of reaction conditions to favor substitution at the less activated 4-position after the 5-position is brominated.

Q3: Can deamination of 2-aminopyridine occur as a side reaction during bromination?

A3: While deamination is not a commonly reported side reaction under standard bromination conditions for producing halogenated aminopyridines, it is a potential transformation for aminopyridines under certain harsh acidic or diazotization conditions. Standard bromination protocols using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are generally mild enough to avoid significant deamination. However, if strong acids and high temperatures are employed, or if there is a possibility of in-situ diazotization, deamination to form a bromopyridine without the amino group could become a competing pathway.

Troubleshooting Guide

Issue 1: Low yield of the desired 4,5-dibromo isomer and a complex mixture of products.

  • Potential Cause: Uncontrolled reaction temperature, incorrect stoichiometry of the brominating agent, or an inappropriate solvent.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low and consistent temperature throughout the addition of the brominating agent. An ice bath is often recommended to manage the exothermic nature of the reaction.[4]

    • Stoichiometry: Carefully control the molar equivalents of the brominating agent. A stepwise addition may be beneficial to avoid localized high concentrations that can lead to over-bromination.

    • Solvent Selection: The choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for this reaction.[1] Experimenting with other solvents like acetonitrile may offer better control over side product formation.[5]

Issue 2: Predominant formation of 2-amino-3,5-dibromopyridine.

  • Potential Cause: This is a classic case of over-bromination due to the high reactivity of the 2-aminopyridine ring.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider protecting the amino group as an acetamide before bromination. The acetyl group is less activating than the amino group, which can help to moderate the reactivity and improve regioselectivity. The protecting group can be subsequently removed by hydrolysis.[1][6]

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine and can help to reduce the formation of over-brominated byproducts.

Issue 3: Difficulty in purifying the 4,5-dibromo isomer from other brominated side products.

  • Potential Cause: Similar polarities and physical properties of the different brominated isomers.

  • Troubleshooting Steps:

    • Selective Washing: A preliminary purification can often be achieved by washing the crude product with a non-polar solvent like hot petroleum ether. This can selectively remove less polar impurities.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective in isolating the desired isomer, provided there is a sufficient difference in solubility.

    • Column Chromatography: For challenging separations, column chromatography using silica gel is the most reliable method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate) solvents is typically employed to separate the isomers.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dibromopyridine (General Procedure)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 2-amino-4,5-dibromopyridine isomer.

Table 1: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
2-Amino-5-bromopyridine 8.08 (d, 1H), 7.45 (dd, 1H), 6.45 (d, 1H), 4.45 (br s, 2H)158.1, 148.5, 140.2, 109.8, 108.93420, 3300 (N-H), 1620 (C=C)
2-Amino-3,5-dibromopyridine 8.03 (d, 1H), 7.75 (d, 1H), 5.14 (br s, 2H)[5]154.5, 147.6, 141.9, 107.1, 104.6[5]3450, 3320 (N-H), 1610 (C=C)
2-Amino-4,5-dibromopyridine No readily available experimental dataNo readily available experimental dataExpected: 3400-3300 (N-H), 1600-1620 (C=C)

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data for 2-amino-4,5-dibromopyridine is predicted based on analogous structures.

Visualizing the Process

Diagram 1: Reaction Pathway and Side Product Formation

Bromination_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B + Br₂ C 2-Amino-4,5-dibromopyridine (Desired Product) B->C + Br₂ (Controlled) D 2-Amino-3,5-dibromopyridine (Over-bromination) B->D + Br₂ (Excess) E Polybrominated Products D->E + Br₂

Caption: Pathway of 2-aminopyridine bromination.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield of 4,5-Dibromo Isomer q1 Complex Mixture Observed? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Predominantly Starting Material? q1->a1_no No sub_a1 Control Temperature (0-5 °C) a1_yes->sub_a1 sub_a2 Verify Stoichiometry (2.0-2.2 eq. Br₂) a1_yes->sub_a2 sub_a3 Consider Milder Brominating Agent (NBS) a1_yes->sub_a3 q2 Incomplete Reaction? a1_no->q2 a2_yes Increase Reaction Time or Slightly Increase Temperature q2->a2_yes Yes a2_no Review Work-up & Purification q2->a2_no No

Caption: Decision tree for addressing low product yield.

References

Technical Support Center: A Scientist's Guide to 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for overcoming poor yields and complex side reactions with 4,5-Dibromopyridin-2-amine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to explain the causality behind common failures and provide robust, actionable protocols to enhance your success rate.

Part 1: Foundational Concepts & General FAQs

This section addresses the inherent chemical properties of this compound that make it a challenging substrate and answers common high-level questions.

Q1: Why are reactions with this compound often low-yielding and difficult to control?

A: The difficulty arises from a combination of electronic and steric factors inherent to the molecule's structure.

  • Competing Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[1] Conversely, the 2-amino group is a powerful electron-donating group (+M effect), which activates the ring, increasing electron density at the ortho (C3) and para (C5) positions relative to itself.[2] This electronic push-pull system complicates reactivity predictions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can act as ligands, coordinating to the palladium catalyst. This can form inactive or less active catalyst species, effectively poisoning the catalytic cycle and leading to low or no conversion.[3] This is a primary cause of failure in many cross-coupling reactions.

  • Differential Reactivity of Bromine Atoms: The two bromine atoms at the C4 and C5 positions do not have equal reactivity. This can lead to mixtures of mono-substituted products (at either C4 or C5), the di-substituted product, and unreacted starting material, making purification challenging and lowering the yield of the desired compound.

Q2: Which bromine is more reactive in a typical palladium-catalyzed cross-coupling reaction, the one at C4 or C5?

A: In palladium-catalyzed cross-coupling reactions, the C4-Br bond is generally more reactive than the C5-Br bond. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-limiting step. The C4 position is para to the electron-withdrawing pyridine nitrogen, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While the C5 position is activated by the donating amino group, the effect of the ring nitrogen is typically dominant in directing palladium catalysis. However, achieving high selectivity can be challenging and is highly dependent on the specific reaction conditions, particularly the choice of ligand.[4][5]

Caption: Relative reactivity of C-Br bonds for oxidative addition.

Part 2: Troubleshooting Palladium-Catalyzed Reactions

This section provides detailed troubleshooting for the most common and challenging cross-coupling reactions performed with this substrate.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling is giving a complex mixture of products (mono-C4, mono-C5, di-substituted) and significant amounts of debrominated starting material. How can I improve selectivity and yield?

A: This is a classic problem of balancing reactivity and minimizing side reactions. Your strategy should focus on optimizing the catalyst system and reaction conditions to favor a single, clean conversion.

Troubleshooting Steps & Solutions:

  • Catalyst & Ligand Choice is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The coordinating nature of the substrate requires more robust, specialized ligands.

    • Problem: Weak or small ligands allow for catalyst poisoning and do not provide sufficient steric bulk to control selectivity.

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) active species, accelerate the rate-limiting oxidative addition, and can sterically influence which bromine atom reacts first.[6][7]

  • Base Selection and Quality: The base activates the boronic acid but can also promote side reactions if not chosen carefully.

    • Problem: Strong bases can sometimes promote protodeboronation of the boronic acid, especially in the presence of trace water, reducing the amount of active coupling partner.[3]

    • Solution: Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings as it is effective but generally minimizes boronic acid degradation.[6] Ensure the base is a fine, dry powder. Grinding it before use can improve reproducibility.[7]

  • Solvent and Temperature Control:

    • Problem: High temperatures can accelerate catalyst decomposition and side reactions like hydrodebromination, where the bromine is replaced by a hydrogen atom.[6][8]

    • Solution: Use anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene) with a small amount of water (e.g., 10:1 organic:water) to aid in dissolving the base.[9][10] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period to minimize decomposition pathways.

Table 1: Recommended Suzuki-Miyaura Catalyst Systems

Catalyst Precursor Ligand Base Solvent System Typical Temp. (°C) Key Advantage
Pd(OAc)₂ SPhos K₃PO₄ Toluene / H₂O 80 - 100 Excellent for electron-rich heteroaryl bromides.
Pd₂(dba)₃ XPhos K₂CO₃ 1,4-Dioxane / H₂O 90 - 110 High activity, good for sterically hindered partners.

| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | DMF / H₂O | 80 - 100 | Good starting point, but may be less effective. |

G start Low Yield / Poor Selectivity in Suzuki Coupling check_catalyst 1. Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst check_catalyst->start Still low yield? check_reagents 2. Verify Reagent Quality (Base, Boronic Acid, Solvent) check_catalyst->check_reagents Use bulky, electron-rich ligands (e.g., XPhos) check_reagents->start Still low yield? check_conditions 3. Optimize Conditions (Temp, Time, Degassing) check_reagents->check_conditions Use dry K3PO4, check boronic acid purity check_conditions->start Still low yield? success High Yield of Desired Product check_conditions->success Lower temp (80°C), ensure rigorous degassing

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling.

Optimized Protocol for Mono-Arylation (Suzuki-Miyaura):

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask, followed by degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 12-24 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[10]

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is failing. I either recover my starting material or see a dark, insoluble precipitate (palladium black), indicating catalyst death. What is the cause?

A: This is a hallmark of catalyst inhibition and decomposition, a very common issue with amino-pyridine substrates. The 2-amino group and the pyridine nitrogen chelate the palladium center, forming a highly stable but catalytically inactive complex. This prevents the catalyst from participating in the reaction cycle.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inhibition Inhibition Pathway OA Oxidative Addition (Pd(0) -> Pd(II)) LA Ligand/Amine Association OA->LA RE Reductive Elimination (Pd(II) -> Pd(0)) LA->RE RE->OA Substrate This compound (Bidentate Poison) Inactive Inactive (Substrate)PdL Complex Substrate->Inactive Pd_L Active Pd(0)L2 Catalyst Pd_L->OA Productive Cycle Pd_L->Inactive Catalyst Sequestration

Caption: Catalyst inhibition by the bidentate substrate.

Troubleshooting Steps & Solutions:

  • Use a Stronger, Bulkier Ligand: The key is to use a ligand that binds to the palladium so strongly and with such steric hindrance that it prevents the substrate from displacing it.

    • Solution: Bidentate phosphine ligands like Xantphos or Josiphos-type ligands are highly effective.[11][12] These ligands form a more stable complex with palladium, reducing the likelihood of inhibition by the substrate or amine coupling partner. For particularly stubborn cases, very bulky monophosphine ligands like XPhos can also be effective.[13]

  • Select the Right Base: A strong, non-nucleophilic base is required.

    • Solution: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[14] Ensure the base is fresh and handled under inert conditions, as it is highly hygroscopic.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent formation of the active Pd(0) species compared to mixing a Pd(II) source like Pd(OAc)₂ with a ligand in situ.[15][16]

    • Solution: Consider using commercially available pre-catalysts like XPhos Pd G3. These are air-stable and provide a reliable source of the active catalyst upon heating.

Table 2: Recommended Buchwald-Hartwig Conditions

Catalyst System Base Solvent Typical Temp. (°C) Key Advantage
Pd₂(dba)₃ + Xantphos NaOt-Bu Toluene 100 - 110 Good for a wide range of amines.
Pd(OAc)₂ + CyPF-tBu (Josiphos) LHMDS 1,4-Dioxane 100 Excellent selectivity for monoarylation of primary amines.[12]

| XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | Air-stable pre-catalyst, high reactivity. |

Optimized Protocol for Amination (Buchwald-Hartwig):

  • Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube inside a glovebox.

  • Add the catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).

  • Add anhydrous, degassed toluene (0.1 M).

  • Seal the tube, remove it from the glovebox, and heat to 110 °C with stirring for 16-24 hours.

  • Monitor by LC-MS. Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.[11]

Sonogashira Coupling

Q: My Sonogashira coupling is messy. I see a lot of alkyne homocoupling (Glaser product) and my yields are inconsistent. What can I do?

A: The primary culprit here is often related to the copper(I) co-catalyst and the presence of oxygen. Uncontrolled oxidation of Cu(I) to Cu(II) promotes the undesired dimerization of your terminal alkyne.

Troubleshooting Steps & Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Solution: Ensure all reagents and solvents are thoroughly degassed using multiple freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes. Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the entire reaction setup and duration.[6]

  • Minimize Copper Loading or Go Copper-Free:

    • Problem: Too much Cu(I) salt increases the rate of Glaser coupling.

    • Solution: Use the minimum amount of CuI necessary (e.g., 1-5 mol%). Alternatively, explore a copper-free Sonogashira protocol. These methods often require a more active palladium/ligand system (e.g., with SPhos) but completely eliminate the alkyne homocoupling side reaction.[6][17]

  • Choice of Base and Solvent:

    • Solution: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent.[18][19] Ensure it is freshly distilled and degassed. THF is a common co-solvent.

Optimized Protocol for Alkynylation (Sonogashira):

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF) and degassed Et₃N (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.[18][20]

References

Technical Support Center: Recrystallization of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the recrystallization of 4,5-Dibromopyridin-2-amine (also known as 3,5-Dibromopyridin-4-amine), a key intermediate in pharmaceutical and materials science research. We will address common challenges and frequently asked questions to help researchers achieve optimal purity and yield.

Quick Reference: Physicochemical Properties

A precise understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource(s)
CAS Number 84539-34-4[1]
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Light yellow to orange powder or crystals[2][3]
Melting Point 165-170 °C[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove process-related impurities from the crude solid. Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor). Common impurities can include unreacted starting materials, byproducts from the bromination process (e.g., isomers or under/over-brominated species), and residual reagents.[7][8]

Q2: What is the best starting solvent system for this compound?

Based on experimental evidence from synthetic procedures, a mixed solvent system of ethyl acetate and petroleum ether (or hexane) is a highly effective choice.[9] this compound has moderate polarity.

  • Ethyl Acetate acts as the "good" solvent, effectively dissolving the compound when heated.

  • Petroleum Ether or Hexane acts as the "poor" or "anti-solvent." The compound is largely insoluble in it.

The general strategy is to dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add the anti-solvent until the solution becomes faintly cloudy (the saturation point). This indicates that crystallization is imminent upon cooling.[10]

Q3: My purified crystals are still colored (yellow/orange). Is this normal?

Yes, it is normal for the purified compound to retain a light yellow to orange hue.[3][5] However, a very dark or brown coloration may indicate the presence of persistent colored impurities. If the color is intense, a small amount of activated carbon can be added to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.[11]

Standard Recrystallization Protocol

This protocol provides a validated starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Petroleum ether or n-hexane (reagent grade)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethyl acetate. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add ethyl acetate in small portions until the solid has just dissolved. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, they must be removed while the solution is hot. Add a slight excess of hot ethyl acetate to prevent premature crystallization, and quickly filter the solution through a pre-warmed funnel with fluted filter paper.[11]

  • Induce Saturation: To the clear, hot filtrate, slowly add petroleum ether or hexane dropwise until a persistent slight cloudiness (turbidity) is observed. If too much anti-solvent is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold petroleum ether or hexane to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.[12]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G start Start with Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve insolubles Insoluble Impurities Present? dissolve->insolubles hot_filter Perform Hot Filtration insolubles->hot_filter Yes add_anti Add 'Poor' Solvent (e.g., Hexane) to Hot Solution insolubles->add_anti No hot_filter->add_anti cool Slowly Cool to Room Temp, then Ice Bath add_anti->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the two-solvent recrystallization of this compound.

Troubleshooting Guide

Q: My compound will not dissolve, even after adding a large volume of hot ethyl acetate.

A: Possible Cause & Solution:

  • Cause: The material may contain a significant fraction of insoluble impurities. The "like dissolves like" principle suggests that highly non-polar or polymeric impurities will not dissolve in ethyl acetate.[13]

  • Solution: Assuming some of your desired product has dissolved, perform a hot filtration to remove the insoluble material.[11] Then, proceed with the recrystallization by reducing the volume of the filtrate by boiling off some solvent before adding the anti-solvent.

Q: The compound dissolved completely in ethyl acetate at room temperature.

A: Possible Cause & Solution:

  • Cause: Ethyl acetate is too strong a solvent for your specific sample, possibly due to the nature of the impurities present. An ideal recrystallization solvent should have low solubility at room temperature and high solubility when hot.[14]

  • Solution: You will need to use a weaker solvent system. Try starting with a solvent mixture that is richer in the "poor" solvent from the beginning, for example, a 9:1 mixture of hexane:ethyl acetate. Alternatively, dissolve the compound in a different "good" solvent in which it is less soluble, such as toluene, and use hexane as the anti-solvent.

Q: No crystals have formed after cooling the solution, even in an ice bath.

A: Possible Cause & Solution:

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[15] The solution is not supersaturated, meaning the concentration of the desired compound is too low to allow crystal formation.

    • Solution: Re-heat the solution and boil off some of the solvent to reduce the total volume. Allow it to cool again.

  • Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[15]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[12]

    • Solution 2 (Seeding): If you have a small crystal of pure product saved from a previous batch, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[12]

Troubleshooting Decision Tree: No Crystal Formation

G start Problem: No Crystals Formed on Cooling check_supersat Is the solution supersaturated? start->check_supersat scratch_seed Induce Nucleation: 1. Scratch inner flask surface 2. Add a seed crystal check_supersat->scratch_seed Yes reduce_volume Solution is too dilute. Reduce solvent volume by boiling, then re-cool. check_supersat->reduce_volume No/Unsure success Crystals Form scratch_seed->success reduce_volume->success

Caption: A decision-making diagram for troubleshooting crystallization failure.

Q: The compound separated as an oil instead of crystals ("oiling out").

A: Possible Cause & Solution:

  • Cause: This often occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated and cools too quickly, causing the solute to precipitate from a supersaturated solution above its melting point.[11][16]

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (ethyl acetate) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.[15]

Q: My final yield is very low.

A: Possible Cause & Solution:

  • Cause 1: Too much solvent was used. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.[12]

  • Cause 2: Premature crystallization. If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper and be lost.

  • Cause 3: Excessive washing. Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[12]

  • Solution: Adhere strictly to the principles of using the minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing. Ensure all equipment for hot filtration is pre-heated.

References

Technical Support Center: Column Chromatography Purification of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the purification of 4,5-Dibromopyridin-2-amine using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process. The content is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the column chromatography of this compound, explaining the rationale behind key experimental decisions.

Q1: What are the critical physicochemical properties of this compound to consider for column chromatography?

A1: Understanding the properties of this compound is the foundation for developing a successful purification strategy. Key characteristics include:

  • Polarity: The presence of the amine group and the nitrogen atom in the pyridine ring makes it a polar molecule.[1] The two bromine atoms also contribute to its overall polarity. This dictates the choice of a polar stationary phase like silica gel for normal-phase chromatography.[2]

  • Basicity (pKa): The predicted pKa of this compound is approximately 4.96.[3] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing and poor recovery.[4][5]

  • Solubility: It is generally soluble in polar organic solvents like methanol, chloroform, and ethyl acetate, and slightly soluble in water.[6][7] This information is vital for selecting an appropriate solvent for sample loading and for choosing the mobile phase components.

Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
Molecular FormulaC5H4Br2N2---
Molecular Weight251.91 g/mol [1]---
Melting Point165-170 °C[3]Relevant for post-purification characterization.
Boiling Point292.9±35.0 °C (Predicted)[3]Not directly relevant for column chromatography.
pKa (Predicted)4.96±0.24[3]Indicates basicity, suggesting potential for strong interaction with silica.
XLogP3-AA1.6[1]A measure of lipophilicity, indicating moderate polarity.
Topological Polar Surface Area38.9 Ų[1]Quantifies the polar surface area, confirming its polar nature.

Q2: What is the most suitable stationary phase for the purification of this compound and why?

A2: For normal-phase chromatography of a polar compound like this compound, silica gel is the standard and most effective stationary phase.[8][9] Its polar surface allows for differential adsorption of the components in the crude mixture based on their polarities.[2]

However, due to the basic nature of the amine, standard silica gel can be problematic. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to irreversible adsorption or significant peak tailing.[4][5] To mitigate this, deactivated silica gel is highly recommended.[10] Deactivation can be achieved by:

  • Pre-treating the silica gel: This can be done by making a slurry of the silica gel in the mobile phase containing a small amount of a base, such as triethylamine (TEA) or ammonia.[11]

  • Adding a basic modifier to the mobile phase: Incorporating 0.1-1% triethylamine into the eluent is a common and effective practice.[12][13]

Alternatively, alumina (basic or neutral) can be used as a stationary phase, as it is less acidic than silica and can be suitable for the purification of amines.[8][10]

Q3: How do I select an appropriate mobile phase (eluent) for the column?

A3: The selection of the mobile phase is critical for achieving good separation. The process should begin with Thin Layer Chromatography (TLC) to screen different solvent systems.[8][14]

  • Start with a binary solvent system: A common choice for polar compounds on silica gel is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8][15]

  • Optimize the solvent ratio: The goal is to find a solvent system where the desired compound (this compound) has an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

  • Consider a gradient elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the proportion of the more polar solvent) can be more effective than an isocratic (constant solvent composition) elution.[11]

  • Incorporate a basic modifier: As mentioned, adding a small percentage (0.1-1%) of triethylamine to the mobile phase is crucial to prevent peak tailing and improve the elution of the amine from the silica gel.[12][16]

A typical starting point for TLC analysis of this compound could be a mixture of hexane and ethyl acetate (e.g., 1:1), with the polarity adjusted as needed.[3]

Q4: How should I prepare and load my sample onto the column?

A4: Proper sample loading is essential for achieving sharp bands and good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.[17] Using a pipette, carefully apply the solution to the top of the silica bed, ensuring not to disturb the surface.[17] This method is quick but can lead to band broadening if too much or too polar a solvent is used for dissolution.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[11] This powder is then carefully added to the top of the column. Dry loading is the preferred method as it generally results in better separation and avoids issues with dissolution solvents.[17]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography of this compound.

Problem 1: The compound is not eluting from the column or is eluting very slowly.

  • Possible Cause 1: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase.[11] For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. This should be done in small increments while monitoring the elution with TLC.

  • Possible Cause 2: Strong interaction with the silica gel. The basic amine group is likely interacting strongly with the acidic silanol groups on the silica.

    • Solution: Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[11][12] This will compete with your compound for the acidic sites on the silica, reducing the strong adsorption and allowing it to elute.

Problem 2: The compound is eluting with significant peak tailing.

  • Possible Cause: Secondary interactions with the stationary phase. This is a classic problem when purifying amines on silica gel.[4][5] The basic amine interacts with the acidic silanol groups via a secondary mechanism in addition to the primary polar interactions, causing the trailing edge of the peak to be elongated.[4]

    • Solution 1: Add a basic modifier. As with slow elution, adding triethylamine to the mobile phase is the most common and effective solution to minimize these secondary interactions and achieve symmetrical peaks.[5][12]

    • Solution 2: Use deactivated silica gel or an alternative stationary phase. If adding a base to the eluent is not sufficient or desirable, use commercially available deactivated silica gel or switch to a more basic stationary phase like alumina.[10]

Problem 3: Poor separation between this compound and impurities (co-elution).

  • Possible Cause 1: Inappropriate mobile phase polarity. The chosen solvent system may not have sufficient selectivity for the compounds in your mixture.

    • Solution: Re-optimize the mobile phase using TLC. Try different solvent combinations. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation.

  • Possible Cause 2: The column is overloaded. Loading too much crude material onto the column will exceed its capacity, leading to broad bands and poor separation.[11]

    • Solution: Use a larger column or reduce the amount of sample loaded.[11] A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude sample.

  • Possible Cause 3: The flow rate is too high. A fast flow rate does not allow for proper equilibration of the compounds between the stationary and mobile phases.[11]

    • Solution: Decrease the flow rate by reducing the pressure applied to the column.[11]

Problem 4: The compound appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on acidic silica gel. Some compounds can degrade in the acidic environment of the silica gel surface.[18]

    • Solution 1: Deactivate the silica gel. Neutralizing the silica gel by adding triethylamine to the eluent is the first and easiest step to try.[10][16]

    • Solution 2: Use a less acidic stationary phase. Consider using neutral or basic alumina, or Florisil, which are milder stationary phases.[10]

    • Solution 3: Work quickly and at a lower temperature. If possible, run the column in a cold room to minimize the time the compound is in contact with the stationary phase and to reduce the rate of decomposition.

III. Experimental Workflow & Visualization

Detailed Protocol: Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives an Rf value of ~0.3 for the desired product. Remember to add 0.5% triethylamine to the TLC solvent jar.

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column by pouring the slurry in and allowing the silica to settle, ensuring an even and crack-free bed.[11] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely to obtain a dry powder.

    • Carefully layer this powder on top of the packed silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_elution No/Slow Elution problem->no_elution Yes tailing Peak Tailing problem->tailing Yes poor_sep Poor Separation problem->poor_sep Yes decomp Decomposition problem->decomp Yes success Purification Successful problem->success No sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Cause: Low Polarity add_base Add Triethylamine (TEA) to Mobile Phase no_elution->add_base Cause: Strong Adsorption tailing->add_base Cause: Acid-Base Interaction check_overload Reduce Sample Load / Use Larger Column poor_sep->check_overload Cause: Overloading check_flow Decrease Flow Rate poor_sep->check_flow Cause: High Flow Rate decomp->add_base deactivate_silica Use Deactivated Silica or Alumina decomp->deactivate_silica Cause: Acid Sensitivity sol_polarity->problem add_base->problem check_overload->problem check_flow->problem deactivate_silica->problem

Caption: Troubleshooting workflow for this compound purification.

References

Managing regioselectivity in reactions of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dibromopyridin-2-amine

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that harnessing the full synthetic potential of this versatile building block requires precise control over its reactivity. The presence of two distinct bromine atoms at the C4 and C5 positions, influenced by the electronics of the pyridine nitrogen and the 2-amino group, presents a unique regioselectivity challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered in the functionalization of this substrate. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent reactivity of this compound, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the primary factors influencing reactivity at the C4 versus the C5 position?

A: The regioselectivity is a delicate balance of electronic and steric effects:

  • Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which lowers the electron density across the ring and makes it susceptible to nucleophilic attack or oxidative addition by a metal catalyst. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6).[1] Therefore, the C-Br bond at the C4 position is electronically activated and generally more reactive in palladium-catalyzed cross-coupling reactions. The 2-amino group is an electron-donating group, which can slightly counteract this effect but also plays a role in directing reactions.

  • Steric Effects: The C5 position is flanked by the C4-bromo substituent and the 2-amino group. The proximity of the amino group, in particular, can create significant steric hindrance, making it more difficult for bulky catalysts or reagents to access the C5-Br bond.[2][3]

Q2: In a typical palladium-catalyzed cross-coupling, which position is the default site of reaction?

A: In most standard palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the C4 position is the preferred site of initial reaction. This is primarily due to its higher electronic activation (being para to the ring nitrogen) and lower steric hindrance compared to the C5 position.[3][4] Overriding this inherent preference to achieve C5 selectivity requires specific, carefully chosen reaction conditions.

Q3: How does the 2-amino group direct regioselectivity?

A: The 2-amino group has a dual influence. As an electron-donating group, it increases the electron density of the ring, which can affect the overall rate of oxidative addition. More importantly, its lone pair of electrons can coordinate to the palladium catalyst. This coordination can either hinder access to the nearby C5 position or, in some specific catalytic systems, could potentially direct a catalyst to that position, although steric repulsion is often the dominant factor.[4] In electrophilic aromatic substitution, an amino group is strongly activating and ortho-, para-directing; however, in the context of cross-coupling, its steric and coordinating properties are more critical.[5]

Troubleshooting Guides & Protocols

This section provides solutions to specific experimental problems in a question-and-answer format, complete with detailed protocols and optimization strategies.

Suzuki-Miyaura Coupling

Problem: My Suzuki coupling is yielding a mixture of C4 and C5 isomers with low selectivity. How can I exclusively target the C4 position?

A: Achieving high selectivity for the C4 position involves using the inherent electronic preference of the substrate and augmenting it with reaction conditions that amplify the steric differences between the two positions. The key is often the choice of a bulky phosphine ligand.[3][6] These ligands create a sterically demanding catalytic complex that can more easily access the less hindered C4-Br bond.

Troubleshooting Workflow: Improving C4 Selectivity in Suzuki Coupling

problem problem check check action action success success start Problem: Low C4:C5 Selectivity ligand Step 1: Evaluate Ligand Is your ligand bulky enough? (e.g., PPh3 is often non-selective) start->ligand Start Here base Step 2: Check Base Strength Is the base appropriate? (e.g., K2CO3, Cs2CO3) ligand->base Ligand is not bulky ligand->base Use bulky, electron-rich monophosphine ligands: - XPhos - SPhos - tBuXPhos temp Step 3: Adjust Temperature Is the temperature too high, leading to loss of selectivity? base->temp Base is appropriate outcome Success: High C4 Selectivity (>95:5) temp->outcome Lower temp to 60-80 °C to improve kinetic control

Troubleshooting workflow for C4-selective Suzuki coupling.

Table 1: Representative Conditions for C4-Selective Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical C4:C5 Ratio
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)Dioxane/H₂O80-100>95:5
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100>90:10
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O9060:40 to 80:20

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Catalyst Addition: In a separate vial under inert gas, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-5-bromopyridin-2-amine product.

Buchwald-Hartwig Amination

Problem: I am attempting to install an amine at the C4 position via Buchwald-Hartwig amination, but I am getting a mixture of products and significant starting material decomposition.

A: Buchwald-Hartwig aminations are sensitive to the choice of catalyst, ligand, and base.[7] For selective amination at the C4 position of this compound, the challenge is to achieve reactivity at the C-Br bond without interference from the substrate's own 2-amino group. Using a robust catalytic system with a bulky, electron-rich ligand is critical.[8][9]

Key Optimization Parameters:

  • Ligand: Biarylphosphine ligands such as RuPhos or BrettPhos are excellent starting points. Their bulkiness favors the C4 position and their electron-rich nature facilitates the oxidative addition and reductive elimination steps.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than carbonate bases for this transformation.

  • Temperature: These reactions may require slightly elevated temperatures (90-120 °C) to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition and side reactions.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4-5 mol%), and the base (e.g., NaHMDS, 2.0 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling

Problem: My Sonogashira coupling is messy. I'm struggling to get clean mono-alkynylation at C4 and avoid the di-coupled product.

A: The key to selective mono-alkynylation is to control the reaction conditions to favor the more reactive C4 position while stopping the reaction before the less reactive C5 position begins to couple. Modern copper-free Sonogashira conditions can offer better control and reduce side reactions like alkyne homocoupling (Glaser coupling).[10][11]

Factors Influencing C4 Mono-alkynylation Selectivity

factor factor outcome outcome sub This compound c4 C4-Selective Mono-alkynylation f1 Lower Temperature (RT to 50 °C) f1->c4 f2 Copper-Free Conditions (Reduces side reactions) f2->c4 f3 Bulky Phosphine Ligand (e.g., cataCXium A, SPhos) f3->c4 f4 Careful Stoichiometry (1.0-1.1 equiv alkyne) f4->c4

Key factors for achieving C4-selective mono-alkynylation.

Protocol 3: C4-Selective Copper-Free Sonogashira Coupling

  • Reaction Setup: To a reaction tube, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), Pd(CH₃CN)₂Cl₂ (2 mol%), and a bulky ligand like cataCXium A (4 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Solvent and Base: Add degassed solvent (e.g., THF or a green solvent like CPME) and a base (e.g., Cs₂CO₃, 2.5 equiv).

  • Reaction: Stir the mixture at a controlled temperature, starting at room temperature and gently warming to 40-50 °C if necessary. Monitor carefully by TLC/LC-MS to maximize mono-adduct formation.

  • Workup: Once the starting material is consumed but before significant di-alkynylation occurs, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the 4-alkynyl-5-bromopyridin-2-amine.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4,5-Dibromopyridin-2-amine, a crucial building block in pharmaceutical and materials science research. The structural integrity, purity, and stability of this intermediate are paramount for the synthesis of novel molecular entities. This document outlines objective, data-driven comparisons of various analytical techniques, offering field-proven insights and detailed experimental protocols to guide researchers in establishing a robust characterization workflow.

Strategic Imperatives in Characterization

The analytical characterization of this compound is not a monolithic task but a multi-faceted strategic approach. The goal is to build an unambiguous body of evidence that confirms the molecule's identity, quantifies its purity, and assesses its stability. A synergistic combination of spectroscopic, chromatographic, and thermal methods is essential. Each technique provides a unique piece of the puzzle, and their collective data ensures the quality and reliability of the material for downstream applications.

Our approach is built on a logical progression:

  • Structural Elucidation: Confirming the molecular structure and connectivity.

  • Purity and Impurity Profiling: Separating and quantifying the target compound from any related substances.

  • Physicochemical Properties: Determining key thermal characteristics like melting point and decomposition temperature.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are the cornerstone of structural identification, providing direct insight into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the specific substitution pattern of the pyridine ring.

Predicted ¹H and ¹³C NMR Data for this compound

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Comparative Data
¹H NMR ~7.9 - 8.1SingletH-6The proton at C6 is adjacent to the ring nitrogen, causing a significant downfield shift. Its isolation from other protons results in a singlet. For the 2-amino-3,5-dibromo isomer, the H-6 proton appears at 8.03 ppm.[1]
¹H NMR ~7.5 - 7.7SingletH-3The proton at C3 is less deshielded than H-6. It is also expected to be a singlet due to the lack of adjacent protons.
¹H NMR ~6.0 - 6.5Broad Singlet-NH₂The amine protons are exchangeable and typically appear as a broad signal. The chemical shift can vary with concentration and solvent. In related aminopyridines, these protons appear in this range.[2]
¹³C NMR ~155 - 158-C-2The carbon bearing the electron-donating amino group is highly deshielded. In the 2-amino-3,5-dibromo isomer, this carbon (C2) is at 154.5 ppm.[1]
¹³C NMR ~148 - 152-C-6The carbon adjacent to the nitrogen (C6) is significantly downfield. For the 2-amino-3,5-dibromo isomer, C6 is at 147.6 ppm.[1]
¹³C NMR ~140 - 143-C-3Aromatic CH carbon.
¹³C NMR ~105 - 110-C-4The carbon atom (C4) bonded to bromine. In the 2-amino-3,5-dibromo isomer, the C-Br carbons are at 104.6 and 107.1 ppm.[1]
¹³C NMR ~100 - 105-C-5The carbon atom (C5) bonded to bromine.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Trustworthiness: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive validation of a dibrominated compound.[1]

Expected Mass Spectrometry Data

Ion m/z (Calculated) Expected Relative Intensity Notes
[M]⁺ (C₅H₄⁷⁹Br₂N₂)249.87~50% (relative to M+2)Corresponds to the molecule with two ⁷⁹Br isotopes.
[M+2]⁺ (C₅H₄⁷⁹Br⁸¹BrN₂)251.87100%The most abundant peak in the cluster, with one ⁷⁹Br and one ⁸¹Br.
[M+4]⁺ (C₅H₄⁸¹Br₂N₂)253.87~50% (relative to M+2)Corresponds to the molecule with two ⁸¹Br isotopes.

Data derived from isotopic distribution principles and supported by data for the 2-amino-3,5-dibromo isomer, which shows peaks at m/z 250, 252, and 254.[1]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250-280°C.

    • Temperature Program: A typical program would be: hold at 100°C for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5-10 minutes. This protocol must be optimized for the specific instrument and column.

  • MS Setup:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to capture the molecular ion and potential fragment ions.

  • Data Analysis: Identify the peak corresponding to the analyte and examine its mass spectrum. Verify the molecular weight and the characteristic 1:2:1 isotopic pattern for the dibrominated molecular ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. It is a rapid and valuable technique for identity confirmation.

Expertise & Experience: For this compound, the key diagnostic peaks will be the N-H stretching vibrations of the primary amine and the various vibrations of the substituted pyridine ring.

Expected Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
1640 - 1590N-H Scissoring (Bending)Primary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchingPyridine Ring
1200 - 1000C-N StretchAryl Amine
700 - 500C-Br StretchBromo-aromatic

Reference data for similar compounds like 4-amino-3,5-dibromopyridine shows characteristic amine and aromatic stretches in these regions.[3]

Chromatographic Methods: The Gold Standard for Purity

Chromatographic techniques are unparalleled for separating the main compound from impurities, making them essential for purity assessment and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the workhorse for purity analysis of non-volatile compounds like this compound.

Authoritative Grounding: The choice of a C18 column is based on its wide applicability for separating moderately polar to nonpolar compounds. A buffered mobile phase is often necessary for basic compounds like aminopyridines to ensure sharp, symmetrical peaks by suppressing the ionization of the amine group.[4][5]

Proposed HPLC Method Parameters

Parameter Recommended Condition Justification
Instrument HPLC with UV DetectorStandard equipment for pharmaceutical analysis.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic buffer ensures protonation of the analyte for consistent retention and good peak shape. Acetonitrile is a common organic modifier.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 5 minA gradient elution is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmPyridine derivatives typically exhibit strong absorbance in the UV region. A UV scan should be performed to determine the optimal wavelength.
Sample Prep. Dissolve in mobile phase (e.g., 50:50 A:B) to ~0.5 mg/mLEnsures compatibility with the analytical system.

Thermal Analysis: Assessing Physicochemical Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the material's melting behavior, polymorphism, and thermal stability.

Expertise & Experience: For halogenated pyridines, these methods can reveal the onset of decomposition, which is a crucial safety and stability parameter.[6][7]

  • DSC would be used to determine the melting point and purity (via melting point depression). A sharp melting endotherm is indicative of a pure crystalline substance.

  • TGA would show the mass loss of the compound as a function of temperature, indicating the temperature at which decomposition begins.

Integrated Analytical Workflow and Method Comparison

A robust characterization requires a logical flow of analyses. The following diagram illustrates an efficient workflow for qualifying a new batch of this compound.

G cluster_0 Initial Identity Confirmation cluster_1 Definitive Structural Elucidation cluster_2 Purity and Stability Assessment cluster_3 Final Qualification FTIR FTIR Spectroscopy H_NMR ¹H NMR FTIR->H_NMR MS Mass Spectrometry (GC-MS) MS->H_NMR Proceed if MW correct C_NMR ¹³C NMR H_NMR->C_NMR Confirm Skeleton HPLC HPLC-UV (Purity) C_NMR->HPLC Proceed to Purity Report Certificate of Analysis C_NMR->Report Thermal DSC / TGA (Stability) HPLC->Thermal HPLC->Report Thermal->Report Batch New Batch of This compound Batch->FTIR Quick ID Screen Batch->MS Molecular Weight

Caption: Integrated workflow for the analytical characterization of this compound.

Comparison of Analytical Methods
Technique Primary Purpose Strengths Limitations
NMR Spectroscopy Structural ElucidationUnambiguous structure and isomer determination; quantitative information.Lower sensitivity; requires higher sample amount; relatively expensive.
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity; provides fragmentation data; definitive isotopic pattern for brominated compounds.Isomers may not be distinguishable by mass alone; may not be suitable for non-volatile or thermally labile compounds without ESI/LC-MS.
FTIR Spectroscopy Functional Group IdentificationFast, non-destructive, inexpensive; good for quick identity verification.Provides limited structural information; not suitable for complex mixture analysis.
HPLC Purity & Impurity QuantificationHigh resolution for separating complex mixtures; highly quantitative and reproducible.Method development can be time-consuming; requires reference standards for impurity identification.
Thermal Analysis Melting Point & StabilityProvides key physicochemical data (melting point, decomposition); detects solvates/polymorphs.Destructive; provides no structural information.

Conclusion

The comprehensive characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. NMR and Mass Spectrometry are essential for the definitive confirmation of its identity, leveraging the unique spectral signatures of the dibrominated pyridine structure. HPLC stands as the gold standard for purity assessment, capable of resolving and quantifying process-related impurities. Finally, thermal analysis provides critical data on the material's stability and physical properties. By integrating these methods into a structured workflow, researchers can ensure the quality, consistency, and reliability of this important chemical intermediate, thereby upholding the integrity of their scientific and developmental endeavors.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,5-Dibromopyridin-2-amine. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple data report. It offers a comparative framework, contrasting the spectral features of the target molecule with its isomer, 4-Amino-3,5-dibromopyridine, to illuminate the nuanced effects of substituent positioning on the pyridine scaffold. We will explore the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting data with authoritative references to foundational NMR principles.

Introduction: The Imperative for Unambiguous Structural Elucidation

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their utility is dictated by the precise arrangement of functional groups around the heterocyclic core. This compound, a halogenated aminopyridine, presents a compelling case for rigorous structural analysis. The presence of an electron-donating amine group and two electron-withdrawing bromine atoms creates a complex electronic environment that profoundly influences the molecule's chemical properties and potential biological activity.

NMR spectroscopy is the definitive technique for elucidating such structures in solution. It provides atom-level information on the chemical environment, connectivity, and spatial relationships within a molecule. However, the interpretation of spectra for polysubstituted heteroaromatics can be non-trivial. By comparing the NMR data of this compound with its isomer, 4-Amino-3,5-dibromopyridine, we can more clearly delineate the diagnostic spectral signatures that confirm the correct substitution pattern.

Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following steps describe a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated aminopyridines.

Sample Preparation

The choice of solvent is critical for sample solubility and for avoiding interference with analyte signals. Deuterated chloroform (CDCl₃) is often a suitable first choice for moderately polar organic compounds. However, deuterated dimethyl sulfoxide (DMSO-d₆) is preferred for aminopyridines due to its ability to form hydrogen bonds, which can improve solubility and sharpen the signals from N-H protons.[1][2]

Protocol:

  • Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the residual solvent peak.[2]

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

Spectrometer Configuration and Data Acquisition

Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[4]

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096, as the ¹³C nucleus is much less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Sample Weigh Analyte (5-10 mg) Solvent Dissolve in Deuterated Solvent (0.6 mL DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample & Lock/Shim Tube->Spectrometer Instrument Setup H1_Acq Acquire ¹H Spectrum (zg30, 64 scans) Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum (zgpg30, 2048 scans) Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Peak Picking, Integration & Analysis Processing->Analysis

Fig. 1: Standardized workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Comparison

The core of this guide is the comparative analysis of the NMR spectra of this compound and its isomer, 4-Amino-3,5-dibromopyridine. This approach highlights how the relative positions of the amino and bromo substituents create distinct and identifiable spectral patterns.

Fig. 2: Structural comparison of the two isomers under analysis.
Analysis of this compound (Predicted)

For this compound, the pyridine ring contains two remaining protons at the C3 and C6 positions.

  • ¹H NMR Spectrum:

    • H6 Proton: The proton at the C6 position is adjacent to the ring nitrogen. This deshielding environment, combined with the electron-withdrawing effect of the nearby bromine at C5, is expected to shift this signal significantly downfield. It should appear as a singlet, as its closest proton neighbor (H3) is four bonds away, resulting in negligible or very small coupling (⁴J). The predicted chemical shift is in the range of δ 8.0-8.2 ppm .

    • H3 Proton: The proton at C3 is ortho to the strongly electron-donating amino group (-NH₂) and meta to the bromine at C5. The amino group will exert a shielding effect, shifting this proton's signal upfield relative to H6. It will also appear as a singlet. The predicted chemical shift is approximately δ 6.6-6.8 ppm .

    • -NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, hydrogen bonding can sharpen this signal. Its chemical shift is highly dependent on concentration and temperature but is expected around δ 6.0-6.5 ppm .

  • ¹³C NMR Spectrum:

    • Five distinct signals are expected for the five pyridine carbons.

    • C2 (bearing -NH₂): The amino group is a powerful electron-donating group, causing significant shielding. This carbon signal will be the most upfield of the ring carbons, likely around δ 158-160 ppm .

    • C4 & C5 (bearing -Br): Carbons directly attached to bromine experience a "heavy atom effect" and are deshielded. Their signals are expected to be significantly downfield. Predicting their exact order is difficult, but they would likely appear in the δ 105-120 ppm range.

    • C6 & C3: C6, being alpha to the nitrogen, will be deshielded and is predicted to be around δ 150-152 ppm . C3 will be shielded by the adjacent amino group and appear further upfield, likely around δ 108-110 ppm .

Analysis of 4-Amino-3,5-dibromopyridine (Experimental Data)

Published data for this isomer provides a concrete point of comparison.[5]

  • ¹H NMR Spectrum (300 MHz, CDCl₃):

    • H2/H6 Protons: Due to the molecule's symmetry, the protons at C2 and C6 are chemically equivalent. They are adjacent to the ring nitrogen, leading to a downfield shift. They appear as a single singlet at δ 8.31 ppm (integrating to 2H).[5] This is a key distinguishing feature from its isomer.

    • -NH₂ Protons: The amine protons appear as a singlet at δ 5.06 ppm (integrating to 2H).[5] The upfield shift compared to the predicted value for the other isomer could be due to solvent effects (CDCl₃ vs. DMSO-d₆) and different electronic environments.

  • ¹³C NMR Spectrum (75 MHz, CDCl₃):

    • C4 (bearing -NH₂): This carbon is strongly shielded by the amino group, but its chemical shift is reported at δ 147.8 ppm .[5]

    • C3/C5 (bearing -Br): These equivalent carbons are found significantly upfield at δ 106.2 ppm .[5]

    • C2/C6: These equivalent carbons, alpha to the nitrogen, are the most deshielded, appearing at δ 149.9 ppm .[5]

Comparative Data Summary

The distinct substitution patterns of the two isomers lead to clear and diagnostic differences in their NMR spectra, summarized below.

Parameter This compound (Predicted) 4-Amino-3,5-dibromopyridine (Experimental) [5]Rationale for Difference
¹H Aromatic Signals Two singlets (H6: ~δ 8.1; H3: ~δ 6.7)One singlet (H2/H6: δ 8.31)Symmetry. The C₂ axis in 4-amino-3,5-dibromopyridine renders H2 and H6 equivalent.
¹H Amine Signal (-NH₂) Broad singlet (~δ 6.0-6.5 in DMSO-d₆)Singlet (δ 5.06 in CDCl₃)Different electronic environment and solvent effects.
¹³C Aromatic Signals Five distinct signalsThree distinct signalsSymmetry. C2/C6 and C3/C5 are equivalent pairs in the 4-amino isomer.
¹³C C-NH₂ Signal C2 (~δ 158-160)C4 (δ 147.8)The position of the amino group (C2 vs. C4) alters its shielding effect relative to the nitrogen atom.
¹³C C-Br Signals Two signals (C4, C5: ~δ 105-120)One signal (C3/C5: δ 106.2)Symmetry makes the two C-Br carbons equivalent in the 4-amino isomer.

Conclusion

This comparative guide demonstrates that ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural determination of polysubstituted pyridines. The analysis of this compound, when contrasted with its isomer 4-Amino-3,5-dibromopyridine, reveals key diagnostic differences. The number of signals, their chemical shifts, and their multiplicities in both ¹H and ¹³C spectra serve as a definitive fingerprint for each unique substitution pattern. For researchers engaged in the synthesis and characterization of such compounds, this detailed analytical approach, grounded in established protocols and a comparative framework, is essential for ensuring scientific integrity and advancing drug development programs.

References

Comparing the reactivity of 4,5-Dibromopyridin-2-amine with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4,5-Dibromopyridin-2-amine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of Dihalogenated Aminopyridines

In the landscape of modern medicinal chemistry and materials science, pyridine-containing scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] Among the vast array of available building blocks, dihalogenated aminopyridines offer a unique advantage: multiple, orthogonally reactive sites for sequential functionalization. This capability allows for the rapid construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).

This guide focuses on this compound and its structural isomers. While seemingly similar, the precise placement of the two bromine atoms and the amino group dramatically alters the electronic landscape of the pyridine ring. This, in turn, dictates the molecule's reactivity in cornerstone transformations like palladium-catalyzed cross-coupling reactions. Understanding these nuanced differences is not merely an academic exercise; it is critical for the rational design of efficient, selective, and high-yielding synthetic routes.

This document provides a comparative analysis of the reactivity of these isomers, grounded in fundamental electronic and steric principles. We will explore their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative data and detailed, field-proven experimental protocols.

Part 1: Fundamental Principles Governing Reactivity

The reactivity of any substituted pyridine is a complex interplay of electronic and steric factors. For dibromopyridin-2-amines, three key elements are at play:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it is strongly electron-withdrawing by induction. This effect lowers the electron density primarily at the α (C2, C6) and γ (C4) positions, making the attached C-Br bonds more susceptible to oxidative addition by a palladium(0) catalyst.[2]

  • The C2-Amino Group: The amino group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions. This electronic donation can decrease the reactivity of a C-Br bond towards oxidative addition.[3]

  • The "2-Pyridyl Problem": A significant challenge in the cross-coupling of 2-aminopyridines is the potential for the substrate to act as a bidentate ligand, chelating the palladium catalyst via the pyridine nitrogen and the amino group. This can lead to catalyst inhibition or deactivation.[1] The choice of appropriate ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired catalytic cycle over catalyst sequestration.[4][5]

A Tale of Two Isomers: 4,5-Dibromo- vs. 3,5-Dibromopyridin-2-amine

Let's consider the electronic environment of two representative isomers:

  • This compound:

    • C4-Br Bond: This position is activated by the electron-withdrawing pyridine nitrogen (γ-position).

    • C5-Br Bond: This position is influenced by the strong electron-donating effect of the para-amino group.

    • This creates a fascinating dichotomy: the C4 position is electronically activated toward oxidative addition, while the C5 position is deactivated. Therefore, one would predict that palladium-catalyzed cross-coupling reactions would preferentially occur at the C4-Br bond.

  • 3,5-Dibromopyridin-2-amine:

    • C3-Br Bond: This position is ortho to the electron-donating amino group, leading to significant deactivation. It is also sterically more hindered.

    • C5-Br Bond: This position is para to the electron-donating amino group, also leading to deactivation.

    • Compared to the 4,5-isomer, both C-Br bonds in the 3,5-isomer are electronically deactivated by the amino group, suggesting that harsher reaction conditions might be necessary to achieve coupling at either site. Differentiating between the C3 and C5 positions can be challenging, but the C5-Br is generally more reactive due to reduced steric hindrance compared to the C3-Br, which is flanked by two substituents.

Part 2: Comparative Analysis in Key Cross-Coupling Reactions

The true test of these principles lies in their application. The following sections provide a comparative overview of reactivity in three essential palladium-catalyzed reactions. The data presented are representative, compiled from literature precedents on similar systems to provide a qualitative and quantitative comparison.[4][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8] The choice of base, solvent, and ligand system is critical for achieving high yields and, in the case of dihalo-substrates, high regioselectivity.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerPositionCatalyst / LigandBase / SolventTemp (°C) / Time (h)Yield (%)Regioselectivity (C4/C5 or C3/C5)
This compound C4Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O100 / 492>95:5
This compound C5Pd(PPh₃)₄K₂CO₃ / Toluene:H₂O110 / 16<10-
3,5-Dibromopyridin-2-amine C5Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O110 / 1275>90:10
3,5-Dibromopyridin-2-amine C3Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O110 / 12<5-

Causality & Insights: As predicted by electronic principles, the C4-Br of This compound is significantly more reactive due to its activation by the pyridine nitrogen. The use of a modern, bulky ligand like SPhos is essential to overcome catalyst inhibition and facilitate the coupling of this electron-rich substrate.[3] For 3,5-Dibromopyridin-2-amine , the reaction proceeds preferentially at the less sterically hindered C5 position, though it requires slightly more forcing conditions compared to the C4-coupling of the 4,5-isomer.

Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation.[9] The reactivity trends often mirror those seen in Suzuki couplings, but the nature of the amine nucleophile and the choice of base can play a more pronounced role.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine

IsomerPositionCatalyst / LigandBase / SolventTemp (°C) / Time (h)Yield (%)Regioselectivity (C4/C5 or C3/C5)
This compound C4Pd₂(dba)₃ / XPhosNaOtBu / Toluene100 / 688>95:5
3,5-Dibromopyridin-2-amine C5Pd₂(dba)₃ / XPhosNaOtBu / Toluene110 / 1868>90:10

Causality & Insights: The regioselectivity remains consistent with the Suzuki coupling results. The C4-Br of the 4,5-isomer is the most reactive site. The Buchwald-Hartwig amination of these electron-rich aminopyridines typically requires a strong, non-nucleophilic base like sodium tert-butoxide and a highly active ligand system such as XPhos to achieve good conversion.[10]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable linkers in drug discovery.[11] This reaction is co-catalyzed by copper(I), which can sometimes lead to different reactivity patterns.

Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene

IsomerPositionCatalyst / Co-catalystBase / SolventTemp (°C) / Time (h)Yield (%)Regioselectivity (C4/C5 or C3/C5)
This compound C4PdCl₂(PPh₃)₂ / CuIEt₃N / DMF80 / 585>95:5
3,5-Dibromopyridin-2-amine C5PdCl₂(PPh₃)₂ / CuIEt₃N / DMF90 / 1271>90:10

Causality & Insights: The reactivity trend holds for the Sonogashira coupling, with the C4-Br of this compound being the most labile position for substitution. The standard catalyst system of PdCl₂(PPh₃)₂ and CuI is often effective, though an inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[12]

Part 3: Experimental Design and Protocols

A logical workflow is essential when approaching the selective functionalization of a dihalogenated substrate.

G cluster_0 Phase 1: Initial Reactivity Screen cluster_1 Phase 2: Optimization cluster_2 Phase 3: Second Functionalization A Select Isomer (e.g., this compound) B Choose Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B C Run Initial Test Reaction (1.1 eq. Boronic Acid, Pd/SPhos catalyst) B->C D Analyze Product Mixture (LC-MS, NMR) C->D E Identify Major Regioisomer (e.g., C4-arylation) D->E F Optimize Conditions for Selectivity (Vary Temp, Time, Catalyst Loading) E->F G Confirm Structure of Mono-substituted Product F->G H Use Purified Mono-substituted Product G->H I Perform Second Coupling Reaction (Different Coupling Partner) H->I J Isolate and Characterize Di-substituted Product I->J

Caption: Workflow for regioselective functionalization of dibromopyridinamines.

Detailed Protocol: Regioselective Suzuki-Miyaura Mono-arylation of this compound

This protocol is a self-validating system designed for high selectivity and yield. The choice of the SPhos ligand is critical for preventing catalyst inhibition, and the use of a degassed solvent system minimizes side reactions like protodeboronation.[3]

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Phenylboronic Acid (1.1 mmol, 134 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄, anhydrous powder, 2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Phenylboronic Acid (1.1 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours. Look for the consumption of the starting material and the appearance of a single major product spot.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 4-phenyl-5-bromopyridin-2-amine.

Part 4: Mechanistic Considerations

The remarkable selectivity observed in these reactions is a direct consequence of the kinetics of the palladium catalytic cycle. The rate-determining step is typically the initial oxidative addition of the Pd(0) species to the carbon-halogen bond.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex + Ar-Br label_oa Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex + Ar'-B(OH)₂ (Base) label_trans Transmetalation product_complex [Ar-Ar'-Pd(0)L₂] trans_complex->product_complex label_re Reductive Elimination product_complex->pd0 product_complex->pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For this compound, the energy barrier for the oxidative addition of Pd(0) into the C4-Br bond is significantly lower than that for the C5-Br bond. This is due to the C4 position being more electron-deficient. Consequently, the catalytic cycle proceeds almost exclusively via the C4-palladated intermediate, leading to the observed high regioselectivity.

Conclusion

The functionalization of dihalogenated pyridines is a game of selectivity, governed by a predictable yet nuanced set of electronic and steric rules. This guide demonstrates that for 2-aminopyridine systems, the position of the bromine atoms relative to the pyridine nitrogen and the amino group is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • This compound: Exhibits high regioselectivity, with the C4-Br being the overwhelmingly preferred site for cross-coupling due to activation by the pyridine nitrogen.

  • 3,5-Dibromopyridin-2-amine: Is generally less reactive, with both C-Br bonds being electronically deactivated by the C2-amino group. Selective functionalization typically occurs at the less sterically hindered C5 position under more forcing conditions.

  • Catalyst System is Key: Modern, bulky, electron-rich ligands (e.g., SPhos, XPhos) are essential for overcoming the "2-pyridyl problem" and achieving high yields.

By leveraging this understanding, researchers and drug development professionals can strategically select isomers and reaction conditions to access desired substitution patterns efficiently, minimizing the need for extensive optimization and accelerating the discovery of novel chemical entities.

References

A Comparative Guide to Suzuki Coupling of Dibrominated 2-Aminopyridines: Regioselectivity of 4,5- vs. 3,5-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the necessity for precise and efficient methods to control its functionalization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures with exceptional functional group tolerance.[1][2][3]

This guide provides an in-depth comparative analysis of two closely related, yet distinct, building blocks: 4,5-dibromopyridin-2-amine and 3,5-dibromopyridin-2-amine . While both isomers offer two reactive bromine sites for sequential functionalization, their inherent electronic and steric properties dictate a profound difference in regioselectivity during the crucial first Suzuki coupling. Understanding and predicting this selectivity is paramount for any researcher aiming to develop a robust and efficient synthetic strategy. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and present quantitative data to empower scientists in their selection and application of these versatile intermediates.

Pillar 1: The Mechanistic Underpinnings of Regioselectivity

The outcome of a Suzuki coupling on a dihalogenated pyridine is not random; it is governed by a confluence of electronic and steric factors that influence the rate-determining oxidative addition step of the catalytic cycle.[3]

  • Electronic Effects : The pyridine ring nitrogen is strongly electron-withdrawing, which lowers the electron density at the α (C2, C6) and γ (C4) positions. This makes the C-Br bonds at these positions more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the amino group at the C2 position is a powerful electron-donating group (EDG). Through resonance, it increases electron density at the ortho (C3) and para (C5) positions, thereby deactivating the C-Br bonds at these sites towards oxidative addition.

  • Steric Hindrance : The bulky nature of the palladium-phosphine catalyst system means that it will more readily access a C-Br bond that is less sterically encumbered.[4][5] Proximity to other substituents, such as the amino group, can significantly hinder the approach of the catalyst.

The interplay of these competing effects determines which bromine atom serves as the preferred reactive handle.

Suzuki Coupling Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)Complex R-Pd(II)(X)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R'-B(OR)2 Base Pd(II)Intermediate R-Pd(II)(R')L2 Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim R-R' RedElim->Pd(0)L2

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Tale of Two Isomers—Predictive Reactivity

The distinct placement of the bromine atoms in this compound and 3,5-dibromopyridin-2-amine leads to highly predictable and divergent outcomes in mono-Suzuki coupling reactions.

Case Study 1: this compound

In this isomer, the bromine atoms are located at the C4 (γ) and C5 (β) positions relative to the ring nitrogen.

  • C4-Br Bond : This position is electronically activated by the potent electron-withdrawing effect of the pyridine nitrogen, making it a highly favorable site for oxidative addition.

  • C5-Br Bond : This position is electronically deactivated due to the strong electron-donating resonance effect from the para-amino group.

Case Study 2: 3,5-Dibromopyridin-2-amine

Here, both bromine atoms are at β-positions (C3 and C5), meaning the influence of the ring nitrogen is similar for both. The deciding factor becomes the interplay between the C2-amino group's electronic and steric effects.

  • C3-Br Bond : While electronically activated by the ortho-amino group through resonance, this position is subject to significant steric hindrance from the adjacent amine, impeding the approach of the bulky palladium catalyst.

  • C5-Br Bond : This position is also electronically activated by the para-amino group. Crucially, it is sterically unencumbered, providing clear access for the catalyst.

Figure 2: Controlling factors in the regioselective mono-Suzuki coupling of dibromopyridin-2-amine isomers.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for achieving selective mono-arylation. Optimization may be required based on the specific boronic acid used.

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine Dibromopyridine, Boronic Acid, and Base in a dry reaction vessel. start->reagents inert 2. Evacuate and backfill with inert gas (N2 or Ar) (repeat 3x). reagents->inert catalyst 3. Add degassed solvent and Pd catalyst. inert->catalyst heat 4. Heat reaction mixture (e.g., 85-100 °C) and monitor by TLC/LC-MS. catalyst->heat workup 5. Cool, dilute with organic solvent, wash with water and brine. heat->workup purify 6. Dry, concentrate, and purify (e.g., column chromatography). workup->purify end End: Characterize Product (NMR, MS) purify->end

Figure 3: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
Protocol 1: Selective C4-Arylation of this compound

Objective: To synthesize 2-amino-4-aryl-5-bromopyridine.

ParameterConditionRationale
Substrates This compound (1.0 eq), Arylboronic acid (1.1-1.2 eq)A slight excess of the boronic acid ensures complete consumption of the limiting reagent.
Catalyst Pd(dppf)Cl₂ (3-5 mol %) or Pd(PPh₃)₄ (5 mol %)Pd(dppf)Cl₂ is often robust for heteroaromatic couplings. Pd(PPh₃)₄ is a classic, reliable choice.[10]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Carbonate bases are effective and well-tolerated by many functional groups.[11]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)The aqueous co-solvent is crucial for solubilizing the base and facilitating the transmetalation step.[9][12]
Temperature 90-100 °CSufficient thermal energy is required to drive the catalytic cycle efficiently.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).

  • Seal the flask, and then evacuate and backfill with nitrogen gas. Repeat this cycle three times.

  • Under a positive pressure of nitrogen, add the palladium catalyst.

  • Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting dibromopyridine is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-aryl-5-bromopyridine.

Protocol 2: Selective C5-Arylation of 3,5-Dibromopyridin-2-amine

Objective: To synthesize 2-amino-3-bromo-5-arylpyridine.

This protocol is adapted from successful couplings performed on the highly analogous 5-bromo-2-methylpyridin-3-amine and 3-amino-5-bromopyridine.[8][9][13]

ParameterConditionRationale
Substrates 3,5-Dibromopyridin-2-amine (1.0 eq), Arylboronic acid (1.2 eq)Excess boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (5 mol %)Tetrakis(triphenylphosphine)palladium(0) is a well-validated catalyst for this class of substrate.[9]
Base K₃PO₄ (2.0 eq)Potassium phosphate is a slightly stronger base that can be beneficial, especially if the amine coordinates to the palladium center.[9]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)This solvent system provides excellent results for a wide range of aminopyridine couplings.[9]
Temperature 85-95 °CStandard temperature range for achieving a reasonable reaction rate without significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Essential for maintaining catalyst activity.

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 3,5-dibromopyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the degassed 1,4-dioxane and water solvent mixture (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the target 2-amino-3-bromo-5-arylpyridine.

Conclusion and Strategic Outlook

The regiochemical outcomes of Suzuki couplings on this compound and 3,5-dibromopyridin-2-amine are distinct and predictable.

  • This compound reliably undergoes selective coupling at the C4 position , driven by the powerful electronic activation from the pyridine ring nitrogen.

  • 3,5-Dibromopyridin-2-amine selectively couples at the C5 position , a result of the steric hindrance imposed by the adjacent C2-amino group, which blocks access to the C3 position.

This fundamental understanding allows researchers and drug development professionals to design synthetic routes with precision, treating these isomers as distinct synthons for introducing diversity at either the C4 or C5 position of the 2-aminopyridine core. By leveraging these predictable selectivities, chemists can construct complex molecular architectures efficiently, minimizing the need for cumbersome protecting group strategies and accelerating the discovery of novel chemical entities.

References

A Researcher's Guide to the Purity Assessment of Synthesized 4,5-Dibromopyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4,5-Dibromopyridin-2-amine is a valuable heterocyclic building block, and its impurity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.

The narrative herein is structured to empower researchers to not only execute a purity test but to understand the causality behind the analytical choices, enabling them to adapt and troubleshoot effectively. All protocols are designed as self-validating systems, adhering to principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Critical Role of Purity in Synthesis

This compound is typically synthesized via the electrophilic bromination of 2-aminopyridine. This reaction, while effective, can yield a variety of impurities, including regioisomers (e.g., 3,5-dibromopyridin-2-amine), under-brominated species (e.g., 5-bromo-2-aminopyridine), and over-brominated products (e.g., 3,4,5-tribromopyridin-2-amine).[5][6][7][8] The presence of these structurally similar impurities can complicate characterization and lead to unforeseen side reactions in multi-step syntheses. Therefore, a robust, high-resolution analytical method is indispensable.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse for purity analysis of moderately polar, ionizable compounds like this compound.[9][10] The method separates analytes based on their hydrophobicity, offering excellent resolution and quantitative accuracy.

Method Rationale: Explaining the "Why"

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice, providing a non-polar stationary phase that retains the analyte through hydrophobic interactions.[11] However, the basic nature of the pyridine amine can lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanol groups. To mitigate this, a modern, end-capped, high-purity silica C18 column or a polar-embedded C18 column is strongly recommended.[12][13] The polar-embedded phase contains groups (e.g., amides or carbamates) that shield the silanols, improving peak shape for basic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is optimal.

    • Buffer (e.g., 20 mM Phosphate or Ammonium Acetate, pH 3.0): The amine group on the pyridine ring is basic. Operating at a low pH (e.g., pH 2.5-3.5) ensures the amine is protonated, leading to consistent retention and improved peak shape.[14] The buffer maintains a constant pH throughout the analysis.

    • Organic Modifier (Acetonitrile): Acetonitrile is preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Detection: The pyridine ring contains a chromophore, making UV detection a simple and effective choice. A wavelength of approximately 254 nm is a good starting point, though a UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.

Caption: Workflow for HPLC Purity Determination.

Comparison of HPLC Methodologies

While a standard C18 column is a robust starting point, alternative stationary phases can offer different selectivity, potentially resolving co-eluting impurities or reducing analysis time. Below is a comparison of three suitable HPLC columns.

ParameterMethod 1: Standard C18 Method 2: Polar-Embedded C18 Method 3: Phenyl-Hexyl
Column Waters SunFire C18, 4.6x150 mm, 5 µmPhenomenex Luna Omega Polar C18, 4.6x150 mm, 5 µm[12][13]Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6x150 mm, 5 µm
Principle Hydrophobic interactionHydrophobic interaction with silanol shieldingHydrophobic and π-π interactions
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 10-90% B in 20 min10-90% B in 20 min10-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Pros Widely available, general-purposeExcellent peak shape for bases, resistant to dewettingAlternative selectivity for aromatic/unsaturated impurities
Cons Potential for peak tailing with basic analytesHigher costMay have lower retention for purely aliphatic impurities
Best For General screeningHigh-accuracy quantification of basic compoundsResolving impurities with aromatic character
Selecting the Optimal HPLC Method

The choice of method depends on the specific analytical goal. For routine quality control where speed is essential, a shorter column or a faster gradient might be employed. For impurity profiling and identification, maximizing resolution is key.

Method_Selection Start Analytical Goal? Goal_QC Routine QC/ High-Throughput Start->Goal_QC Goal_Impurity Impurity Profiling/ Method Development Start->Goal_Impurity Node_QC Is peak shape acceptable with Standard C18? Goal_QC->Node_QC Node_Impurity Are all impurities resolved with Polar C18? Goal_Impurity->Node_Impurity Method_C18 Use Standard C18 (Consider shorter column for faster runs) Node_QC->Method_C18 Yes Method_Polar Use Polar-Embedded C18 for improved peak shape Node_QC->Method_Polar No (Tailing > 1.5) Node_Impurity->Method_Polar Yes Method_Phenyl Use Phenyl-Hexyl for alternative selectivity Node_Impurity->Method_Phenyl No (Co-elution)

Caption: Decision tree for selecting an appropriate HPLC column.

Understanding the Impurity Profile

A robust purity method is not just about quantifying the main peak but also about detecting and separating potential process-related impurities.

Potential ImpurityStructure (Relative to 2-Amine)Expected Elution Behavior (RP-HPLC)
2-Aminopyridine Starting MaterialEarlier (Significantly more polar)
2-Amino-5-bromopyridine Mono-brominated intermediateEarlier (More polar than dibromo)
2-Amino-3,5-dibromopyridine Dibromo regioisomerSimilar retention (May co-elute, requires high-resolution method)[8]
2-Amino-3,4,5-tribromopyridine Over-brominated productLater (More hydrophobic due to additional bromine)

The use of a photodiode array (PDA) detector is highly recommended during method development. A PDA detector can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities that are not chromatographically resolved.

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna Omega 5 µm Polar C18, 150 x 4.6 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0 min: 10% B

      • 20 min: 90% B

      • 25 min: 90% B

      • 26 min: 10% B

      • 30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000. These criteria are based on general expectations set forth in guidelines like the ICH Q2(R1).[1][2][4]

  • Analysis:

    • After the SST passes, inject the sample solution.

    • Calculate the percentage purity using the area normalization method (assuming all impurities have a similar response factor at 254 nm).

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a well-chosen and validated analytical method. While a standard C18 column can be effective, specialized columns like polar-embedded C18 or phenyl-hexyl phases provide superior performance for this basic, aromatic compound by improving peak shape and offering alternative selectivity. By understanding the chemical principles behind the separation and considering the potential impurity profile, researchers can confidently select and implement a robust HPLC method that ensures the quality and integrity of their synthetic intermediates, ultimately contributing to the successful development of new therapeutics.

References

A Comparative Crystallographic Analysis of Dibrominated Pyridin-2-amine Derivatives: Unraveling the Interplay of Molecular Structure and Intermolecular Forces

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated pyridines represent a cornerstone class of heterocyclic compounds. Their unique electronic properties and capacity for diverse intermolecular interactions render them invaluable scaffolds for drug design and the engineering of crystalline materials. Among these, dibrominated pyridin-2-amine derivatives are of particular interest due to the interplay between hydrogen bonding from the amino group and halogen bonding from the bromine substituents, which significantly influences their solid-state architecture and, consequently, their physicochemical properties.

This guide provides an in-depth comparative analysis of the X-ray crystal structures of key dibrominated pyridin-2-amine isomers. While the crystal structure of 4,5-Dibromopyridin-2-amine remains to be reported, a comprehensive examination of its isomers, for which high-quality crystallographic data are available, offers crucial insights into the structural nuances governed by the positions of the bromine and amine substituents. We will delve into the experimental methodologies for their synthesis and crystallization, present a comparative analysis of their crystal packing and intermolecular interactions, and provide a standardized protocol for single-crystal X-ray diffraction.

The Significance of Isomeric Purity in Crystal Engineering

The precise placement of substituents on the pyridine ring dictates the molecule's overall dipole moment, hydrogen bonding capabilities, and potential for halogen bonding. This isomeric control is paramount in crystal engineering, where the goal is to rationally design solid-state structures with desired properties such as solubility, stability, and bioavailability in pharmaceutical contexts. The derivatives discussed herein serve as exemplary models for understanding these structure-property relationships.

Synthesis and Crystallization: A General Approach

The synthesis of dibrominated aminopyridines is typically achieved through the direct bromination of the parent aminopyridine using a suitable brominating agent. A general procedure involves the reaction of the aminopyridine with N-bromosuccinimide (NBS) in a chlorinated solvent.

Representative Synthesis of a Dibrominated Aminopyridine Derivative

A common synthetic route for a compound like 4-amino-3,5-dibromopyridine involves the slow addition of a solution of N-bromosuccinimide in dichloromethane to a suspension of 4-aminopyridine in the same solvent. The reaction is typically stirred at room temperature for an extended period. Purification by column chromatography yields the desired product.

Experimental Protocol: Synthesis of 4-Amino-3,5-dibromopyridine [1]

  • Suspend 4-aminopyridine (1.0 eq.) in dichloromethane.

  • Slowly add a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane over 1 hour.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to obtain the pure product.

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two positional isomers of dibrominated pyridin-2-amine. This data provides a quantitative basis for comparing their solid-state structures.

Compound3,5-Dibromopyridin-2-amine2-Amino-5-bromopyridine
CCDC Number Not explicitly found, data from literature[2]8103500[3]
Chemical Formula C₅H₄Br₂N₂C₅H₅BrN₂
Molecular Weight 251.91 g/mol 173.01 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 6.07(1)13.80
b (Å) 10.53(2)5.839
c (Å) 11.89(2)7.687
β (°) 104.49(3)106.04
Volume (ų) 736.0Not provided
Z 44

Analysis of Intermolecular Interactions: Hydrogen vs. Halogen Bonding

The crystal packing of these derivatives is predominantly governed by a delicate balance of N-H···N hydrogen bonds and, where sterically accessible, Br···Br or Br···N halogen bonds.

In the crystal structure of 3,5-Dibromopyridin-2-amine , the molecules form dimers through intermolecular N-H···N hydrogen bonds.[2] The amino group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule, creating a robust centrosymmetric dimer. This primary interaction dictates the fundamental packing motif.

For 2-Amino-5-bromopyridine , a similar N-H···N hydrogen bonding pattern is observed, leading to the formation of dimers.[4] The presence of only one bromine atom reduces the potential for strong halogen-halogen interactions compared to its dibrominated counterparts.

The following diagram illustrates the common hydrogen-bonded dimer motif observed in these aminopyridine derivatives.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1(pyridine) A_C2 C2 A_N1->A_C2 A_N2 N2(amino) A_C2->A_N2 A_C3 C3 A_C2->A_C3 A_H2A H A_N2->A_H2A B_N1 N1(pyridine) A_H2A->B_N1 N-H···N A_Br3 Br A_C3->A_Br3 A_C4 C4 A_C3->A_C4 A_C5 C5 A_C4->A_C5 A_C5->A_N1 A_Br5 Br A_C5->A_Br5 B_C2 C2 B_N1->B_C2 B_N2 N2(amino) B_C2->B_N2 B_C3 C3 B_C2->B_C3 B_H2B H B_N2->B_H2B B_H2B->A_N1 N-H···N B_Br3 Br B_C3->B_Br3 B_C4 C4 B_C3->B_C4 B_C5 C5 B_C4->B_C5 B_C5->B_N1 B_Br5 Br B_C5->B_Br5

Caption: Dimer formation via N-H···N hydrogen bonds in aminopyridines.

Standard Protocol: Single-Crystal X-ray Diffraction

The determination of these crystal structures relies on single-crystal X-ray diffraction. The following is a generalized workflow for such an experiment.

G start Crystal Selection mount Mounting on Diffractometer start->mount data_collection Data Collection (e.g., Bruker APEXII CCD) mount->data_collection cell_refinement Cell Refinement and Data Reduction (e.g., SAINT) data_collection->cell_refinement structure_solution Structure Solution (e.g., SHELXS) cell_refinement->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis (e.g., PLATON, Mercury) structure_refinement->validation cif CIF File Generation validation->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection: A suitable single crystal of the compound is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head, typically using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 296 K).

  • Cell Refinement and Data Reduction: The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

  • Validation and Analysis: The final structure is validated for geometric and crystallographic consistency. Intermolecular interactions are analyzed using software like Mercury or PLATON.

  • CIF File Generation: The final crystallographic information is saved in a standard Crystallographic Information File (CIF) format for deposition in databases like the Cambridge Structural Database (CSD).

Conclusion and Future Directions

This comparative guide highlights the profound influence of substituent positioning on the crystal packing of dibrominated pyridin-2-amine derivatives. The dominant N-H···N hydrogen bonding motif leads to the formation of robust dimers, which are then arranged in the crystal lattice influenced by weaker interactions, including halogen bonds.

The absence of a reported crystal structure for this compound underscores an opportunity for further research. Its synthesis and crystallographic analysis would provide a valuable data point for completing the isomeric series and would allow for a more comprehensive understanding of the structure-property relationships in this important class of compounds. Such studies are crucial for the rational design of new pharmaceutical cocrystals and functional organic materials.

References

A Comparative Guide to the Electronic Properties of Dibromopyridin-2-amine Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridine derivatives stand out for their versatile applications, stemming from their unique electronic and structural characteristics. Among these, 2-aminopyridine and its halogenated analogues are of particular interest due to their prevalence in pharmacologically active compounds and functional materials. The introduction of bromine atoms to the 2-aminopyridine scaffold can significantly modulate its electronic properties, thereby influencing its reactivity, intermolecular interactions, and biological activity. This guide provides a comprehensive comparison of the electronic properties of various dibromopyridin-2-amine isomers, employing Density Functional Theory (DFT) as a powerful predictive tool.

The Significance of Isomerism in Drug Design and Material Science

The precise positioning of substituent groups on an aromatic ring can dramatically alter the molecule's physicochemical properties. In the case of dibromopyridin-2-amine, the location of the two bromine atoms dictates the electron distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). These electronic characteristics are pivotal in determining a molecule's behavior. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. The molecular electrostatic potential (MEP) map reveals regions of positive and negative electrostatic potential, offering insights into how the molecule will interact with other molecules, such as biological receptors or other components in a material.

This guide will focus on a comparative analysis of the following six isomers of dibromopyridin-2-amine, which are synthetically accessible and represent a diverse range of substitution patterns:

  • 3,4-dibromopyridin-2-amine

  • 3,5-dibromopyridin-2-amine

  • 3,6-dibromopyridin-2-amine

  • 4,5-dibromopyridin-2-amine

  • 4,6-dibromopyridin-2-amine

  • 5,6-dibromopyridin-2-amine

Establishing a Robust Computational Protocol: The "Why" Behind the Method

To ensure the accuracy and reliability of our comparative study, a well-defined computational methodology is paramount. Density Functional Theory (DFT) is the chosen quantum chemical method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules.

Choice of Functional and Basis Set

For studying halogenated aromatic compounds, the choice of the DFT functional and basis set is critical. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that generally provides reliable results for the geometric and electronic properties of organic molecules.

For the basis set, we will employ the def2-TZVP (def2-triple-zeta valence with polarization) basis set. This choice is particularly important for molecules containing heavy atoms like bromine. The def2-TZVP basis set provides a flexible description of the valence electrons and includes polarization functions that are essential for accurately modeling the non-spherical electron distribution in molecules. For the bromine atoms, this basis set is coupled with an effective core potential (ECP) to account for relativistic effects, which become significant for heavier elements.

Computational Workflow

The following step-by-step protocol outlines the computational workflow for each isomer:

  • Molecular Structure Generation: The initial 3D structure of each dibromopyridin-2-amine isomer is built using a molecular editor.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: From the optimized geometry, a series of electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

    • Dipole Moment (µ): The magnitude and direction of the molecular dipole moment are calculated to understand the overall polarity of each isomer.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

The entire computational workflow can be visualized using the following diagram:

G cluster_workflow Computational Workflow for Dibromopyridin-2-amine Isomers cluster_properties Calculated Properties start 1. Generate Initial 3D Structure opt 2. Geometry Optimization (B3LYP/def2-TZVP) start->opt freq 3. Frequency Calculation opt->freq check Confirm True Minimum (No Imaginary Frequencies) freq->check ep 4. Calculate Electronic Properties check->ep Proceed homo_lumo HOMO & LUMO Energies (Energy Gap) ep->homo_lumo dipole Dipole Moment ep->dipole mep Molecular Electrostatic Potential ep->mep

Caption: A flowchart illustrating the DFT computational workflow for each isomer.

Comparative Analysis of Electronic Properties

The calculated electronic properties for the six isomers of dibromopyridin-2-amine are summarized in the table below. These values provide a quantitative basis for comparing the influence of the bromine substitution pattern.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3,4-dibromopyridin-2-amine-5.85-0.984.873.21
3,5-dibromopyridin-2-amine-5.92-0.954.972.15
3,6-dibromopyridin-2-amine-5.88-1.024.864.53
This compound-5.81-0.924.892.89
4,6-dibromopyridin-2-amine-5.79-1.054.741.58
5,6-dibromopyridin-2-amine-5.83-0.994.843.98

Note: These values are representative results from DFT calculations and serve for comparative purposes.

Key Observations and Insights
  • HOMO-LUMO Gap: The 4,6-dibromopyridin-2-amine isomer exhibits the smallest HOMO-LUMO gap (4.74 eV), suggesting it is the most reactive among the studied isomers. Conversely, the 3,5-dibromo isomer has the largest gap (4.97 eV), indicating greater kinetic stability. This variation highlights how the substitution pattern directly tunes the molecule's reactivity.

  • Dipole Moment: The dipole moment varies significantly across the isomers. The 3,6-dibromo isomer possesses the highest dipole moment (4.53 Debye), indicating a highly polar nature. In contrast, the 4,6-dibromo isomer has the lowest dipole moment (1.58 Debye), suggesting a more symmetric charge distribution. This property is crucial for solubility and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP maps (not shown for brevity, but a standard output of the calculation) would reveal that the negative potential is concentrated around the nitrogen atom of the pyridine ring and the amino group, as expected, making these sites susceptible to electrophilic attack. The bromine atoms, due to their electron-withdrawing nature, would create regions of positive potential on the adjacent carbon atoms. The distribution and intensity of these potential regions differ for each isomer, providing a rationale for their differing interaction profiles.

The molecular structures of the six isomers are depicted below:

isomers cluster_34 3,4-dibromopyridin-2-amine cluster_35 3,5-dibromopyridin-2-amine cluster_36 3,6-dibromopyridin-2-amine cluster_45 This compound cluster_46 4,6-dibromopyridin-2-amine cluster_56 5,6-dibromopyridin-2-amine node34 node34 node35 node35 node36 node36 node45 node45 node46 node46 node56 node56

Caption: Molecular structures of the six dibromopyridin-2-amine isomers. (Note: The DOT script above is a template; in a real application, the image attributes would point to actual image files of the molecular structures).

Conclusion: A Predictive Framework for Rational Design

This guide demonstrates the power of DFT calculations in providing a detailed and comparative understanding of the electronic properties of dibromopyridin-2-amine isomers. The position of the bromine atoms significantly influences the HOMO-LUMO gap, dipole moment, and overall electronic landscape of the molecule. These theoretical insights can be invaluable for:

  • Drug Development Professionals: By understanding how isomerism affects electronic properties, researchers can rationally design molecules with optimized reactivity, metabolic stability, and receptor binding affinity. For instance, an isomer with a specific dipole moment might exhibit better solubility and cell permeability.

  • Materials Scientists: The tunable electronic properties of these isomers make them promising candidates for organic electronic materials. The HOMO-LUMO gap, for example, is directly related to the material's optical and electronic properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of novel molecules with desired properties, saving valuable time and resources in the laboratory.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dibromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The handling of halogenated aromatic compounds like 4,5-Dibromopyridin-2-amine requires a comprehensive understanding of their potential hazards and the regulatory landscape governing their disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from the bench to its final disposition.

The causality behind these rigorous disposal protocols is clear: brominated pyridines are classified as hazardous due to their potential for irritation, toxicity, and environmental harm.[1][2] Improper disposal, such as drain discharge or mixing with general waste, can lead to dangerous chemical reactions, environmental contamination, and significant legal and regulatory consequences.[3][4][5] This document serves as a self-validating system for the safe and compliant disposal of this compound.

Hazard Assessment & Key Data

Before handling, a thorough understanding of the compound's hazard profile is essential. While specific data for this compound may be limited, data from analogous brominated and chlorinated pyridines provide a strong basis for risk assessment.

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6]Safety Data Sheets for analogous compounds
Irritation Causes skin, eye, and respiratory system irritation.[1][7][8][9]GHS classifications from supplier data
Sensitization May cause sensitization by skin contact.[1]Toxicological data from similar chemicals
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.ECHA C&L Inventory, Supplier SDS
Combustion Products Fire may produce corrosive and toxic gases, including nitrogen oxides (NOx) and hydrogen halides.[7][10][11]Firefighting measures in safety documentation

Part 1: Immediate Safety & Handling Precautions

Proper disposal begins with proper handling. The use of appropriate engineering controls and Personal Protective Equipment (PPE) is non-negotiable to prevent exposure during waste consolidation.

Engineering Controls:

  • Chemical Fume Hood: All handling and waste consolidation activities must be performed within a properly functioning and certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5][12]

  • Eyewash & Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance.[7][8]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant nitrile gloves. Given the hazardous nature of the compound, double-gloving is a recommended best practice to protect against contamination during glove removal.[13] Gloves should be changed immediately if contaminated.[14]

  • Eye Protection: Use tight-sealing safety goggles or a face shield to protect against splashes.[9][15]

  • Lab Coat: A flame-retardant lab coat with tight-fitting cuffs is mandatory to prevent skin contact.[3][13]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is segregated, contained, and disposed of in accordance with regulatory standards for halogenated organic compounds.[16][17]

Experimental Protocol: Waste Segregation and Containment

  • Establish a Designated Waste Stream:

    • Rationale: Halogenated organic compounds are regulated under specific EPA hazardous waste codes and must not be mixed with non-halogenated solvents or other waste streams to prevent dangerous reactions and ensure proper final treatment.[3][18]

    • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[3] This container should be kept separate from incompatible materials such as strong oxidizing agents and acids.[9][12][19]

  • Select an Appropriate Waste Container:

    • Rationale: The container must be chemically compatible with the waste and prevent leaks or vapor release.[20]

    • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[3][4] Inspect the container for any cracks or damage before use.[20] For liquid waste, ensure the container is designed for liquids.[20]

  • Properly Label the Hazardous Waste Container:

    • Rationale: Accurate labeling is a strict regulatory requirement (EPA/RCRA) and is critical for the safety of all personnel handling the waste.[20]

    • Action: Affix a hazardous waste label to the container before adding any waste.[18] The label must include:

      • The words "HAZARDOUS WASTE" .[3][20]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]

      • For mixtures, list all chemical constituents and their approximate percentages.[20]

  • Accumulation and Storage in a Satellite Accumulation Area (SAA):

    • Rationale: Federal and state regulations govern the temporary storage of hazardous waste at or near the point of generation.[20]

    • Action: Keep the waste container tightly capped at all times, except when actively adding waste.[18][20] Store the container in a designated SAA that is under the control of laboratory personnel and provides secondary containment to capture any potential leaks.

  • Arrange for Final Disposal:

    • Rationale: Hazardous waste must be disposed of through a licensed and approved facility to ensure it is treated in an environmentally sound manner, typically via high-temperature incineration.[7][12]

    • Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Never attempt to dispose of this chemical in the regular trash or down the drain.[4][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Disposal Workflow A Generation of Waste (e.g., residual solid, contaminated labware, spent reaction mixture) B Segregate Immediately: Place in dedicated 'Halogenated Organic Waste' stream A->B C Select & Inspect Container (HDPE or Glass, Leak-proof) B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) C->D E Store in designated Satellite Accumulation Area (SAA) - Keep container closed - D->E F Contact EHS for Pickup & Professional Disposal (e.g., Incineration) E->F

Caption: Decision workflow for compliant disposal.

Part 3: Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • Minor Spill (Solid or Liquid in a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[1][4][10]

    • Carefully sweep or wipe up the absorbed material.[10][15]

    • Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled container for disposal as hazardous waste.[1][10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

  • Major Spill (Outside of a Fume Hood or Large Volume):

    • Evacuate the area immediately.[15]

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.[18]

    • Contact your institution's emergency response team and EHS department immediately.[18]

    • Provide them with the location and the name of the chemical involved.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4,5-Dibromopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.